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  • Product: 2-Morpholinonicotinic acid hydrochloride
  • CAS: 59025-45-5

Core Science & Biosynthesis

Foundational

The Strategic Utilization of 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5) in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the selection of starting materials and intermediate scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of starting materials and intermediate scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-Morpholinonicotinic acid hydrochloride (CAS 59025-45-5) has emerged as a highly privileged building block. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a critical structural vector. The strategic placement of a morpholine ring at the 2-position of a nicotinic acid core provides unique hydrogen-bonding capabilities, modulates lipophilicity, and enforces specific conformational geometries essential for target engagement in oncology, virology, and epigenetics[1],[2],[3].

This whitepaper provides an in-depth technical analysis of CAS 59025-45-5, detailing its physicochemical properties, mechanistic synthesis, self-validating laboratory protocols, and its expanding role in contemporary drug discovery.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2-morpholinonicotinic acid hydrochloride is defined by a pyridine ring substituted with a carboxylic acid at the 3-position and a morpholine moiety at the 2-position.

Causality in Drug Design:

  • The Morpholine Moiety: Morpholine is a classic pharmacophore used to improve aqueous solubility and metabolic stability. Its oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen (protonated in the hydrochloride salt) can engage in electrostatic interactions. In kinase inhibitors, this moiety frequently enhances binding to ATP pockets[1].

  • Positional Isomerism: The 2-position substitution is highly deliberate. Placing the bulky morpholine group adjacent to the carboxylic acid (position 3) and the pyridine nitrogen (position 1) creates a sterically hindered environment. When the carboxylic acid is subsequently converted into an amide during API synthesis, this steric bulk restricts the rotation of the amide bond, locking the molecule into a bioactive conformation necessary for specific receptor binding[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Morpholinonicotinic acid hydrochloride
CAS Registry Number 59025-45-5
Molecular Formula C₁₀H₁₃ClN₂O₃ (C₁₀H₁₂N₂O₃ · HCl)
Molecular Weight 244.67 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in polar solvents (e.g., DMSO, Methanol); pH-dependent aqueous solubility[1]
Stability Hygroscopic; requires storage at 2–8°C under an inert atmosphere[1]

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 2-morpholinonicotinic acid from commercially available 2-chloronicotinic acid is a highly efficient three-step process: esterification, nucleophilic aromatic substitution (SNAr), and hydrolysis[4],[5].

Why this specific sequence?

Direct SNAr on 2-chloronicotinic acid is unfavorable because the free carboxylic acid deprotonates under basic conditions, forming a carboxylate anion. This negatively charged species donates electron density into the pyridine ring, deactivating it toward nucleophilic attack. By first masking the acid as a methyl ester, we maintain the electron-deficient nature of the pyridine ring, highly activating the 2-chloro position for morpholine substitution[5].

Synthesis N1 2-Chloronicotinic Acid (Starting Material) P1 Esterification (MeOH, SOCl2, 40°C) N1->P1 N2 Methyl 2-chloronicotinate (Activated Intermediate) P1->N2 P2 SNAr Reaction (Morpholine, Base, Heat) N2->P2 N3 Methyl 2-morpholinonicotinate (Substituted Intermediate) P2->N3 P3 Hydrolysis (NaOH/H2O, then HCl) N3->P3 N4 2-Morpholinonicotinic Acid (Free Base) P3->N4 P4 Salt Formation (HCl gas in Ether) N4->P4 N5 2-Morpholinonicotinic Acid HCl CAS: 59025-45-5 P4->N5

Figure 1: Step-by-step synthetic workflow and intermediate validation for CAS 59025-45-5.

Self-Validating Laboratory Protocol

Step 1: Esterification

  • Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous methanol.

  • Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0°C to generate the acid chloride in situ, which immediately reacts with methanol[4]. Heat to 40°C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The highly polar baseline spot of the starting acid must completely disappear, replaced by a higher Rf spot (methyl ester).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve methyl 2-chloronicotinate in a polar aprotic solvent (e.g., DMF).

  • Add morpholine (2.5 eq) and triethylamine (1.5 eq). Heat to 90-100°C for 6 hours[4]. The excess amine drives the reaction and acts as an acid scavenger.

  • Validation Checkpoint: Analyze via LC-MS. The mass of the starting material (

    
     ~172 for ³⁵Cl) must be replaced by the product mass (
    
    
    
    ~223 [M+H]⁺).

Step 3: Hydrolysis & Salt Formation

  • Treat the resulting methyl 2-morpholinonicotinate with 2M NaOH (aq) in THF/MeOH at room temperature until hydrolysis is complete.

  • Acidify to pH ~4 using 1M HCl to precipitate the free base (2-morpholinonicotinic acid)[4].

  • To form the target hydrochloride salt, dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter and dry under vacuum.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the downfield shift of the morpholine protons due to protonation of the nitrogen, confirming salt formation.

Applications in Targeted Therapeutics

The utility of 2-morpholinonicotinic acid extends far beyond simple chemical cataloging; it is actively utilized in the synthesis of cutting-edge therapeutics. By acting as an acylating agent, it allows for the rapid generation of complex amides via standard coupling reagents (e.g., EDC, HOBt)[2].

Case Studies in Drug Discovery
  • Oncology (DNA Polymerase Theta Inhibitors): Dysfunctional DNA Damage Response (DDR) pathways are a hallmark of cancer. DNA polymerase theta is a crucial effector in the alternative non-homologous end joining (alt-NHEJ) pathway. Inhibiting this enzyme induces synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations). 2-Morpholinonicotinic acid has been successfully coupled with aminothiazolopyridine derivatives to synthesize potent DNA polymerase theta inhibitors[3].

  • Epigenetics (Bromodomain Inhibitors): Bromodomains are "reader" proteins that recognize acetylated lysine residues on histone tails, regulating gene transcription. Aberrant bromodomain activity is linked to inflammation and cancer. 2-Morpholinonicotinic acid has been utilized in the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives. The morpholine-pyridine scaffold provides critical hydrogen bonding interactions within the bromodomain binding pocket[2].

  • Virology (RSV Inhibitors): Human Respiratory Syncytial Virus (HRSV) causes severe respiratory tract infections. Benzodiazepine derivatives incorporating the 2-morpholinonicotinic acid moiety have been patented as potent RSV inhibitors, disrupting viral replication and entry mechanisms[6].

Applications Core 2-Morpholinonicotinic Acid (Key Intermediate) T1 DNA Polymerase Theta (alt-NHEJ Pathway) Core->T1 Amide Coupling T2 Bromodomain Inhibitors (Epigenetic Targets) Core->T2 Scaffold Integration T3 RSV Inhibitors (Viral Replication) Core->T3 Benzodiazepine Linkage M1 Tumorigenesis & Drug Resistance T1->M1 M2 Transcriptional Regulation T2->M2 M3 Viral Entry & Fusion Blockade T3->M3

Figure 2: Pharmacological applications and target pathways of 2-morpholinonicotinic acid.

Analytical Validation Framework

To ensure scientific integrity and E-E-A-T standards, any batch of 2-morpholinonicotinic acid hydrochloride must undergo rigorous analytical validation before deployment in library synthesis:

  • High-Performance Liquid Chromatography (HPLC): Purity must be ≥98%[1]. Isocratic elution using a C18 column with a mobile phase of Water (0.1% TFA) and Acetonitrile ensures the detection of unreacted 2-chloronicotinic acid or residual morpholine.

  • Mass Spectrometry (ESI-MS): Confirmation of the exact mass. In positive ion mode, the parent ion should appear at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     209.1 [M-Cl]⁺ (representing the protonated free base).
    
  • Nuclear Magnetic Resonance (¹H NMR): Crucial for verifying positional isomerism. The pyridine ring protons will exhibit a characteristic coupling pattern (an AMX or ABX system depending on the solvent) that differentiates the 2-substituted morpholine from the 4- or 6-substituted isomers[1],[6].

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016), Atlantis Press. URL:[Link]

  • Patent WO2023134708A1.Dérivés de thiazolopyridyl amide en tant qu'inhibiteurs d'adn polymérase thêta. World Intellectual Property Organization.
  • Patent WO2016203112A1.Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. World Intellectual Property Organization.
  • Patent EP3324977B1.Benzodiazepine Derivatives as RSV Inhibitors. European Patent Office.

Sources

Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 2-(Morpholin-4-yl)nicotinic Acid Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridine derivatives serve as foundational architectural components for complex active pharmaceutical ingredients (APIs). 2-(Morpholin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridine derivatives serve as foundational architectural components for complex active pharmaceutical ingredients (APIs). 2-(Morpholin-4-yl)nicotinic acid hydrochloride is a highly versatile, trifunctional building block characterized by a pyridine core, an electron-donating morpholine ring at the C2 position, and a carboxylic acid at the C3 position. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, rationalizes its multi-step synthetic workflow, and explores its critical role in downstream drug development, including viral fusion inhibitors and epigenetic modulators.

Physicochemical Profiling & Structural Identity

Understanding the physical and chemical parameters of 2-(morpholin-4-yl)nicotinic acid HCl is critical for predicting its behavior in organic synthesis, particularly during purification and amide coupling reactions. The morpholine moiety introduces both a hydrogen-bond acceptor (oxygen) and a basic center (nitrogen), while the carboxylic acid provides a handle for derivatization.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 2-(Morpholin-4-yl)nicotinic acid hydrochloride
IUPAC Nomenclature 2-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride
CAS Registry Number 423768-54-1 (Free base)[1]
Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol (Salt) / 208.22 g/mol (Free base)[1]
Exact Mass 244.0615 Da
Appearance White to pale yellow crystalline solid[2]
Solubility Profile Highly soluble in Water and DMSO; poorly soluble in non-polar organics

Mechanistic Rationale of the Core Structure

The isolation of this compound as a hydrochloride salt rather than a free base is a deliberate process chemistry choice driven by the molecule's intrinsic electronic properties.

In its free base form, 2-(morpholin-4-yl)nicotinic acid exists in a zwitterionic equilibrium. The acidic proton of the C3-carboxylic acid readily transfers to the basic nitrogen of the C2-morpholine ring. This zwitterionic state drastically increases the molecule's polarity, making extraction from aqueous media during synthesis notoriously difficult and reducing its solubility in standard organic solvents used for downstream coupling.

By treating the final product with hydrochloric acid, the morpholine nitrogen is fully protonated and neutralized by the chloride counterion, while the carboxylic acid remains in its un-ionized, protonated state. This self-validating structural modification ensures high crystallinity, prevents spontaneous decarboxylation, and allows for precise stoichiometric weighing during highly sensitive library synthesis[3].

Synthetic Methodology & Process Chemistry

The synthesis of 2-(morpholin-4-yl)nicotinic acid HCl is achieved via a highly efficient, three-step linear sequence starting from commercially available 2-chloronicotinic acid[4]. The protocol below is designed as a self-validating system, ensuring that each step provides clear analytical feedback before progression.

Synthesis A 2-Chloronicotinic Acid (Starting Material) B Esterification Reagents: MeOH, H+ Purpose: Activate C2 for SNAr A->B C Methyl 2-chloronicotinate (Intermediate 1) B->C D Nucleophilic Aromatic Substitution Reagents: Morpholine, Heat Purpose: C-N Bond Formation C->D E Methyl 2-(morpholin-4-yl)nicotinate (Intermediate 2) D->E F Hydrolysis & Salt Formation Reagents: 1. NaOH, 2. HCl Purpose: Deprotection & Stabilization E->F G 2-(Morpholin-4-yl)nicotinic acid HCl (Final Product) F->G

Caption: Workflow for the synthesis of 2-(morpholin-4-yl)nicotinic acid HCl via a 3-step SNAr pathway.

Step 1: Carboxyl Protection via Esterification
  • Procedure : Suspend 2-chloronicotinic acid in methanol. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (or thionyl chloride) at 0 °C. Heat the mixture to reflux for 4 hours.

  • Causality & Expertise : Why not perform the substitution directly on the free acid? Under the basic conditions required for the subsequent morpholine addition, the free carboxylic acid would rapidly deprotonate. The resulting carboxylate anion is strongly electron-donating, which severely deactivates the adjacent pyridine ring toward nucleophilic attack. By masking the acid as a methyl ester, the electron-withdrawing nature of the carbonyl group is preserved, keeping the C2 position highly electrophilic[4].

  • Self-Validation : Thin-Layer Chromatography (TLC) will show the complete disappearance of the baseline-streaking free acid and the emergence of a high-Rf spot corresponding to the methyl ester.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure : Dissolve methyl 2-chloronicotinate in aqueous media or a polar aprotic solvent. Add an excess of morpholine (which acts as both the nucleophile and the acid scavenger). Heat the reaction to 100 °C for 6–8 hours[2].

  • Causality & Expertise : The SNAr mechanism is driven by the formation of a stabilized Meisenheimer complex. The nitrogen atom of the pyridine ring and the C3 ester group synergistically pull electron density away from the C2 carbon, lowering the activation energy for morpholine attack. Excess morpholine is strictly required to neutralize the HCl byproduct; failing to scavenge this acid would protonate the remaining morpholine, quenching its nucleophilicity and stalling the reaction[4].

  • Self-Validation : Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring will confirm the mass shift from the chlorinated intermediate to the morpholino-adduct (

    
     223.1 
    
    
    
    ).
Step 3: Saponification and Hydrochloride Salt Isolation
  • Procedure : Treat the intermediate with aqueous NaOH to hydrolyze the methyl ester. Once saponification is complete, cool the mixture to 0 °C and carefully adjust the pH to ~1–2 using concentrated HCl. Filter the resulting precipitate and dry under a vacuum.

  • Causality & Expertise : Base-catalyzed hydrolysis cleanly cleaves the ester. The critical step is the controlled acidification. Dropping the pH below 2 serves a dual purpose: it protonates the carboxylate back to the free acid, and it protonates the basic morpholine nitrogen to form the hydrochloride salt. As established earlier, this bypasses the highly soluble zwitterionic phase, forcing the compound to crash out of the aqueous solution as a high-purity, easily filterable crystalline solid[2].

  • Self-Validation :

    
    H NMR (DMSO-
    
    
    
    ) will confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the morpholine aliphatic multiplets, alongside a broad downfield peak indicative of the acidic proton.

Pharmaceutical Relevance & Downstream Applications

The strategic placement of the morpholine ring on the nicotinic acid scaffold makes this compound a "privileged structure" in drug discovery. The morpholine oxygen alters the hydration shell and improves the metabolic stability of the resulting drugs, while the carboxylic acid serves as the primary vector for amide coupling[3].

Application A 2-(Morpholin-4-yl)nicotinic acid HCl (Building Block) B Amide Coupling (HATU, DIPEA, Amine) A->B C Target Active Molecule (e.g., BET / RSV Inhibitor) B->C D Biological Target (e.g., BRD4 BD1 / Viral F Protein) C->D E Therapeutic Efficacy (Disease Modification) D->E

Caption: Integration of 2-(morpholin-4-yl)nicotinic acid HCl into drug discovery pipelines.

Viral Fusion Inhibitors (RSV)

In the development of antiviral therapeutics, 2-(morpholin-4-yl)nicotinic acid is utilized as a critical capping group. For example, it is coupled with complex benzodiazepine cores to generate potent Respiratory Syncytial Virus (RSV) inhibitors. The morpholine moiety interacts favorably with the hydrophobic pockets of the viral F protein, preventing the conformational changes required for viral entry into host cells[5].

Epigenetic Modulators and PET Radiotracers

The scaffold is highly prized in the oncology and epigenetics space. Derivatives of 2-morpholinonicotinic acid have been successfully incorporated into Positron Emission Tomography (PET) radiotracers, such as


PB006. These molecules exhibit extreme selectivity for the BD1 bromodomains of BET (Bromodomain and Extra-Terminal) proteins like BRD4, allowing researchers to image epigenetic target engagement in vivo with high precision[6].
Library Synthesis via Amide Coupling

In high-throughput library synthesis, the HCl salt of 2-morpholinonicotinic acid is routinely activated using standard uronium-based coupling reagents (e.g., HATU) in the presence of a non-nucleophilic base like DIPEA. The presence of the morpholine ring at the C2 position provides moderate steric shielding, which prevents unwanted side reactions at the pyridine nitrogen while directing the trajectory of the incoming amine to form stable, biologically active amide bonds[3].

References

  • ResearchGate - Synthesis of 2-Chloronicotinic Acid Derivatives (Zhao et al., 2019). Available at: [Link]

  • Google Patents - WO2017015449A1: Benzodiazepine derivatives as RSV inhibitors.
  • ACS Medicinal Chemistry Letters - Discovery of a Positron Emission Tomography Radiotracer Selectively Targeting the BD1 Bromodomains of BET Proteins. Available at: [Link]

  • ResearchGate - Synthesis of 2-Chloronicotinic Acid Derivatives (Full Text PDF). Available at: [Link]

  • Beilstein Journals - Supporting Information: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. Available at:[Link]

Sources

Foundational

Difference between 2-Morpholinonicotinic acid and 6-Morpholinonicotinic acid

An In-Depth Technical Guide to the Synthesis, Properties, and Pharmacological Distinctions of 2-Morpholinonicotinic Acid and 6-Morpholinonicotinic Acid Authored for Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Pharmacological Distinctions of 2-Morpholinonicotinic Acid and 6-Morpholinonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutic agents.[1][2] The introduction of a morpholine moiety, a privileged pharmacophore known to enhance pharmacological and pharmacokinetic properties, onto the nicotinic acid backbone gives rise to isomers with potentially distinct biological profiles.[3] This guide provides a detailed comparative analysis of two such positional isomers: 2-Morpholinonicotinic acid and 6-Morpholinonicotinic acid. We will explore the nuances of their chemical synthesis, delineate their physicochemical properties, and elucidate the critical structure-activity relationships (SAR) that dictate their divergent biological potential. This document serves as a technical resource, integrating established protocols with mechanistic insights to empower researchers in the rational design of next-generation nicotinic acid-based therapeutics.

Introduction: The Strategic Importance of the Morpholinonicotinic Acid Scaffold

The pyridine-3-carboxylic acid (nicotinic acid) framework is a fundamental building block in numerous biologically active compounds, including the essential human vitamin B3.[4] Its derivatization has led to drugs with applications ranging from treating hyperlipidemia to anti-inflammatory and antibacterial agents.[1][2][5] The morpholine ring is a particularly valuable substituent in drug design for several reasons:

  • Improved Physicochemical Properties: The morpholine group often increases aqueous solubility and can modulate lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: The cyclic ether and secondary amine structure of morpholine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

  • Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity allows for ionic interactions, providing additional anchor points for binding to biological targets like enzymes or receptors.[3]

The position of the morpholine substituent on the nicotinic acid ring—at the 2- or 6-position—is not a trivial structural change. It fundamentally alters the electronic landscape of the pyridine ring, influencing the pKa of the carboxylic acid, dipole moment, and the steric profile of the molecule. These changes are paramount in defining the molecule's interaction with biological targets and its overall pharmacological effect.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the distinct properties of each isomer is essential for any research or development endeavor. The table below summarizes their key physicochemical characteristics based on available data.

Property2-Morpholinonicotinic Acid6-Morpholinonicotinic Acid
Molecular Formula C₁₀H₁₂N₂O₃[6]C₁₀H₁₂N₂O₃[7]
Molecular Weight 208.21 g/mol [6]208.22 g/mol
CAS Number 423768-54-1[8]120800-52-4
Appearance Data not consistently availableWhite to Yellow Solid
Purity (Typical) ≥97%[9]95-98%
Storage Temperature Room TemperatureRoom Temperature, Sealed in Dry
InChIKey Data not availableXXDSDFLDYNISKD-UHFFFAOYSA-N

Synthesis Strategies: Positional Isomerism Dictates the Approach

The synthetic routes to 2- and 6-morpholinonicotinic acid are dictated by the reactivity of the pyridine ring and the availability of starting materials. The preferred methods involve nucleophilic aromatic substitution (SNAAr) on a halogenated nicotinic acid precursor.

Synthesis of 2-Morpholinonicotinic Acid

The synthesis of the 2-isomer typically starts from the commercially available 2-chloronicotinic acid.[10][11] This precursor is particularly well-suited for SNAAr at the C2 position, which is activated by the electron-withdrawing carboxylic acid group and the ring nitrogen. A common, high-yield pathway involves three main steps: esterification, nucleophilic substitution, and hydrolysis.[12]

  • Causality of Experimental Choices:

    • Esterification: The initial protection of the carboxylic acid as an ester (e.g., methyl ester) is crucial. It prevents the acidic proton from interfering with the basic conditions of the subsequent nucleophilic substitution step and enhances the solubility of the intermediate in organic solvents.

    • Nucleophilic Substitution: Morpholine acts as the nucleophile, displacing the chloride ion. This reaction is often performed at elevated temperatures to overcome the activation energy barrier for the aromatic substitution.

    • Hydrolysis: The final deprotection of the ester group, typically under basic or acidic conditions, yields the desired carboxylic acid product.

Synthesis of 2-Morpholinonicotinic Acid start 2-Chloronicotinic Acid ester Esterification (e.g., CH3OH, (COCl)2) start->ester intermediate1 Methyl 2-chloronicotinate ester->intermediate1 Protects carboxyl group substitution Nucleophilic Substitution (Morpholine, 100°C) intermediate1->substitution intermediate2 Methyl 2-morpholinonicotinate substitution->intermediate2 Displaces chloride hydrolysis Hydrolysis (e.g., HCl, H2O) intermediate2->hydrolysis end 2-Morpholinonicotinic Acid hydrolysis->end Deprotects to yield final product

Caption: Workflow for the synthesis of 2-Morpholinonicotinic acid.[12]

Synthesis of 6-Morpholinonicotinic Acid

The synthesis of the 6-isomer follows a similar logic, typically starting from 6-chloronicotinic acid.[13] The C6 position is also activated towards nucleophilic attack due to its para-relationship with the electron-withdrawing carboxylic acid group. An alternative approach could involve starting from 6-aminonicotinic acid, followed by a reaction to introduce the morpholine moiety.[14]

Synthesis of 6-Morpholinonicotinic Acid start 6-Chloronicotinic Acid ester Esterification (e.g., SOCl2, CH3OH) start->ester intermediate1 Methyl 6-chloronicotinate ester->intermediate1 Protects carboxyl group substitution Nucleophilic Substitution (Morpholine, K2CO3) intermediate1->substitution intermediate2 Methyl 6-morpholinonicotinate substitution->intermediate2 Displaces chloride hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate2->hydrolysis end 6-Morpholinonicotinic Acid hydrolysis->end Deprotects to yield final product

Caption: Plausible workflow for synthesizing 6-Morpholinonicotinic acid.

Structure-Activity Relationship (SAR) and Pharmacological Implications

The positional difference between the 2- and 6-isomers is the primary driver of their distinct pharmacological potential. The morpholine group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net electronic effect and steric hindrance vary significantly with its position.

Caption: Key structural and potential activity differences between the isomers.

  • 2-Morpholinonicotinic Acid: The placement of the bulky morpholine group adjacent (ortho) to the carboxylic acid introduces significant steric hindrance. This could be a critical determinant in its interaction with biological targets. For example, in the context of enzyme inhibition, this steric bulk might prevent the carboxylate from accessing a deep binding pocket. However, this same feature could also confer selectivity for targets with accommodating active sites. Research into related 2-morpholinobenzoic acid scaffolds has identified them as potential inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[15][16] The proximity of the morpholine and carboxylate groups may create a unique bidentate chelation site for metal cofactors in certain enzymes.

  • 6-Morpholinonicotinic Acid: In this isomer, the morpholine group is para to the carboxylic acid. This remote positioning minimizes direct steric clashes with the carboxyl group, potentially allowing it to interact more freely with target residues. The electron-donating effect of the morpholine nitrogen is transmitted through the pyridine ring to the carboxyl group, which could influence its acidity (pKa) and the strength of ionic bonds it forms with basic residues (e.g., lysine, arginine) in a protein. Analogs of the parent structure, 6-aminonicotinic acid, have been synthesized and characterized as potent GABA(A) receptor agonists, suggesting that the 6-substituted nicotinic acid scaffold is a promising template for developing neuromodulatory agents.

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are provided as a self-validating framework for the synthesis and confirmation of 2-Morpholinonicotinic acid.

Protocol: Synthesis of 2-Morpholinonicotinic Acid from 2-Chloronicotinic Acid[12][14]

Objective: To synthesize 2-Morpholinonicotinic acid via a three-step process involving esterification, nucleophilic substitution, and hydrolysis.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol (CH₃OH) (solvent)

  • Triethylamine (2.2 eq)

  • Morpholine (1.5 eq)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water (H₂O)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Methodology:

Step 1: Esterification of 2-Chloronicotinic Acid

  • Suspend 2-chloronicotinic acid (1.0 eq) in methanol.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the mixture at 0°C.

  • Add triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to 40°C and stir for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is methyl 2-chloronicotinate.

  • Validation: Confirm the structure of an aliquot via Mass Spectrometry (MS). The expected [M+H]⁺ for C₇H₆ClNO₂ is m/z 172.0.[12]

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude methyl 2-chloronicotinate from Step 1 in a suitable solvent (e.g., DMF or NMP).

  • Add morpholine (1.5 eq) and triethylamine (1.0 eq) to the solution.

  • Heat the reaction mixture to 100°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Validation: Purify the crude product (methyl 2-morpholinonicotinate) by column chromatography. Confirm structure via ¹H NMR and MS. The expected [M+H]⁺ for C₁₁H₁₄N₂O₃ is m/z 223.1.

Step 3: Hydrolysis to 2-Morpholinonicotinic Acid

  • Dissolve the purified methyl 2-morpholinonicotinate from Step 2 in a mixture of water and concentrated HCl.

  • Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

  • Cool the reaction mixture in an ice bath.

  • Adjust the pH to ~3-4 with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Final Validation: The final product is 2-morpholinonicotinic acid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected [M+H]⁺ for C₁₀H₁₂N₂O₃ is m/z 209.1.[12] Purity should be assessed by HPLC (>95%).

Conclusion and Future Outlook

The distinction between 2-Morpholinonicotinic acid and 6-Morpholinonicotinic acid is a clear illustration of the principle that subtle changes in molecular architecture can lead to profound differences in chemical behavior and pharmacological activity.

  • 2-Morpholinonicotinic acid is characterized by significant steric interaction between its functional groups, a feature that could be exploited for developing selective inhibitors for enzymes with specific topological features, such as PC-PLC.[15]

  • 6-Morpholinonicotinic acid , with its less encumbered carboxyl group, presents a more conventional scaffold whose activity may be more influenced by the electronic effects of the morpholine ring on the nicotinic acid system. It serves as a valuable starting point for exploring targets like the GABA(A) receptor.

Future research should focus on obtaining co-crystal structures of these isomers with their respective biological targets to rationalize the observed SAR at an atomic level. Furthermore, a direct comparative screening of both isomers across a wide range of assays (e.g., kinase panels, receptor binding assays) would provide a comprehensive understanding of their selectivity profiles and unlock their full therapeutic potential. This guide provides the foundational chemical and strategic knowledge necessary to undertake such investigations.

References

  • Synthesis of 2-chloronicotinic acid derivatives. (n.d.). ResearchGate. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Education, Management and Computer Science (EMCS 2016). Atlantis Press. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. (2024). BUE Scholar. [Link]

  • 2-(Morpholin-4-yl)isonicotinic acid. (n.d.). PubChem. [Link]

  • Khalil, N. A., Ahmed, E. M., Tharwat, T., El-Sayed, R. A., & Mahmoud, Z. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]

  • 6-Morpholinonicotinic acid | 120800-52-4. (n.d.). BuyersGuideChem. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • Kennedy, A. R., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. MedChemComm, 15(1), 123-138. [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024). MDPI. [Link]

  • The morpholino nicotinic acid synthesis. (n.d.). ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). ResearchGate. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). ResearchGate. [Link]

  • Pharmacological activity of morpholino compound. (2005). PubMed. [Link]

  • 2-Chloronicotinic acid. (n.d.). PubChem. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. (2014). PubMed. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. [Link]

  • Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). PubMed. [Link]

  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (n.d.). PMC. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. (2009). PubMed. [Link]

  • Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-acetylnicotinic acid. (n.d.). PrepChem.com. [Link]

  • 6-Chloronicotinic acid. (n.d.). NIST WebBook. [Link]

  • 6-Hydroxynicotinic acid, 2TMS derivative. (n.d.). NIST WebBook. [Link]

  • Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. (2021). MDPI. [Link]

  • (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Technical Guide: 2-Morpholinonicotinic Acid Hydrochloride in Drug Discovery

An In-depth Technical Guide to 2-Morpholinonicotinic Acid Hydrochloride for Medicinal Chemistry Applications. Executive Summary 2-Morpholinonicotinic acid hydrochloride (CAS: 423768-54-1 for free acid; HCl salt form is t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Morpholinonicotinic Acid Hydrochloride for Medicinal Chemistry Applications.

Executive Summary

2-Morpholinonicotinic acid hydrochloride (CAS: 423768-54-1 for free acid; HCl salt form is the preferred handling reagent) is a privileged heterocyclic building block used extensively in the synthesis of kinase inhibitors (PI3K/mTOR), epigenetic modulators (BET bromodomains), and antiviral agents.

Its value lies in its bifunctional nature:

  • The Morpholine Ring: Acts as a solubilizing group and a critical hydrogen-bond acceptor, often functioning as a "hinge binder" in kinase ATP pockets.

  • The Nicotinic Acid Core: Provides a rigid aromatic scaffold with a C3-carboxylic acid handle, enabling the rapid generation of amide libraries (SAR exploration) while maintaining a specific vector for target engagement.

This guide details the physicochemical profile, optimized synthesis, and specific medicinal chemistry applications of this scaffold, supported by validated protocols and mechanistic insights.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyridine ring substituted at the ortho position (C2) with a morpholine ring and at the meta position (C3) with a carboxylic acid. The hydrochloride salt form is critical for stability and solubility during synthetic workups.

PropertyDataRelevance to Drug Design
Formula C₁₀H₁₂N₂O₃ · HCl--
MW 244.68 g/mol (Salt)Low MW allows for "Lead-Like" derivatization.
pKa (Calc) ~3.5 (Acid), ~5.4 (Pyridine N)Zwitterionic character in neutral media; HCl salt ensures protonation of the morpholine/pyridine nitrogen, improving water solubility.
H-Bond Donors 1 (COOH)The acid is usually capped (amide) in final drugs.
H-Bond Acceptors 4 (N, O atoms)Critical for interacting with Ser/Thr residues in kinase hinge regions.
LogP ~0.8 (Free Acid)Highly favorable lipophilicity profile for oral bioavailability.
Pharmacophore Mapping

The following diagram illustrates the structural logic of this scaffold in a binding pocket context.

Pharmacophore Scaffold 2-Morpholinonicotinic Acid (Core Scaffold) Morpholine Morpholine Ring (Solubility & Hinge Binding) Scaffold->Morpholine C2 Position Pyridine Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Pyridine Core Ring Acid C3-Carboxylic Acid (Vector for Amide Coupling) Scaffold->Acid C3 Position Kinase Hinge Region Kinase Hinge Region Morpholine->Kinase Hinge Region Interaction Diversity Region Diversity Region Acid->Diversity Region Derivatization

Figure 1: Pharmacophore dissection of the 2-Morpholinonicotinic acid scaffold.

Optimized Synthetic Route

While 2-chloronicotinic acid can react directly with morpholine, the reaction is sluggish and prone to byproducts due to the electronic repulsion of the carboxylate anion. The industry-standard protocol utilizes a 3-step sequence via an ester intermediate to maximize yield and purity.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]

Synthesis SM 2-Chloronicotinic Acid Inter1 Methyl 2-chloronicotinate (Esterification) SM->Inter1 Step 1 Inter2 Methyl 2-morpholinonicotinate (SnAr Substitution) Inter1->Inter2 Step 2 Step1 SOCl2, MeOH Reflux Product 2-Morpholinonicotinic Acid HCl Inter2->Product Step 3 Step2 Morpholine, K2CO3 CH3CN, 80°C Step3 1. LiOH, THF/H2O 2. HCl (conc)

Figure 2: Optimized 3-step synthesis from commercially available 2-chloronicotinic acid.

Medicinal Chemistry Applications

A. PI3K/mTOR Kinase Inhibitors

The morpholine-pyridine motif is a hallmark of PI3K pathway inhibitors (e.g., BKM120 analogues).

  • Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region of the kinase (specifically Val851 in PI3Kα).

  • Application: 2-Morpholinonicotinic acid serves as the "head group." The acid is coupled to diverse aromatic amines to extend into the affinity pocket, creating potent 2-morpholinonicotinamide inhibitors.

  • Case Study: Research indicates that 2-morpholinonicotinamide derivatives exhibit IC50 values in the low nanomolar range against PI3Kα, with improved solubility over their phenyl counterparts [1].

B. BET Bromodomain Radiotracers ([18F]PB006)

In a high-impact application, 6-fluoro-2-morpholinonicotinic acid was used as a precursor for [18F]PB006 , a PET radiotracer.[1]

  • Role: The scaffold binds selectively to the BD1 bromodomain of BET proteins.

  • Significance: This demonstrates the scaffold's utility not just in therapeutics, but in diagnostic imaging agents where high affinity and specific lipophilicity (LogD) are required for brain penetration [2].

C. DNA Repair Inhibitors (Pol θ)

Recent patent literature highlights this scaffold in the synthesis of Thiazolopyridyl amides targeting DNA Polymerase Theta (Pol θ).

  • Therapeutic Area: Synthetic lethality in BRCA-deficient cancers.[2]

  • Chemistry: The acid is coupled to aminothiazolopyridines to form the core pharmacophore [3].

Experimental Protocols

Protocol A: Synthesis of 2-Morpholinonicotinic Acid Hydrochloride

Validated for 10g scale.

  • Esterification: Dissolve 2-chloronicotinic acid (10.0 g) in MeOH (100 mL). Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield methyl 2-chloronicotinate (Quant.).

  • SnAr Displacement: Dissolve the ester in Acetonitrile (80 mL). Add Morpholine (2.5 eq) and K₂CO₃ (2.0 eq). Heat to 80°C for 12 hours. (Monitor by TLC: 30% EtOAc/Hex). Filter salts, concentrate, and recrystallize from cold EtOH to yield methyl 2-morpholinonicotinate.

  • Hydrolysis & Salt Formation: Dissolve the intermediate in THF/H₂O (1:1). Add LiOH (3 eq) and stir at RT for 3 hours. Acidify carefully with 4M HCl to pH 1-2. The product precipitates as the Hydrochloride salt . Filter, wash with cold acetone, and dry.

    • Yield: ~90-93% overall.[3]

    • Appearance: Off-white crystalline solid.

Protocol B: General Amide Coupling (Library Generation)

For attaching the scaffold to an amine (R-NH₂).

  • Activation: To a solution of 2-morpholinonicotinic acid HCl (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to pre-activate the acid.

  • Coupling: Add the amine (R-NH₂, 1.1 eq). Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

  • Note: The morpholine nitrogen is not nucleophilic enough to compete with primary amines under these conditions, so protection of the morpholine is not required.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024). URL:[Link] (Note: Highlights the morpholine-pyridine/pyrimidine homology in PI3K inhibition).

  • Discovery of a Positron Emission Tomography Radiotracer Selectively Targeting the BD1 Bromodomains of BET Proteins. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Thiazolopyridyl amide derivatives as DNA Polymerase Theta Inhibitors.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Source: Atlantis Press (2017). URL:[Link]

Sources

Foundational

Role of 2-Morpholinonicotinic acid scaffold in drug discovery

The Role of 2-Morpholinonicotinic Acid Scaffold in Drug Discovery Executive Summary The 2-morpholinonicotinic acid (2-morpholinopyridine-3-carboxylic acid) scaffold represents a highly specialized pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Morpholinonicotinic Acid Scaffold in Drug Discovery

Executive Summary

The 2-morpholinonicotinic acid (2-morpholinopyridine-3-carboxylic acid) scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Merging the "privileged" morpholine ring with a nicotinic acid core, this scaffold offers a unique balance of physicochemical properties—enhanced aqueous solubility, metabolic stability, and precise hydrogen-bonding capabilities.

This technical guide analyzes the scaffold’s utility in targeting lipid kinases (PI3K/mTOR) and phospholipases (PC-PLC), detailing its structural advantages, synthetic pathways, and application in rational drug design.

Structural Analysis & Medicinal Chemistry

The 2-morpholinonicotinic acid scaffold is not merely a passive structural element; it is a functional pharmacophore designed to address specific binding challenges in enzyme active sites.[1]

The Pharmacophore Triad

The scaffold functions through three distinct structural zones, each serving a critical role in ligand-target interaction:

Structural ZoneChemical MoietyFunction & Mechanism
Zone A: Hinge Binder Morpholine Ring H-Bond Acceptor: The ether oxygen acts as a critical hydrogen bond acceptor, typically interacting with the backbone NH of the "hinge region" in kinase domains (e.g., Val851 in PI3K

).Solubility: The saturated heterocycle lowers logP compared to phenyl rings, improving drug-likeness.
Zone B: Core Scaffold Pyridine Ring Bioisosterism: Acts as a bioisostere of the benzene ring (benzoic acid), introducing a nitrogen atom that can accept H-bonds and modulate pKa.Rigidity: Provides a planar linker that orients the morpholine and the "tail" group in a precise vector.
Zone C: Derivatization Handle Carboxylic Acid (C3) Vector Attachment: The C3-carboxyl group is rarely the endpoint. It serves as a reactive handle for amide coupling to attach "tail" groups that reach into the solvent-exposed region or affinity pockets (e.g., ribose binding pocket).
Bioisosterism: Pyridine vs. Benzene

A key strategy in evolving this scaffold is the transition from 2-morpholinobenzoic acid to 2-morpholinonicotinic acid .

  • Solubility: The pyridine nitrogen increases polarity, often resolving the poor aqueous solubility seen in benzoic acid analogs.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., by CYPs) compared to electron-rich phenyl rings.

Therapeutic Applications & Case Studies

Case Study 1: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a master regulator of cell growth and is frequently dysregulated in cancer.[2]

  • Mechanism: ATP-competitive inhibitors must bind to the ATP-binding pocket. The morpholine oxygen mimics the interaction of the adenine N1 of ATP.

  • Scaffold Role: While first-generation inhibitors (e.g., LY294002) used a chromone core, modern clinical candidates like Buparlisib (BKM-120) utilize a morpholino-pyrimidine core. The 2-morpholinonicotinic acid scaffold offers an alternative pyridine-based core.

  • Binding Mode: The morpholine sits in the adenine pocket. The nicotinic acid-derived amide extends into the affinity pocket, interacting with residues like Lys802 or Asp933 (in PI3K

    
    ).
    

Visualizing the PI3K/mTOR Signaling Cascade:

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 2-Morpholinonicotinic Acid Derivatives Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTOR Dual Inhibition (Potential)

Caption: The PI3K/Akt/mTOR signaling cascade. 2-Morpholinonicotinic acid derivatives act as ATP-competitive inhibitors at the PI3K and mTOR nodes.[3][4]

Case Study 2: PC-PLC Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is upregulated in breast and ovarian cancers.

  • Precedent: Research has identified 2-morpholinobenzoic acid derivatives as potent PC-PLC inhibitors.[5]

  • Evolution: The 2-morpholinonicotinic acid analogs are explored to improve the pharmacokinetic profile (microsomal stability) of these inhibitors while maintaining the critical pharmacophore geometry required to block the enzyme's active site.

Experimental Protocols

Optimized Synthesis of 2-Morpholinonicotinic Acid

This protocol utilizes a nucleophilic aromatic substitution (


) on a chloropyridine core. This route is preferred over direct amination due to higher yields and cleaner workup.

Reagents:

  • 2-Chloronicotinic acid (Starting Material)[6]

  • Oxalyl chloride (

    
    ) or Thionyl chloride (
    
    
    
    )
  • Methanol (MeOH)

  • Morpholine[3][5][6][7][8][9][10][11][12]

  • Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

  • Esterification (Protection):

    • Dissolve 2-chloronicotinic acid (1.0 eq) in dry DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours.

    • Evaporate solvent to obtain the acid chloride.

    • Redissolve in MeOH and stir for 1 hour to form Methyl 2-chloronicotinate .

    • Rationale: Esterification prevents zwitterion formation and activates the C2-position for nucleophilic attack.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve Methyl 2-chloronicotinate (1.0 eq) in acetonitrile or DMF.

    • Add Morpholine (2.5 eq). The excess acts as a base to scavenge HCl.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LC-MS.
      
    • Mechanism:[13][7][14] The electron-withdrawing ester at C3 activates the C2 position, facilitating the displacement of chlorine by the morpholine nitrogen.

  • Hydrolysis (Deprotection):

    • Treat the intermediate ester with 1M NaOH (aq) and MeOH (1:1 ratio).

    • Stir at RT or mild heat (

      
      ) until the ester is consumed.
      
    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the product.

    • Yield: Typically >90% over 3 steps.[6][15][16]

Visual Synthesis Scheme:

Synthesis_Route SM 2-Chloronicotinic Acid Step1 1. Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl 2-chloronicotinate Step1->Inter1 Step2 2. SnAr Substitution (Morpholine, Heat) Inter1->Step2 Inter2 Methyl 2-morpholinonicotinate Step2->Inter2 Step3 3. Hydrolysis (NaOH, then HCl) Inter2->Step3 Product 2-Morpholinonicotinic Acid (Target Scaffold) Step3->Product

Caption: Three-step synthetic route for generating the 2-morpholinonicotinic acid scaffold.

Biological Validation: PI3K Kinase Assay

To validate the scaffold's activity, a luminescent ADP-detection assay (e.g., ADP-Glo) is standard.

  • Preparation: Prepare 3x serial dilutions of the 2-morpholinonicotinic acid derivative in DMSO.

  • Enzyme Reaction: Incubate recombinant PI3K

    
     (or isoform of interest) with the compound and substrate (PIP2:PS lipid vesicles) in kinase buffer for 15 mins.
    
  • Initiation: Add ATP (at

    
     concentration, typically 
    
    
    
    ) to start the reaction. Incubate for 60 mins at RT.
  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert generated ADP to ATP, which drives a luciferase reaction.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to determine

    
    .
    

Future Outlook

The 2-morpholinonicotinic acid scaffold is currently evolving beyond simple occupancy-driven inhibition:

  • PROTACs: The C3-carboxylic acid provides an ideal attachment point for linkers to connect with E3 ligase ligands (e.g., thalidomide), facilitating the targeted degradation of kinases rather than just inhibition.

  • Covalent Inhibitors: Derivatization of the acid into acrylamides allows for covalent targeting of non-catalytic cysteines in specific kinase isoforms, improving selectivity.

References

  • BenchChem. (2025). 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Retrieved from

  • Zhao, B., et al. (2019).[6] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Retrieved from

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. Retrieved from

  • Kelly, P., et al. (2015). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Advances. Retrieved from

Sources

Exploratory

Safety data sheet (SDS) for 2-Morpholinonicotinic acid hydrochloride

Comprehensive Safety and Handling Whitepaper: 2-Morpholinonicotinic Acid Hydrochloride in Preclinical Drug Development Executive Summary In modern medicinal chemistry, 2-Morpholinonicotinic acid hydrochloride (CAS 59025-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Whitepaper: 2-Morpholinonicotinic Acid Hydrochloride in Preclinical Drug Development

Executive Summary

In modern medicinal chemistry, 2-Morpholinonicotinic acid hydrochloride (CAS 59025-45-5) serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and anticoagulant therapeutics requiring a pyridine-morpholine scaffold[1]. However, the transition from its free-base form (CAS 423768-54-1) to the hydrochloride salt fundamentally alters its physicochemical and toxicological profile[2],[3]. This whitepaper provides an in-depth, causality-driven guide to the safe handling, containment, and neutralization of this compound, moving beyond standard rigid Safety Data Sheet (SDS) templates to offer actionable, self-validating protocols for laboratory professionals. Compliant with global GHS standards and regional frameworks (such as KKDİK in Türkiye), this guide ensures scientific integrity and operational safety.

Molecular Architecture & Physicochemical Causality

To handle a chemical safely, one must first understand why it behaves the way it does. The molecular architecture of 2-Morpholinonicotinic acid hydrochloride consists of a pyridine core substituted with a carboxylic acid group at the 3-position and a morpholine ring at the 2-position, stabilized by a hydrochloride salt[1].

The presence of the HCl salt is the primary driver of its handling hazards. It renders the compound highly hygroscopic. When exposed to ambient humidity, the salt undergoes localized hydrolysis, releasing trace amounts of corrosive hydrogen chloride gas and drastically lowering the pH of the immediate microenvironment[4].

Table 1: Physicochemical & Safety Profile

Parameter Value Causality / Safety Implication
CAS Number 59025-45-5 Unique identifier for the HCl salt form; distinct from the free base[3].

| Molecular Formula |


 | The chloride ion dictates the acidic and hygroscopic behavior in ambient air[1]. |
| Molecular Weight  | 244.67  g/mol  | Required for precise stoichiometric calculations to avoid excess unreacted reagents[1]. |
| Physical State  | Solid (Powder) | High surface-area-to-volume ratio increases the risk of aerosolization and inhalation. |
| Solubility  | Polar aprotic solvents | Rapid dissolution in unbuffered aqueous media causes sharp, localized exothermic pH drops. |

Toxicological Mechanisms & Exposure Pathways

The toxicity of 2-Morpholinonicotinic acid hydrochloride is intrinsically linked to its acidity. According to GHS classifications, the compound triggers three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4],[5].

The causality behind these hazards is not systemic toxicity, but rather localized cellular stress. When inhaled or contacted with mucosal membranes, the ambient moisture in the biological tissue causes the compound to dissociate. This protonation event drops the localized pH, leading to immediate tissue irritation and an inflammatory cytokine response.

ToxicityPathway Exposure Exposure Event (Inhalation/Contact) Dissociation Aqueous Dissociation (Release of HCl) Exposure->Dissociation Moisture Contact Acidification Localized Acidification (pH Drop in Mucosa) Dissociation->Acidification Protonation CellularStress Cellular Stress Response (Cytokine Release) Acidification->CellularStress Tissue Damage Irritation Clinical Manifestation (H315, H319, H335) CellularStress->Irritation Inflammation

Mechanistic pathway of 2-Morpholinonicotinic acid hydrochloride-induced irritation.

Table 2: GHS Hazard Classifications & Mitigation Strategy

GHS Code Hazard Statement Mechanistic Cause Laboratory Mitigation Strategy
H315 Causes skin irritation Acidic dissociation upon contact with skin moisture[4]. Double-layered nitrile gloves; immediate washing protocols.
H319 Causes serious eye irritation Corneal pH drop due to rapid HCl release[4]. Unvented safety goggles; eyewash station validation prior to use.

| H335 | May cause respiratory irritation | Aerosolization of fine, acidic particulate matter[4]. | Handling exclusively within a certified Class II fume hood. |

Advanced Laboratory Handling & Containment Protocols

To mitigate the risks outlined above, standard weighing procedures are insufficient. The following is a self-validating methodology designed to ensure environmental control and prevent aerosolization.

Step-by-Step Methodology: Precision Dispensing Workflow

  • Environmental Preparation: Ensure the laboratory relative humidity (RH) is strictly <40%.

    • Causality: High humidity accelerates hygroscopic degradation, turning the powder into a sticky, highly acidic paste that is difficult to transfer and prone to cross-contamination.

  • Equipment Grounding: Utilize a grounded, anti-static micro-spatula and an anti-static weigh boat.

    • Causality: The hydrochloride salt powder accumulates static charge easily. Static repulsion can cause the fine powder to aerosolize out of the weigh boat, directly creating an inhalation hazard (H335)[4].

  • Dispensing & Self-Validation: Dispense the required mass onto the analytical balance. Observe the digital readout for 15 seconds.

    • Validation Check: If the mass continuously drifts upward (e.g., >0.5 mg/min), the compound is actively absorbing atmospheric moisture. This invalidates the environmental control step. You must immediately abort the weighing, seal the source bottle, and purge the balance enclosure with dry nitrogen or argon before retrying.

  • Solubilization: Dissolve the compound in a polar aprotic solvent (e.g., DMSO) before introducing it to aqueous systems.

    • Causality: Direct addition to unbuffered water causes a sharp, uncontrolled pH drop, which can degrade acid-sensitive co-reagents in your synthesis pipeline[1].

Spill Response & Chemical Neutralization Workflow

In the event of a spill, applying water or strong bases (like Sodium Hydroxide) is a critical error. Strong bases will cause a highly exothermic reaction with the hydrochloride salt, potentially boiling the solvent and aerosolizing the active pharmaceutical ingredient (API).

Step-by-Step Methodology: Self-Validating Neutralization

  • Physical Containment: Immediately cover the spilled powder with a damp, lint-free absorbent pad.

    • Causality: Dampening the pad prevents the lightweight powder from becoming airborne while minimizing rapid dissolution and spreading.

  • Chemical Neutralization: Gently apply a 5% (w/v) Sodium Bicarbonate (

    
    ) solution to the perimeter of the spill, working inward.
    
    • Causality:

      
       is a weak base that safely neutralizes the localized acidity of the HCl salt without generating excessive exothermic heat. The reaction produces 
      
      
      
      gas, providing a visual cue (effervescence) of active neutralization.
  • Validation Check: Once bubbling ceases, test the surface moisture with pH indicator paper.

    • Validation Check: The protocol is only validated if the pH reads between 6.5 and 7.5. If the pH is <6.5, reapply the

      
       solution and wait 5 minutes. Do not proceed to mechanical cleanup until the pH is confirmed neutral.
      
  • Mechanical Cleanup: Wipe the area inward to prevent spreading. Dispose of all materials in a designated hazardous waste container for halogenated/acidic organics.

SpillResponse Spill Spill Detected (Solid/Solution) PPE Don Appropriate PPE (Respirator, Nitrile) Spill->PPE Containment Physical Containment (Prevent Aerosolization) PPE->Containment Neutralization Chemical Neutralization (Apply NaHCO3) Containment->Neutralization Solid/Liquid Validation Validation (Check pH 6.5-7.5) Neutralization->Validation Wait 15 min Validation->Neutralization pH < 6.5 Disposal Safe Disposal (Aqueous Waste) Validation->Disposal pH Confirmed

Self-validating spill response and chemical neutralization workflow.

Regulatory Compliance & Disposal

Disposal of 2-Morpholinonicotinic acid hydrochloride must comply with local environmental regulations (e.g., EPA guidelines in the US, REACH in Europe, or KKDİK in Türkiye). Because of the morpholine ring and the chloride counter-ion, the compound must not be discharged into municipal wastewater systems. It should be categorized as halogenated organic waste. All aqueous washings from glassware used to handle this compound must be neutralized to pH 7.0 prior to transfer into secondary liquid waste carboys to prevent pressure buildup from incompatible acidic mixing.

References

Sources

Foundational

2-Morpholinonicotinic acid hydrochloride as a pharmaceutical intermediate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It prioritizes actionable protocols, mechanistic insight, and data-driven applications.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It prioritizes actionable protocols, mechanistic insight, and data-driven applications.

A Privileged Scaffold for Kinase Inhibitor Design & Lead Optimization

Executive Summary

2-Morpholinonicotinic acid hydrochloride (CAS: 59025-45-5 for HCl salt; 423768-54-1 for free acid) represents a critical "privileged structure" in modern medicinal chemistry. Structurally, it combines the electron-deficient pyridine ring—essential for π-stacking interactions in protein active sites—with a morpholine moiety that enhances aqueous solubility and metabolic stability.

This intermediate is primarily utilized in the synthesis of PI3K/mTOR inhibitors and next-generation non-steroidal anti-inflammatory drugs (NSAIDs) . Its ability to function as a hinge-binding pharmacophore makes it indispensable in oncology drug discovery, particularly for targeting the ATP-binding pocket of lipid kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride
Molecular Formula C₁₀H₁₂N₂O₃ · HCl
Molecular Weight 244.67 g/mol (Salt) / 208.21 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) ~3.5 (Carboxylic acid), ~5.5 (Conjugate acid of pyridine N)
Melting Point 198–202 °C (Decomposition)

Synthetic Methodology: The "Ester-Activation" Route

While direct nucleophilic substitution of 2-chloronicotinic acid is possible, it often suffers from low yields due to electronic repulsion between the carboxylate and the incoming nucleophile. The Ester-Activation Protocol is the industry-standard method for high-purity synthesis, avoiding difficult purification steps.

Mechanism of Action
  • Activation: Esterification of 2-chloronicotinic acid reduces electron density on the pyridine ring, facilitating nucleophilic attack.

  • Substitution (SNAr): Morpholine acts as a secondary amine nucleophile, displacing the chlorine atom. The ester group prevents the formation of zwitterionic aggregates that trap impurities.

  • Hydrolysis & Salt Formation: Controlled hydrolysis yields the free acid, followed by HCl treatment to freeze the morpholine conformer, enhancing shelf-life stability.

Step-by-Step Protocol
Step 1: Esterification
  • Reagents: 2-Chloronicotinic acid (1.0 eq), SOCl₂ (1.5 eq), MeOH (Solvent).

  • Procedure: Reflux 2-chloronicotinic acid in methanol with thionyl chloride for 4 hours. Concentrate in vacuo to yield Methyl 2-chloronicotinate.

  • Critical Control Point: Ensure anhydrous conditions to prevent acid regeneration.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Methyl 2-chloronicotinate (1.0 eq), Morpholine (2.5 eq), K₂CO₃ (1.2 eq).

  • Solvent: Acetonitrile or DMF.

  • Procedure: Heat to 80°C for 6–8 hours. The excess morpholine acts as both nucleophile and proton scavenger.

  • Workup: Dilute with water, extract with EtOAc. The product, Methyl 2-morpholinonicotinate, is often an oil or low-melting solid.

Step 3: Hydrolysis & Salt Formation
  • Reagents: LiOH (2.0 eq) in THF/H₂O (1:1).

  • Procedure: Stir at RT for 2 hours. Acidify to pH 3 with 4N HCl.

  • Crystallization: The hydrochloride salt precipitates upon addition of cold isopropanol or ether. Filter and dry.[1][2]

Workflow Visualization

SynthesisRoute Start 2-Chloronicotinic Acid Inter1 Methyl 2-chloronicotinate (Activated Electrophile) Start->Inter1 SOCl2, MeOH Reflux, 4h Inter2 Methyl 2-morpholinonicotinate (S_NAr Product) Inter1->Inter2 Morpholine, K2CO3 MeCN, 80°C End 2-Morpholinonicotinic Acid HCl (Final Product) Inter2->End 1. LiOH, THF/H2O 2. HCl, iPrOH

Figure 1: Optimized 3-step synthetic pathway via ester activation to maximize yield and purity.

Pharmaceutical Applications & Pharmacophore Logic

Kinase Inhibitor Design (PI3K/mTOR)

The 2-morpholinopyridine motif is a bioisostere of the morpholino-pyrimidine scaffold found in drugs like Buparlisib (BKM120) .

  • Hinge Binding: The morpholine oxygen often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3Kα).[3]

  • Solubility: The morpholine ring disrupts planarity and provides a protonation site, significantly improving the oral bioavailability of lipophilic kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" for FBDD campaigns. The carboxylic acid handle allows for rapid amide coupling to generate diverse libraries of:

  • Urea derivatives: For dual kinase/angiogenesis inhibition.

  • Bi-aryl systems: Via Suzuki couplings (if brominated analogs are used).

Structure-Activity Relationship (SAR) Diagram

SAR Center 2-Morpholinonicotinic Acid Scaffold Morpholine Morpholine Ring: Solubility & H-Bond Acceptor (Targets Kinase Hinge) Center->Morpholine Pyridine Pyridine Nitrogen: Electronic Modulation (Reduces metabolic oxidation) Center->Pyridine Acid Carboxylic Acid: Synthetic Handle (Amide coupling for diversity) Center->Acid

Figure 2: Pharmacophore dissection showing the functional utility of each structural component.

Quality Control & Analytical Methods

To ensure pharmaceutical grade (≥98% purity), the following HPLC method is recommended for impurity profiling (detecting unreacted 2-chloronicotinic acid).

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Retention: Free acid elutes early (~3-4 min); unreacted chloro-precursor elutes later due to higher lipophilicity.

Handling & Stability

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The HCl salt is significantly more stable than the zwitterionic free acid, preventing decarboxylation at elevated temperatures.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, fume hood).

References

  • ChemicalBook. (2025). 2-Morpholinonicotinic acid Properties and Supplier Data. Link

  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[6][7] (Detailed protocol for the 3-step synthesis). Link

  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (Demonstrates the morpholine-kinase pharmacophore utility). Link

  • National Institutes of Health (PMC). (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Link

  • BenchChem. (2025). HPLC Analysis Protocol for Morpholino-derivatives. Link

Sources

Protocols & Analytical Methods

Method

Reaction conditions for morpholine addition to nicotinic acid derivatives

Application Note: Strategic Morpholine Addition to Nicotinic Acid Derivatives Abstract This technical guide outlines the reaction landscapes for introducing morpholine moieties onto nicotinic acid scaffolds. Unlike gener...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Morpholine Addition to Nicotinic Acid Derivatives

Abstract

This technical guide outlines the reaction landscapes for introducing morpholine moieties onto nicotinic acid scaffolds. Unlike generic protocols, this document distinguishes between two distinct synthetic objectives: (1) Ring Functionalization (formation of Caryl–N bonds via SNAr or Pd-catalysis) and (2) Amide Conjugation (formation of Ccarbonyl–N bonds). We provide validated protocols, mechanistic insights, and decision-making frameworks to ensure high-yield synthesis for drug discovery applications.

Strategic Selection: The Reaction Decision Matrix

The "addition" of morpholine to a nicotinic acid derivative is structurally ambiguous. The choice of method depends entirely on the target regiochemistry.

  • Path A (Ring Functionalization): Targeting the pyridine core (e.g., converting 6-chloronicotinic acid to 6-morpholinonicotinic acid).

  • Path B (Amide Conjugation): Targeting the carboxylic acid (e.g., converting nicotinic acid to morpholin-4-yl(pyridin-3-yl)methanone).

Figure 1: Synthetic Decision Tree

ReactionSelection Start Target Structure? Ring Ring Functionalization (C-N Bond) Start->Ring Modify Pyridine Core Amide Amide Conjugation (CO-N Bond) Start->Amide Derivatize Carboxyl Pos26 Position 2, 4, or 6 (Activated) Ring->Pos26 Halogen at... Pos35 Position 5 (Unactivated) Ring->Pos35 Halogen at... Coupling Protocol C: HATU/Acid Chloride Amide->Coupling Activation Required SNAr Protocol A: S_NAr Substitution Pos26->SNAr Electron Deficient Buchwald Protocol B: Buchwald-Hartwig Pos35->Buchwald Requires Catalyst

Caption: Decision matrix for selecting the appropriate morpholine addition pathway based on substrate activation and target regiochemistry.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Applicability: 2-halo, 4-halo, or 6-halonicotinic acid derivatives.[1] Mechanism: Addition-Elimination via a Meisenheimer complex. The nitrogen of the pyridine ring acts as an electron sink, activating the ortho (2,[1] 6) and para (4) positions.

Critical Considerations
  • Leaving Group: F > Cl ≈ Br > I. Fluorine is the fastest reacting leaving group in SNAr due to the high electronegativity stabilizing the transition state, though Chlorine is most common due to cost.

  • Solvent Effects: Polar protic solvents (Water, Ethanol) stabilize the anionic intermediate and are preferred for "green" process chemistry.

  • Substrate State: If using the free acid (e.g., 6-chloronicotinic acid), 1 equivalent of base is consumed to form the carboxylate salt, which deactivates the ring slightly due to electron donation.[1] Using the ester or nitrile derivative often results in faster kinetics.

Experimental Protocol (Standard Scale)

Reagents:

  • Substrate: 6-Chloronicotinic acid (1.0 equiv)

  • Nucleophile: Morpholine (3.0 – 5.0 equiv)

  • Solvent: Water (Green chemistry approach) or n-Butanol (for higher temp)

  • Base: None required if excess morpholine is used; otherwise K₂CO₃ (2.0 equiv).

Step-by-Step:

  • Charge: To a pressure tube or round-bottom flask, add 6-chloronicotinic acid (1.0 g, 6.3 mmol).

  • Solvation: Add Morpholine (2.7 mL, ~31 mmol). Note: Morpholine acts as both solvent and reagent.

  • Reaction:

    • Method A (Thermal): Heat to reflux (100–110 °C) for 12–16 hours.

    • Method B (Microwave - Recommended): Seal tube. Irradiate at 160 °C for 15–30 minutes [1].

  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess morpholine.

    • Dissolve residue in minimal water and acidify to pH 3–4 with 1N HCl.

    • Precipitation: The product (6-morpholinonicotinic acid) typically precipitates as a solid. Filter and wash with cold water.

Data Summary: Solvent Optimization

SolventTemp (°C)TimeYieldNote
Water 10016 h85%Cleanest profile; product precipitates on acidification [2].
Ethanol 7824 h60%Slower kinetics; requires longer time.
DMF 1204 h92%High yield but difficult workup (DMF removal).
Neat 1282 h88%Fast, but requires large excess of morpholine.[1]

Protocol B: Buchwald-Hartwig Amination[2]

Applicability: 5-halonicotinic acid derivatives (e.g., 5-bromonicotinic acid). Mechanism: Pd(0)/Pd(II) catalytic cycle. The 3- and 5-positions are not sufficiently electron-deficient for SNAr.

Experimental Protocol

Reagents:

  • Substrate: Methyl 5-bromonicotinate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Loading: Add Methyl 5-bromonicotinate, Pd₂(dba)₃, Ligand, and Cs₂CO₃.

  • Addition: Add anhydrous Dioxane and Morpholine via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (SiO₂, Hexane/EtOAc).

Protocol C: Amide Coupling (Conjugation)

Applicability: Attaching morpholine to the carboxylic acid group.[2] Mechanism: Activation of carboxylate oxygen -> Nucleophilic attack by amine.

Comparison of Activation Strategies
ReagentCostReactivityWorkupBest For
HATU HighVery HighChromatographyPrecious substrates; difficult couplings [3].
EDC/HOBt LowModerateAqueous WashStandard, scalable synthesis.[1]
SOCl₂ Very LowHighDistillationLarge scale; acid-stable substrates.
Recommended Protocol (HATU Method)

Reagents:

  • Substrate: Nicotinic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)[3][4]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Solvent: DMF (anhydrous)[5][6]

Step-by-Step:

  • Activation: Dissolve Nicotinic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.1 mmol). The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Coupling: Add Morpholine (1.2 mmol) dropwise.

  • Monitoring: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~192.2 Da).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (50 mL).

    • Wash 1: Sat. NaHCO₃ (Removes unreacted acid).

    • Wash 2: Water/Brine (Removes DMF).

    • Wash 3: 10% Citric Acid (Removes unreacted morpholine/DIPEA).

    • Dry over Na₂SO₄ and concentrate.

Figure 2: Amide Coupling Workflow

AmideCoupling Step1 Activation Phase (Acid + DIPEA + HATU) Step2 Nucleophilic Attack (+ Morpholine) Step1->Step2 15 min, RT Step3 Quench & Wash (NaHCO3 / Citric Acid) Step2->Step3 2-4 h, LCMS Confirm Step4 Isolation (Evaporation) Step3->Step4 Phase Separation

Caption: Step-wise workflow for HATU-mediated morpholine-nicotinic acid conjugation.

Troubleshooting & Optimization

  • Problem: Low yield in SNAr reaction.

    • Cause: Hydrolysis of the chloro-substituent by water (competing reaction) or insufficient temperature.

    • Solution: Switch to anhydrous ethanol or DMF. Ensure temperature is >100°C.

  • Problem: Product is water-soluble (Amide coupling).

    • Cause: Nicotinamide derivatives are polar.

    • Solution: Avoid aqueous extraction. Evaporate DMF directly and purify via Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).

  • Problem: Formation of Morpholine Hydrochloride salt.

    • Solution: In Acid Chloride protocols, ensure >2 equivalents of base (TEA/DIPEA) are present to scavenge HCl.[1]

References

  • Microwave-assisted synthesis of 2-anilinopyrimidines (Analogous SNAr conditions). ResearchGate. Available at: [Link]

  • Synthesis of 2-morpholinonicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis and Isolation of 2-Morpholinonicotinic Acid Hydrochloride Salt

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The conversion of a zwitterionic active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The conversion of a zwitterionic active pharmaceutical ingredient (API) or intermediate into a stable salt form is a foundational technique in preclinical drug development. 2-Morpholinonicotinic acid (CAS: 423768-54-1)[1] is a highly valuable building block and intermediate. However, its free base form exhibits poor solubility in both aqueous and organic media due to its strong zwitterionic crystal lattice. This application note details a self-validating, anhydrous protocol for converting 2-morpholinonicotinic acid into its hydrochloride salt, thereby significantly enhancing its solubility, dissolution rate, and long-term solid-state stability[2].

Mechanistic Rationale & Physicochemical Profiling

To design an effective salt-formation protocol, one must understand the causality dictated by the molecule's physicochemical properties. 2-Morpholinonicotinic acid contains two primary ionizable centers:

  • Carboxylic Acid Moiety: Acts as a weak acid (predicted

    
    ).
    
  • Morpholine/Pyridine Nitrogen: Acts as a weak base. While morpholine itself is strongly basic (

    
    ), its conjugation with the electron-withdrawing pyridine ring at the 2-position significantly reduces its basicity (
    
    
    
    ).

At a neutral pH, the molecule exists primarily as a zwitterion (inner salt), which maximizes intermolecular ionic interactions and minimizes solvent interaction. According to established pharmaceutical guidelines, successful salt formation requires the


 of the counterion acid to be at least 2 to 3 units lower than the 

of the basic center. Hydrochloric acid (

) provides a massive thermodynamic driving force to fully protonate the basic nitrogen, neutralizing the carboxylate to its free acid form and yielding the mono-hydrochloride salt.

ProtonationLogic Zwitterion Zwitterionic State (Neutral pH) COO⁻ / Morpholine-H⁺ Acidic Addition of Strong Acid (Anhydrous HCl) Zwitterion->Acidic pH < pKa Protonated Fully Protonated State COOH / Morpholine-H⁺ Cl⁻ Acidic->Protonated Proton Transfer Precipitation Salt Precipitation (Nucleation) Protonated->Precipitation Decreased Solubility

Caption: Logical relationship of pH-dependent protonation and salt precipitation.

Causality of Solvent Selection

We utilize an anhydrous organic solvent system (Acetone or Ethyl Acetate) paired with an anhydrous acid source (2M HCl in Diethyl Ether).

  • Why not aqueous HCl? The resulting hydrochloride salt is highly water-soluble. Using aqueous HCl would require energy-intensive lyophilization, which often yields an amorphous, hygroscopic powder[2].

  • Why Acetone/EtOAc? The free base is moderately suspendable in these solvents. Upon the addition of ethereal HCl, the highly polar salt forms immediately. Because ionic salts are insoluble in weakly polar aprotic solvents, the system achieves instant supersaturation, driving the precipitation of highly pure, crystalline material.

Quantitative Data & Reagent Specifications

All quantitative parameters required for the synthesis are summarized in Table 1 to ensure stoichiometric precision.

Table 1: Stoichiometric and Physicochemical Parameters

Material / ParameterMolecular Weight ( g/mol )EquivalentsAmount for 10 mmol ScaleFunction / Causality
2-Morpholinonicotinic Acid 208.211.002.08 gAPI Free Base / Starting Material
2M HCl in Diethyl Ether 36.46 (HCl)1.155.75 mLProton donor. 15% excess ensures complete conversion without degrading the product.
Acetone (Anhydrous) 58.08N/A30.0 mLReaction medium. Promotes crystalline salt precipitation.
Diethyl Ether (Cold) 74.12N/A15.0 mLWash solvent. Removes unreacted free base and residual HCl.
Target: Hydrochloride Salt 244.671.00~2.44 g (Theoretical)Final isolated product.

Experimental Workflow

Workflow Start Weigh 2-Morpholinonicotinic Acid (Free Base) Dissolve Suspend in Acetone/EtOAc (Stir at 20°C) Start->Dissolve AddAcid Dropwise Addition of 2M HCl in Ether Dissolve->AddAcid Ensure uniform suspension Stir Crystallization (Stir 2h at 0-5°C) AddAcid->Stir Exothermic control Filter Vacuum Filtration & Cold Ether Wash Stir->Filter Isolate crystals Dry Vacuum Drying (40°C to constant weight) Filter->Dry Remove residual solvent End Purified Hydrochloride Salt Dry->End Yield calculation

Caption: Step-by-step experimental workflow for hydrochloride salt isolation.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed with built-in observational checkpoints to ensure the system self-validates at each critical phase.

Step 1: Suspension Preparation

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2.08 g (10.0 mmol) of 2-morpholinonicotinic acid.

  • Add 30.0 mL of anhydrous acetone.

  • Stir vigorously at 20 °C (room temperature) for 10 minutes.

  • Self-Validation Check: The mixture should form a uniform, opaque slurry. Complete dissolution is not expected at this stage due to the zwitterionic nature of the free base.

Step 2: Acidification and Nucleation

  • Equip the flask with a pressure-equalizing dropping funnel containing 5.75 mL (11.5 mmol) of 2M HCl in diethyl ether.

  • Add the HCl solution dropwise over 10 minutes while maintaining vigorous stirring.

  • Causality: Dropwise addition controls the localized exothermic protonation reaction, preventing solvent boil-off and ensuring uniform crystal nucleation.

  • Self-Validation Check: As the acid is added, the suspension may transiently clear into a solution (as the protonated form briefly dissolves in the localized microenvironment) before rapidly nucleating into a dense, white/off-white crystalline precipitate.

  • After complete addition, spot a drop of the supernatant onto wetted pH indicator paper. It must register highly acidic (pH < 2), validating that an excess of HCl has been achieved.

Step 3: Maturation and Crystallization

  • Transfer the flask to an ice-water bath (0–5 °C).

  • Allow the suspension to stir continuously for 2 hours.

  • Causality: Lowering the temperature decreases the kinetic solubility of the hydrochloride salt in the acetone/ether mixture, driving the equilibrium toward maximum crystalline yield.

Step 4: Isolation and Washing

  • Isolate the precipitate via vacuum filtration using a Büchner funnel and a medium-porosity filter paper.

  • Wash the filter cake with two 7.5 mL portions of ice-cold diethyl ether.

  • Causality: Cold ether washes away any unreacted starting material, residual HCl, and colored impurities without dissolving the target salt.

Step 5: Drying

  • Transfer the filter cake to a pre-weighed amber glass vial.

  • Dry in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours until a constant weight is achieved.

  • Self-Validation Check: The final mass should be approximately 2.30 – 2.40 g (94–98% theoretical yield). The powder should be free-flowing; clumping indicates residual moisture or incomplete salt formation.

Analytical Characterization & Troubleshooting

To confirm the integrity of the synthesized salt, perform the following analyses:

  • 
    H NMR (in DMSO-
    
    
    
    ):
    The morpholine ring protons adjacent to the nitrogen will exhibit a distinct downfield shift (typically +0.3 to +0.6 ppm) compared to the free base, confirming protonation. A broad exchangeable peak for the
    
    
    and
    
    
    protons will be visible.
  • Elemental Analysis (CHN/Cl): Validates the stoichiometric 1:1 ratio of the API to the chloride counterion.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
"Oiling Out" instead of crystallization Solvent system is too polar, or ambient humidity introduced water into the system.Add more anhydrous diethyl ether to force crystallization. Ensure all glassware is flame-dried.
Low Yield (< 70%) Insufficient acid added, or filtration was performed while the solution was too warm.Re-check supernatant pH. Chill the mother liquor to -20 °C overnight to recover a second crop.
Product is highly hygroscopic Amorphous salt formed due to rapid precipitation, or excess HCl degraded the molecule.Recrystallize the salt from hot ethanol/ethyl acetate to establish a stable, highly ordered crystal lattice.

References

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Morpholinonicotinic Acid HCl in Amide Coupling Reactions

A Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The Significance of the Amide Bond and 2-Morpholinonicotinic Acid The amide bond is a cornerstone of modern pharmaceuticals, peptides, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of the Amide Bond and 2-Morpholinonicotinic Acid

The amide bond is a cornerstone of modern pharmaceuticals, peptides, and biologically active molecules.[1][2] Its formation, while conceptually simple, is a kinetically slow process that necessitates the activation of a carboxylic acid to facilitate its condensation with an amine.[2][3] In the landscape of drug discovery, the strategic selection of building blocks is paramount. 2-Morpholinonicotinic acid, a derivative of nicotinic acid, has emerged as a valuable scaffold.[4][5] Its unique structure, featuring a pyridine core and a morpholine substituent, offers a distinct combination of polarity, hydrogen bonding potential, and metabolic stability, making it a compelling component for novel therapeutic agents.

This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of 2-Morpholinonicotinic acid hydrochloride (HCl) in amide coupling reactions, a frequent and critical step in medicinal chemistry campaigns.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent" or "activating agent."[2] The process generally involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acid anhydride.[2][6]

  • Acylation: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.[6]

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, and the presence of other sensitive functional groups.[2]

A Note on the HCl Salt Form

2-Morpholinonicotinic acid is often supplied as a hydrochloride salt to improve its stability and handling. Before the carboxylic acid can be activated, this salt must be neutralized in situ using a non-nucleophilic organic base.[7] A common choice is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, or triethylamine (Et₃N).[6][7] Typically, at least two equivalents of base are required: one to neutralize the HCl salt and a second to deprotonate the carboxylic acid, forming the carboxylate anion needed for activation.[8]

Reaction Mechanisms with Common Coupling Reagents

Understanding the mechanism of action for different coupling reagents allows for rational selection and troubleshooting.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of byproduct removal.[9] The mechanism proceeds as follows:

  • The carboxylate of 2-morpholinonicotinic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8][10]

  • This intermediate is susceptible to a side reaction where it rearranges to a stable N-acylurea, which is difficult to remove and reduces the overall yield.[10][11][12]

  • To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.[9][13] This step is crucial for suppressing both N-acylurea formation and racemization.[13]

  • Finally, the desired amine attacks the HOBt-ester to form the amide product, regenerating HOBt in the process.[13][14]


}

Mechanism of EDC/HOBt-mediated amide coupling.

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient substrates.[1][15]

  • In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate anion attacks HATU.[8][16]

  • This forms a highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[15][16] The 7-azabenzotriazole (OAt) leaving group is superior to HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent coupling step.[15]

  • The amine nucleophile then attacks the active ester to yield the final amide product.[15][17]

A crucial experimental detail is to "pre-activate" the carboxylic acid with HATU and base for a few minutes before adding the amine.[18] This prevents a potential side reaction where the amine attacks HATU directly, forming a guanidinium byproduct and reducing the overall yield.[18]


}

Mechanism of HATU-mediated amide coupling.

Comparative Overview of Coupling Reagents

The choice of reagent can significantly impact reaction success. The table below provides a comparative summary for coupling 2-Morpholinonicotinic acid HCl.

ParameterMethod 1: EDC / HOBtMethod 2: HATUMethod 3: PyBOP
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Equivalents (Acid) 1.01.01.0
Equivalents (Amine) 1.0 - 1.21.0 - 1.21.0 - 1.2
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)PyBOP (1.1 eq)
Additive HOBt (0.1 - 1.0 eq)None requiredNone required
Base DIPEA or Et₃N (2.2 - 3.0 eq)DIPEA (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)
Typical Solvent DCM, DMF, MeCNDMF, DCMDMF, DCM
Pros Cost-effective, readily available, water-soluble byproducts for easy removal.[9][19]High reactivity, fast reaction times, low racemization, effective for difficult couplings.[15][17]High coupling efficiency, low racemization, byproducts are generally soluble.[6]
Cons Potential for N-acylurea side product, DCC byproduct can be difficult to remove if used.[11][19]Higher cost, potential for amine guanylation side reaction if not pre-activated.[18]Byproduct (HMPA from BOP) can be carcinogenic, though PyBOP avoids this.[6]

Experimental Protocols

The following are general protocols. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) when using anhydrous solvents.


}

General Experimental Workflow for Amide Coupling.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • 2-Morpholinonicotinic acid HCl (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (Catalytic, 0.1 eq, or Stoichiometric, 1.1 eq for sensitive substrates)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, add 2-Morpholinonicotinic acid HCl.

  • Solvent Addition: Add anhydrous DCM or DMF (to make a ~0.1 M solution). Stir to suspend the solid.

  • Neutralization & Deprotonation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA and stir for 10-15 minutes. The suspension should become a clear solution.

  • Activation: Add HOBt, followed by EDC·HCl in one portion. Stir the reaction mixture at 0 °C for 15-20 minutes.

  • Coupling: Add the amine (dissolved in a small amount of anhydrous solvent if it's a solid) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Check for reaction completion using TLC or LC-MS by observing the consumption of the limiting starting material.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[20]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[21][22]

Protocol 2: HATU Mediated Coupling

Materials:

  • 2-Morpholinonicotinic acid HCl (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, add 2-Morpholinonicotinic acid HCl.

  • Solvent & Base: Add anhydrous DMF (to make a ~0.1 M solution), followed by the slow addition of DIPEA at room temperature. Stir for 10-15 minutes until a clear solution is formed.

  • Pre-Activation: Add HATU to the solution. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is critical.[18]

  • Coupling: Add the amine (dissolved in a small amount of anhydrous DMF if solid).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Check for reaction completion using TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.[15]

  • Workup:

    • Pour the reaction mixture into water, which may precipitate the product.

    • Extract the aqueous mixture with Ethyl Acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography.[21] Note that byproducts from HATU couplings (tetramethylurea and HOAt) can sometimes be challenging to remove.[17]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Reagent Quality: Coupling reagents (especially HATU) can degrade with moisture. DIPEA can absorb CO₂.Use fresh, high-quality reagents from a reliable source. Store them under inert gas in a desiccator.[19]
Insufficient Base: Incomplete neutralization of HCl salt and/or deprotonation of the carboxylic acid.Ensure at least 2 equivalents of base are used. For amine HCl salts, increase base accordingly.
Poor Amine Nucleophilicity: The amine partner is electron-deficient or sterically hindered.Switch to a more powerful coupling reagent like HATU.[1][19] Consider gentle heating (40-50 °C) if reagents are stable.
Side Product Formation N-Acylurea (with EDC): Rearrangement of the O-acylisourea intermediate is faster than amine attack.Use a stoichiometric amount of HOBt (1.0-1.2 eq) instead of catalytic. This more effectively traps the intermediate as the HOBt-ester.[9]
Guanidinium Byproduct (with HATU): Amine attacks HATU before the acid is fully activated.Ensure the pre-activation step (Acid + Base + HATU) is performed for 10-15 minutes before adding the amine.[18]
Difficulty in Purification Byproduct Co-elution: Urea byproducts from carbodiimides or HATU are polar and may co-elute with the product.EDC: The urea byproduct is water-soluble; ensure thorough aqueous washes during workup.[11] HATU: Tetramethylurea and HOAt can be stubborn. Washing with dilute acid (if product is stable) or LiCl solution can help. Recrystallization may be an effective alternative to chromatography.[17][22]

}

Troubleshooting Decision Tree for Amide Coupling Reactions.

References

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap. [Link]

  • 3.5 Carbodiimides. (n.d.). Thieme Chemistry. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Subbaiah, M. A. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Iris Biotech. [Link]

  • Chen, J., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Ishida, T. (2010). Method for purification of amide compound.
  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. [Link]

  • YouTube. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]

  • Carbodiimide. (n.d.). Wikipedia. [Link]

  • Izdebski, J., et al. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Ishida, T. (2010). Method for purification of amide compound. SciSpace. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chen, J., et al. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

  • Blackmond, D. G., et al. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. ACS Publications. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Zhao, B., et al. (2019, October 6). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. [Link]

  • Zhao, B., et al. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Zhao, B., et al. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Google Patents. (n.d.). The synthetic method of 2-chloronicotinic acid.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2-Morpholinonicotinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 2-Morpholinonicotinic acid hydrochloride, a key building block in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Morpholinonicotinic acid hydrochloride, a key building block in pharmaceutical development. The described methodology is a robust and efficient three-step process commencing with the readily available 2-chloronicotinic acid. The synthesis involves an initial esterification to protect the carboxylic acid, followed by a nucleophilic aromatic substitution with morpholine, and concluding with a saponification and salt formation. This guide offers detailed, step-by-step protocols, an in-depth discussion of the chemical principles, safety considerations, and analytical methods for process control and quality assurance.

Introduction

2-Morpholinonicotinic acid and its derivatives are of significant interest in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged structure in drug discovery, frequently incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and modulate biological activity. A reliable and scalable synthetic route to 2-Morpholinonicotinic acid hydrochloride is therefore of paramount importance for advancing drug development programs.

This application note details a high-yielding three-step synthesis that is amenable to scale-up, providing a practical guide for researchers in both academic and industrial settings.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-Morpholinonicotinic acid hydrochloride is most effectively achieved through a three-step sequence starting from 2-chloronicotinic acid. This strategy is designed to maximize yield and purity by preventing undesirable side reactions.

The Rationale for a Three-Step Synthesis:

Direct reaction of 2-chloronicotinic acid with morpholine can lead to a mixture of products. The acidic proton of the carboxylic acid can react with the basic morpholine, leading to salt formation and reducing the nucleophilicity of the amine. Furthermore, at elevated temperatures, there is a risk of decarboxylation. To circumvent these issues, the carboxylic acid is first protected as a methyl ester. This esterification allows for a clean nucleophilic aromatic substitution reaction. The ester is then hydrolyzed in the final step to yield the desired carboxylic acid.

PART 1: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis.

Step 1: Esterification of 2-Chloronicotinic Acid to Methyl 2-Chloronicotinate

This initial step protects the carboxylic acid functionality as a methyl ester, preventing interference in the subsequent nucleophilic substitution. The use of thionyl chloride in methanol is a common and effective method for this transformation.

Reaction:

Materials and Equipment:

  • 2-Chloronicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-chloronicotinic acid (1.0 eq) to anhydrous methanol (5-10 mL per gram of acid).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel. The addition is exothermic and will generate HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude methyl 2-chloronicotinate can be used directly in the next step or purified by vacuum distillation or column chromatography on silica gel.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-Chloronicotinic acid10.0 g1.0 kg
Methanol75 mL7.5 L
Thionyl chloride8.6 mL860 mL
Reaction TemperatureReflux (~65 °C)Reflux (~65 °C)
Reaction Time3-5 hours4-6 hours
Expected Yield90-95%88-93%
Step 2: Nucleophilic Aromatic Substitution with Morpholine

In this key step, the chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. This is an example of a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.[1][2]

Reaction:

Materials and Equipment:

  • Methyl 2-chloronicotinate

  • Morpholine

  • A suitable high-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as DMF (5-10 mL per gram of ester).

  • Reagent Addition: Add morpholine (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. This will often precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Methyl 2-chloronicotinate10.0 g1.0 kg
Morpholine15.2 mL1.52 L
Solvent (DMF)75 mL7.5 L
Reaction Temperature100-120 °C100-120 °C
Reaction Time4-8 hours6-10 hours
Expected Yield85-95%80-90%
Step 3: Saponification and Hydrochloride Salt Formation

The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.

Reaction:

Caption: Overall synthetic workflow for 2-Morpholinonicotinic acid hydrochloride.

SNAr_Mechanism Methyl 2-chloronicotinate Methyl 2-chloronicotinate Meisenheimer-like\nIntermediate Meisenheimer-like Intermediate Methyl 2-chloronicotinate->Meisenheimer-like\nIntermediate + Morpholine Methyl 2-morpholinonicotinate Methyl 2-morpholinonicotinate Meisenheimer-like\nIntermediate->Methyl 2-morpholinonicotinate - Cl⁻

Sources

Method

Application Notes and Protocols for the Purification of 2-Morpholinonicotinic Acid HCl via Recrystallization

Abstract This comprehensive guide provides a detailed methodology for the purification of 2-Morpholinonicotinic acid hydrochloride (HCl) utilizing recrystallization techniques. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed methodology for the purification of 2-Morpholinonicotinic acid hydrochloride (HCl) utilizing recrystallization techniques. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of solvent selection, outlines a systematic approach to solvent screening, and presents a robust, step-by-step protocol for obtaining high-purity 2-Morpholinonicotinic acid HCl. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.

Introduction: The Imperative for Purity

2-Morpholinonicotinic acid and its derivatives are significant intermediates in the synthesis of a variety of pharmaceutical compounds.[1] The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[5]

For polar, ionic compounds like 2-Morpholinonicotinic acid HCl, the choice of solvent is critical and often involves polar protic solvents or mixed solvent systems. This guide will walk you through a systematic process to identify the optimal recrystallization solvent and execute the purification protocol effectively.

Physicochemical Properties and Impurity Profile

Understanding the properties of 2-Morpholinonicotinic acid HCl is the first step in developing a purification strategy.

  • Structure: 2-Morpholinonicotinic acid HCl is a heterocyclic carboxylic acid salt. The presence of the morpholine ring, the carboxylic acid group, and the hydrochloride salt imparts a high degree of polarity to the molecule.

  • Expected Impurities: Potential impurities may include unreacted starting materials such as 2-chloronicotinic acid, residual morpholine, and by-products from the synthesis. These impurities may have different solubility profiles compared to the desired product.

Solvent Selection: The Cornerstone of Recrystallization

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures and low dissolving power at low temperatures. This temperature-dependent solubility differential is the driving force for crystallization.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures. If impurities are highly soluble, they will remain in the mother liquor upon cooling.[4] If they are insoluble, they can be removed by hot gravity filtration.[7]

  • The solvent should not react with the compound to be purified. [4]

  • The solvent should be volatile enough to be easily removed from the purified crystals. [7]

  • A relatively low boiling point is desirable to avoid "oiling out" of the solute. Oiling out occurs when the solid melts before it dissolves in the boiling solvent.[7]

Single vs. Mixed Solvent Systems

A single solvent that meets all the above criteria is ideal.[5] However, it is not always possible to find a suitable single solvent. In such cases, a mixed solvent system (also known as a solvent-pair) can be employed.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which the compound is poorly soluble. The two solvents must be miscible with each other.[6][7] Common pairs include ethanol-water and methanol-diethyl ether.[4][6]

Experimental Protocol: Solvent Screening

A systematic screening of solvents is essential to identify the optimal conditions for recrystallization.

Materials and Equipment
  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with a water or sand bath

  • Vortex mixer

  • A range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexanes)

  • Crude 2-Morpholinonicotinic acid HCl

Procedure
  • Place approximately 20-30 mg of crude 2-Morpholinonicotinic acid HCl into separate small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[8]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[9]

  • Add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for about 15-20 minutes.[8]

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

  • Record your observations in a table similar to the one below.

Hypothetical Solubility Data for 2-Morpholinonicotinic Acid HCl

The following table presents a plausible set of results from a solvent screening experiment to guide the selection of a recrystallization solvent.

SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Crystal Formation Upon CoolingAssessment
WaterSolubleVery SolublePoorUnsuitable as a single solvent
MethanolSolubleVery SolublePoorUnsuitable as a single solvent
EthanolSparingly SolubleSolubleGoodPromising Single Solvent
IsopropanolSparingly SolubleSolubleVery GoodExcellent Single Solvent Candidate
AcetoneInsolubleSparingly SolubleFairPotential as an anti-solvent
Ethyl AcetateInsolubleInsolubleNoneUnsuitable
AcetonitrileSparingly SolubleSolubleGoodPromising Single Solvent
DichloromethaneInsolubleInsolubleNoneUnsuitable
TolueneInsolubleInsolubleNoneUnsuitable
HexanesInsolubleInsolubleNoneUnsuitable

Detailed Recrystallization Protocol for 2-Morpholinonicotinic Acid HCl

This protocol is based on the selection of isopropanol as the recrystallization solvent from our hypothetical screening.

Materials and Equipment
  • Crude 2-Morpholinonicotinic acid HCl

  • Isopropanol (reagent grade)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate

  • Boiling chips or a magnetic stirrer

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask for vacuum filtration

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 2-Morpholinonicotinic acid HCl in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol, just enough to create a slurry.

    • Add a boiling chip or a magnetic stir bar to ensure smooth boiling.

    • Gently heat the mixture on a hot plate while stirring.

    • Add more hot isopropanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Preheat a gravity filtration setup (funnel and receiving Erlenmeyer flask) by placing it on the hot plate. This prevents premature crystallization in the funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor. Use minimal solvent to avoid dissolving the product.

    • Keep the vacuum on for a few minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature or in a desiccator under vacuum.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Workflow Visualization

The following diagram illustrates the overall workflow for the purification and analysis of 2-Morpholinonicotinic acid HCl.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purification Purification Steps cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude 2-Morpholinonicotinic acid HCl dissolve Dissolve in Minimum Hot Isopropanol crude->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? crystallization Slow Cooling & Crystallization dissolve->crystallization No Insoluble Impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying of Crystals vacuum_filtration->drying analysis Melting Point & Yield Calculation drying->analysis pure_product Pure 2-Morpholinonicotinic acid HCl analysis->pure_product

Caption: Workflow for the purification of 2-Morpholinonicotinic acid HCl.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon coolingToo much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Oiling outThe boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent. Add more solvent to dissolve the oil while hot and then cool slowly.
Low recoveryToo much solvent was used. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Wash with a minimal amount of ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath.
Colored crystalsColored impurities were not fully removed.Use activated charcoal during the recrystallization process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Morpholinonicotinic acid HCl by recrystallization. By understanding the principles of solvent selection and following a systematic approach, researchers can effectively enhance the purity of this important pharmaceutical intermediate. The provided protocols for solvent screening and recrystallization, along with the troubleshooting guide, offer a robust framework for achieving high-purity material, which is essential for successful drug development and manufacturing.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Crystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. (n.d.).

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Application

Application Note: Handling, Storage Stability, and Synthetic Utilization of 2-Morpholinonicotinic Acid Hydrochloride

Executive Summary 2-Morpholinonicotinic acid hydrochloride is a highly versatile heterocyclic building block utilized extensively in the drug discovery and development pipeline. It serves as a core intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Morpholinonicotinic acid hydrochloride is a highly versatile heterocyclic building block utilized extensively in the drug discovery and development pipeline. It serves as a core intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as , as well as various agrochemicals like diflufenican[1]. The incorporation of the morpholine moiety often improves the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of target ligands. This application note outlines field-proven protocols for managing the stability of the hydrochloride salt and provides a self-validating workflow for its use in amide coupling reactions.

Physicochemical Profile and Mechanistic Stability

PropertySpecification / Data
Chemical Name 2-Morpholinonicotinic acid hydrochloride
CAS Registry Number 59025-45-5[2]
Free Base CAS Number 423768-54-1[3]
Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2–8°C (Inert atmosphere)[4]
Solubility Soluble in DMSO, DMF, and Water

Mechanistic Stability Insights: Formulating 2-morpholinonicotinic acid as a hydrochloride salt[2] provides distinct advantages over its free base counterpart[3]. Protonation of the tertiary morpholine nitrogen significantly reduces its susceptibility to ambient N-oxidation and enhances its solubility in polar aprotic solvents required for downstream synthesis. However, this stabilization comes at the cost of increased hygroscopicity. The chloride counterion readily absorbs atmospheric moisture. If exposed to high humidity, the resulting micro-environmental acidification can catalyze the hydrolysis of the nicotinic carboxylate or interfere with moisture-sensitive coupling reagents (e.g., HATU, EDC) during library synthesis.

Handling and Storage Protocols

To maintain the stoichiometric integrity of the hydrochloride salt, environmental moisture must be strictly excluded.

Protocol 1: Receiving, Aliquoting, and Long-Term Storage

  • Initial Inspection: Upon receipt, verify the integrity of the vial seal. Do not open the vial in ambient laboratory air.

  • Inert Transfer: Transfer the sealed vial into a glove box purged with dry Argon or Nitrogen.

  • Aliquoting (Causality Step): Divide the bulk powder into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). Reasoning: Repeated opening of a single bulk container introduces microscopic moisture with each freeze-thaw cycle. Cumulatively, this degrades the batch and alters the molecular weight due to water absorption.

  • Sealing and Storage: Cap the vials with PTFE-lined septa, wrap with Parafilm, and store in a desiccator at 2–8°C[4].

  • Pre-Use Equilibration: Before use, remove the required vial from cold storage and allow it to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator. Reasoning: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic powder, ruining stoichiometric calculations for sensitive reactions.

StorageWorkflow A Receive 2-Morpholinonicotinic Acid HCl B Inspect Seal & Integrity A->B C Transfer to Glove Box (Argon/N2) B->C Intact D Aliquot into Amber Vials C->D Inert Atm E Store Desiccated at 2-8°C D->E F Equilibrate to RT Before Opening E->F Prior to assay

Workflow for the receiving, aliquoting, and moisture-free storage of the hygroscopic HCl salt.

Analytical Validation (Self-Validating Protocol)

Before committing the building block to a complex multi-step synthesis, its integrity must be verified to ensure no N-oxidation or moisture-induced degradation has occurred during transit or storage.

Protocol 2: LC-MS Purity and Integrity Verification

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Run: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Data Interpretation (Validation Step):

    • Expected Result: A single sharp peak exhibiting an [M+H]+ ion at m/z 209.09 (corresponding to the free base mass).

    • Failure Mode: The presence of a secondary peak at m/z 225.09 indicates N-oxidation of the morpholine ring. If this peak constitutes >2% of the total area, the batch should be discarded or recrystallized, as the oxidized morpholine will drastically alter the pharmacological profile and binding affinity of the final synthesized drug.

Application Workflow: Amide Bond Formation

The most common application of 2-morpholinonicotinic acid hydrochloride is its coupling with primary or secondary amines to form novel nicotinamide derivatives. Because the starting material is a hydrochloride salt, the stoichiometry of the organic base must be precisely adjusted.

Protocol 3: HATU-Mediated Amide Coupling

  • Reagent Preparation: In an oven-dried round-bottom flask under Argon, suspend 2-Morpholinonicotinic acid hydrochloride (1.0 eq, 244.7 mg, 1.0 mmol) in 5 mL of anhydrous DMF.

  • Neutralization & Activation (Causality Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Reasoning: The first 1.0 equivalent of DIPEA is strictly consumed to neutralize the HCl salt, liberating the free carboxylic acid. The remaining 2.0 equivalents serve as the catalytic base required to drive the coupling mechanism. Failing to add this extra equivalent will result in incomplete activation and poor yields.

  • Ester Formation: Add (1.1 eq, 1.1 mmol) to the mixture. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow as the highly reactive OAt-ester intermediate forms.

  • Amine Addition: Add the target amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring (Validation Step): Monitor the disappearance of the active ester via TLC or LC-MS. The self-validating nature of this step ensures the coupling is complete before proceeding to workup.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

AmideCoupling R 2-Morpholinonicotinic Acid HCl B DIPEA (3.0 eq) Neutralization R->B A HATU / DMF Activation B->A I Active OAt Ester A->I P Nicotinamide Product I->P N Amine Addition N->P Nucleophilic Attack

Reaction pathway for HATU-mediated amide coupling, highlighting the required HCl neutralization.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives Source: Atlantis Press (Advances in Engineering Research) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Morpholinonicotinic Acid Synthesis

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. 2-Morpholinonicotinic acid is a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. 2-Morpholinonicotinic acid is a critical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and agrochemicals like diflufenican[1]. However, researchers frequently encounter severe yield drops during the nucleophilic aromatic substitution (SNAr) phase of its synthesis.

This guide is designed to troubleshoot these bottlenecks, explain the mechanistic causality behind reaction failures, and provide self-validating, high-yield protocols.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: I am attempting a direct nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with morpholine under standard thermal conditions, but my yields are consistently below 40%. What is causing this? A: The root cause is electronic deactivation of the pyridine ring[2]. When 2-chloronicotinic acid is exposed to a base (or excess morpholine), the carboxylic acid is immediately deprotonated to form a carboxylate anion. This negatively charged carboxylate group strongly donates electron density into the pyridine ring via inductive and resonance effects. Because SNAr requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate, the carboxylate severely deactivates the 2-chloro position. Overcoming this massive activation energy barrier requires extreme temperatures, which inevitably leads to thermal degradation of the morpholine and substrate, resulting in poor yields[2].

Q2: How can I bypass this electronic deactivation to achieve >90% yield? A: You must mask the carboxylic acid moiety prior to amination. By converting the acid to a methyl ester (forming methyl 2-chloronicotinate), you prevent the formation of the deactivating carboxylate anion. The ester group remains strongly electron-withdrawing, which highly activates the adjacent 2-chloro position for nucleophilic attack. After the SNAr reaction is complete, a simple acidic hydrolysis unmasks the carboxylic acid to yield 2-morpholinonicotinic acid. This optimized 3-step sequence routinely achieves an overall yield of ~93%[1].

Q3: Is there a viable single-step alternative that avoids the esterification route? A: Yes. If you prefer a shorter route, is highly effective[3]. Using potassium carbonate (


) as a base in an aqueous medium under microwave heating rapidly provides the necessary energy to overcome the carboxylate-induced activation barrier. This method yields the product in minutes without the need for toxic organic solvents like DMAc or DCM, achieving yields up to 90%[2].

Part 2: Visualizing Reaction Logic & Workflows

To better understand the troubleshooting principles discussed above, review the mechanistic logic and the optimized workflow diagrams below.

Mechanism cluster_direct Direct SNAr Pathway (Thermal) cluster_ester Esterification Pathway Start 2-Chloronicotinic Acid Deprotonation Carboxylate Anion Formation (Electron Donating) Start->Deprotonation Base / Excess Amine Ester Methyl Ester Formation (Electron Withdrawing) Start->Ester (COCl)2, MeOH Deactivation Pyridine Ring Deactivated Deprotonation->Deactivation LowYield Low Yield (<40%) Deactivation->LowYield Activation Pyridine Ring Activated Ester->Activation HighYield High Yield (~93%) Activation->HighYield Morpholine, then HCl

Fig 1. Mechanistic rationale for ring activation via esterification versus direct SNAr.

Workflow A 2-Chloronicotinic Acid B Methyl 2-chloronicotinate A->B Step 1: Esterification (COCl)2, MeOH, 40°C C Methyl 2-morpholinonicotinate B->C Step 2: SNAr Morpholine, DMAc, 100°C D 2-Morpholinonicotinic Acid C->D Step 3: Hydrolysis HCl, H2O, 100°C

Fig 2. Optimized 3-step synthesis workflow for 2-morpholinonicotinic acid.

Part 3: Quantitative Data Comparison

Selecting the right synthetic route depends on your laboratory's capabilities and environmental constraints. The table below summarizes the performance metrics of each approach.

Synthesis RouteReaction StepsKey ReagentsReaction TimeOverall YieldEnvironmental Impact
Direct Thermal SNAr 1Morpholine, Heat (150 °C)>24 hours<40%Low (Solvent-free or aqueous)
3

, MeOH, DMAc, HCl
~4-6 hours~93%Moderate (Uses DCM and DMAc)
1Morpholine,

,

, MW
<30 mins85–90%Low (Aqueous, Green Chemistry)

Part 4: Validated Experimental Protocols

Protocol A: Optimized 3-Step Synthesis (Esterification-SNAr-Hydrolysis)

This is the industry standard for high-purity scale-up, yielding ~93% overall[1].

Step 1: Esterification

  • Suspend 2-chloronicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF)[4].

  • Slowly add oxalyl chloride

    
     dropwise to form the highly reactive acyl chloride intermediate.
    
  • Introduce methanol (

    
    ) and triethylamine, heating the mixture to 40 °C.
    
  • Self-Validating Check: Monitor via TLC. The complete disappearance of the highly polar 2-chloronicotinic acid baseline spot confirms successful esterification.

  • Concentrate under reduced pressure to isolate methyl 2-chloronicotinate[4].

Step 2: Nucleophilic Substitution (SNAr) 6. Dissolve the methyl 2-chloronicotinate in 50 mL of N,N-dimethylacetamide (DMAc). 7. Add morpholine (5.59 g, 64 mmol) and heat the mixture to 100 °C for 40 minutes[1]. 8. Self-Validating Check: The intermediate methyl 2-morpholinonicotinate should appear as a light yellow oily liquid. If the mixture turns dark brown, the internal temperature exceeded 100 °C, indicating thermal degradation. 9. Dilute with 50 mL of water, extract with ethyl acetate (3 × 100 mL), dry over anhydrous sodium sulfate, and concentrate[1].

Step 3: Hydrolysis 10. Suspend the intermediate in aqueous HCl and heat to 100 °C to cleave the methyl ester[1]. 11. Cool the mixture. The final 2-morpholinonicotinic acid will precipitate. Filter and dry.

Protocol B: Microwave-Assisted Direct Amination (Green Chemistry Route)

Ideal for rapid library synthesis or environmentally conscious laboratories[3].

  • In a 10 mL dedicated microwave reaction vessel, combine 2-chloronicotinic acid (4 mmol), morpholine (8 mmol), anhydrous potassium carbonate (2 mmol), and 3 mL of distilled water[3].

  • Seal the vessel and apply microwave irradiation to reach 150 °C for 15-20 minutes[3].

    • Self-Validating Check: The reaction must reach >140 °C rapidly. If the microwave ramp time is too slow, aqueous side reactions will outcompete the desired amination, lowering the yield.

  • Cool the vessel to 50 °C using compressed air before opening[3].

  • Acidify the aqueous mixture with dilute HCl to pH ~3-4 to precipitate the 2-morpholinonicotinic acid.

  • Filter, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product[3].

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research (Atlantis Press).[Link]

  • Li, Z. H., Xia, Z. N., & Chen, G. (2011). Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Journal of Chemical Research, 35(12), 709-711.[Link]

Sources

Optimization

Removing unreacted 2-chloronicotinic acid from reaction mixture

Department: Chemical Process R&D / Purification Support Document ID: PUR-2CNA-005 Last Updated: March 2026[1] Executive Summary 2-Chloronicotinic acid (2-CNA) is a high-value scaffold in the synthesis of antiretrovirals...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process R&D / Purification Support Document ID: PUR-2CNA-005 Last Updated: March 2026[1]

Executive Summary

2-Chloronicotinic acid (2-CNA) is a high-value scaffold in the synthesis of antiretrovirals (e.g., Nevirapine) and agrochemicals.[1] However, its amphoteric nature and relatively low pKa (~2.5) make it a persistent impurity.[1] Standard workups often fail because users underestimate its acidity compared to benzoic acid derivatives.

This guide provides a modular approach to removing 2-CNA, prioritizing liquid-liquid extraction (LLE) based on pKa differentials, followed by chromatographic and scavenging interventions.[1]

Module 1: The Acid-Base Extraction Protocol (Primary Method)

The Science: 2-Chloronicotinic acid has a pKa of approximately 2.54 [1].[1] This is significantly more acidic than unsubstituted nicotinic acid (pKa ~4.8) or benzoic acid (pKa ~4.[1]2) due to the electron-withdrawing chlorine atom at the C2 position.

  • Implication: 2-CNA exists as a water-soluble carboxylate anion at pH > 4.5.[1]

  • Strategy: If your target product is neutral (e.g., an amide, ester, or SnAr product), you can wash 2-CNA into the aqueous layer using a mild base.

Protocol A: For Neutral or Basic Products

Use this when your product contains no acidic protons (no -COOH, -OH, -NH-SO2-).[1]

  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or Ethyl Acetate).

    • Note: Avoid Diethyl Ether if possible; 2-CNA has higher solubility in DCM, preventing precipitation during the wash.

  • The Bicarbonate Wash (Critical Step):

    • Wash the organic layer 2x with Saturated Aqueous NaHCO3 .

    • Why: Saturated NaHCO3 (pH ~8.3) is sufficiently basic to fully deprotonate 2-CNA (pKa 2.5), forcing >99% of it into the aqueous layer as the sodium salt.

  • The "Emulsion" Fix:

    • 2-CNA reactions often generate emulsions due to pyridine-metal complexes or amphiphilic byproducts.[1]

    • Action: If an emulsion forms, add Saturated Brine immediately. If it persists, filter the biphasic mixture through a pad of Celite before separating layers.[2][3]

  • Final Polish:

    • Wash the organic layer 1x with water (to remove trapped salts).

    • Dry over Na2SO4 and concentrate.

Protocol B: For Acidic Products (The "Sweet Spot" Separation)

Use this if your product is a weak acid (pKa > 5.0) and 2-CNA is the impurity.

  • pH Adjustment:

    • Extract the mixture with a buffer at pH 4.0 (Citrate or Acetate buffer).

    • Mechanism:[1][2][4][5] At pH 4.0, 2-CNA (pKa 2.[1]5) is largely deprotonated (ionic/aqueous). A product with pKa > 5 will remain largely protonated (neutral/organic).

  • Validation: Check the organic layer by TLC. If 2-CNA remains, repeat the wash with pH 4.5 buffer.

Module 2: Chromatographic Purification

If extraction fails (e.g., your product is also a strong acid or highly polar), flash chromatography is required.

The Issue: 2-CNA tails (streaks) aggressively on silica gel due to the interaction between its carboxylic acid and the acidic silanol groups on the stationary phase.

The Solution:

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH).

    • Mechanism:[1][2][4][5] The acid modifier suppresses the ionization of 2-CNA, keeping it in its neutral, less polar form. This sharpens the peak and prevents it from "bleeding" into your product fractions.

  • Reverse Phase (C18):

    • Use a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • 2-CNA elutes early due to its polarity.[1]

Module 3: Scavenging & Recrystallization (Scale-Up)

For reactions >10g where chromatography is costly.

Solid-Supported Scavenging

Use a Strong Anion Exchange (SAX) resin (e.g., Amberlyst A-26 or equivalent quaternary amine resin).[1]

  • Dissolve crude mixture in MeOH or DCM.

  • Add SAX resin (3 equivalents relative to expected 2-CNA).[1]

  • Stir for 1 hour at Room Temp.

  • Filter.[2][6] The resin binds the 2-CNA; the filtrate contains your product.

Recrystallization Solvents

2-CNA is sparingly soluble in water but highly soluble in hot alcohols.[1]

  • Solvent System: Water/Ethanol (9:1).[1]

  • Procedure: Dissolve crude in hot Ethanol. Slowly add hot water until turbid. Cool to 4°C.

  • Result: 2-CNA often remains in the mother liquor if the product crystallizes well, OR 2-CNA precipitates if the product is water-soluble (reverse logic). Check specific solubilities of your product.

Visual Decision Guides
Figure 1: Purification Decision Tree

Determine the correct workflow based on your product's chemistry.

purification_logic Start Start: Crude Mixture (Product + 2-CNA) CheckProd Is the Product Acidic or Basic? Start->CheckProd BasicNeut Product is Neutral or Basic CheckProd->BasicNeut Neutral/Basic Acidic Product is Acidic CheckProd->Acidic Acidic (-COOH, -OH) BicarbWash Wash Organic Layer with Sat. NaHCO3 BasicNeut->BicarbWash Sep1 2-CNA -> Aqueous (Salt) Product -> Organic BicarbWash->Sep1 CheckPka Product pKa > 5.0? Acidic->CheckPka YesPka Yes (Weak Acid) CheckPka->YesPka Yes NoPka No (Strong Acid pKa ~2-3) CheckPka->NoPka No BufferWash Wash with pH 4.0 Buffer YesPka->BufferWash Chromo Chromatography (Add 1% AcOH) NoPka->Chromo Resin Anion Exchange Resin (SAX) NoPka->Resin

Caption: Logical workflow for selecting the removal method based on the acid-base properties of the target product.

Troubleshooting & FAQs

Q1: I washed with NaHCO3, but 2-CNA is still in my organic layer (DCM). Why? A: This usually happens if the aqueous layer was not basic enough. 2-CNA is an acid; it consumes the base.[1]

  • Fix: Check the pH of the aqueous layer after the wash. It must be pH > 8 . If it is acidic (pH < 7), you have exhausted the bicarbonate. Add more saturated NaHCO3 or switch to 1M NaOH (if your product is stable to strong base).

Q2: My product is an amide, but it precipitated during the bicarbonate wash. A: Some 2-chloronicotinamides have low solubility in DCM/EtOAc.

  • Fix: Add a co-solvent like 5-10% Methanol or THF to your organic layer during extraction to keep the product in solution while the 2-CNA salt moves to the water.

Q3: I am seeing a "ghost peak" or broad streak on my LC-MS. A: 2-CNA often streaks on C18 columns if the mobile phase is not acidic enough.[1]

  • Fix: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% TFA .[1] This protonates the 2-CNA (retention time will shift later and peak will sharpen).

Q4: Can I remove 2-CNA by sublimation? A: No. While some nicotinic acids sublime, 2-CNA has a melting point of ~176°C (dec) and tends to decompose before effective sublimation at standard laboratory pressures [2].[1]

References
  • PubChem. (n.d.). 2-Chloronicotinic acid (Compound CID 76258).[1][7] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (1962). 2-Chloronicotinonitrile (Precursor workup logic). Org.[2][3][8] Synth. 1962, 42, 30. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Minimizing decarboxylation side reactions in nicotinic acid derivatives

Welcome to the Technical Support Center for Pyridinecarboxylic Acid Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the spontaneous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinecarboxylic Acid Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the spontaneous loss of the carboxyl group when working with nicotinic acid (pyridine-3-carboxylic acid) and its derivatives.

Decarboxylation to pyridine is a thermodynamically favored side reaction under specific thermal, pH, and catalytic conditions. This guide provides a mechanistic understanding of this degradation pathway, actionable troubleshooting steps, and self-validating protocols designed to suppress decarboxylation and maximize your synthetic yields.

Mechanistic Causality: The "Why" Behind Decarboxylation

To effectively stop a side reaction, you must first understand the transition state that governs it. The decarboxylation of pyridinecarboxylic acids in protic environments does not typically proceed via a simple carbanion; rather, it occurs through a zwitterionic intermediate (or ylide mechanism)[1].

In solution, the nitrogen atom in the pyridine ring protonates while the carboxyl group deprotonates. This isoelectric species is highly susceptible to decarboxylation because the positively charged pyridinium nitrogen acts as a powerful electron sink, stabilizing the developing negative charge on the ring carbon during the extrusion of CO₂[1].

Key Insights for the Bench Scientist:

  • pH Dependence: The rate of decarboxylation reaches its absolute maximum at the isoelectric pH of the specific nicotinic acid derivative[1]. Avoiding this pH is critical during aqueous workups.

  • Solvent Polarity: Aqueous and highly polar solvents stabilize the polar zwitterion. Shifting to non-aqueous, less polar solvents significantly reduces the zwitterion population, thereby suppressing the decarboxylation rate[1].

  • Thermal & Catalytic Triggers: High temperatures and active catalytic systems (such as Co(II) oxidation systems or copper chromite) drastically lower the activation energy for CO₂ loss, driving the formation of pyridine byproducts[2][3].

Mechanism Neutral Nicotinic Acid (Neutral Species) Zwitterion Zwitterion / Ylide (Isoelectric Species) Neutral->Zwitterion Aqueous pH Adjustment Transition Transition State (C-C Bond Cleavage) Zwitterion->Transition Heat / Catalysts Products Pyridine + CO2 (Decarboxylated) Transition->Products Irreversible Extrusion

Mechanistic pathway of nicotinic acid decarboxylation via the zwitterionic intermediate.

Data Presentation: Factors Influencing Decarboxylation

The following table synthesizes quantitative data on how temperature, solvent, and catalytic systems influence the selectivity of nicotinic acid synthesis and the degree of unwanted decarboxylation.

Reaction ConditionSolventTemp (°C)Catalyst SystemNicotinic Acid SelectivityPyridine Byproduct (Decarboxylation)
3-Picoline Oxidation Acetic Acid170Co(II) / NHPI / Bromide57.0%Low[3]
3-Picoline Oxidation Acetic Acid210Co(II) / NHPI / Bromide77.4%High (Increased CO₂ loss)[3]
Quinolinic Acid Decarb Water135None (Hydrothermal)Complete conversionControlled partial decarb[4]
Amide Coupling DMF / DCM25EDC / HOBt / DIPEA>95%None Detected

Troubleshooting Guide & FAQs

Q1: I am oxidizing 3-picoline to nicotinic acid, but my GC-MS shows a massive pyridine peak. How do I fix this? A1: You are over-driving the oxidation, leading to thermal decarboxylation. In Co(II)/NHPI catalyzed oxidations, temperatures above 170 °C significantly increase the formation of pyridine[3]. Actionable Fix: Lower your reaction temperature to 150–170 °C. To compensate for the lower reaction rate, optimize your radical initiator. Using a specific phosphonium bromide co-catalyst (like benzyltriphenylphosphonium bromide) enhances raw material conversion at lower temperatures without triggering CO₂ loss[3].

Q2: During the esterification of a nicotinic acid derivative in acidic aqueous methanol, my yields are dropping over time. Why? A2: You are likely operating near the isoelectric point of your specific derivative in a highly polar solvent. The zwitterion concentration is maximized here, which is the primary species undergoing decarboxylation[1]. Actionable Fix: Shift to a strictly anhydrous, aprotic solvent system (e.g., Toluene or Dichloromethane) using a Steglich esterification (DCC/DMAP) at room temperature. Removing water destabilizes the zwitterion transition state[1].

Q3: Can I use copper catalysts for cross-coupling reactions with nicotinic acid? A3: Proceed with extreme caution. Copper chromite and other copper salts are classic, highly efficient decarboxylation catalysts for pyridinecarboxylic acids[2]. Actionable Fix: If you must use copper (e.g., for Ullmann-type couplings), protect the carboxylic acid as an alkyl ester first, perform the coupling, and then gently hydrolyze it post-reaction under basic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that decarboxylation has been successfully suppressed before proceeding.

Protocol 1: Low-Temperature, Decarboxylation-Suppressed Oxidation of 3-Picoline

Objective: Synthesize nicotinic acid from 3-picoline while preventing over-oxidation and subsequent decarboxylation to pyridine[3].

  • Preparation: In a high-pressure reactor, dissolve 3-picoline (1.0 eq) in glacial acetic acid.

  • Catalyst Loading: Add Co(OAc)₂ (0.05 eq), N-hydroxyphthalimide (NHPI) (0.1 eq), and benzyltriphenylphosphonium bromide (0.02 eq). Causality: The bromide salt acts as a phase-transfer and radical propagating agent, allowing the reaction to proceed efficiently at lower temperatures[3].

  • Pressurization: Pressurize the reactor with O₂ to 0.1 MPa.

  • Controlled Heating: Heat the mixture strictly to 160 °C.

    • Validation Checkpoint: Do not exceed 170 °C. At 2 hours, sample the liquid phase for GC-MS. If the pyridine peak is >5% relative to nicotinic acid, immediately lower the temperature by 10 °C.

  • Reaction: Maintain stirring for 6–8 hours until O₂ uptake ceases.

  • Isolation: Cool to room temperature. Filter the crystallized nicotinic acid, wash with cold acetic acid, and dry under vacuum.

Protocol 2: Mild Amide Coupling of Nicotinic Acid (Avoiding Thermal Degradation)

Objective: Form an amide bond without subjecting the nicotinic acid to harsh acyl chloride formation (e.g., boiling SOCl₂), which can trigger decarboxylation.

  • Activation: Dissolve nicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C under nitrogen.

  • Coupling Agent: Add EDC-HCl (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Causality: EDC/HOBt forms an active ester intermediate at 0 °C, completely bypassing the need for heat.

  • Amine Addition: Add the desired amine (1.1 eq) followed by dropwise addition of DIPEA (2.5 eq).

  • Monitoring: Allow to warm to 25 °C over 12 hours.

    • Validation Checkpoint: Run a TLC (EtOAc:Hexane 1:1). The highly polar nicotinic acid baseline spot should disappear, replaced by a higher Rf amide spot. No non-polar pyridine spot (strong UV active, high Rf) should be visible.

  • Workup: Dilute with EtOAc, wash sequentially with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Workflow Start Start Reaction Setup Checkpoint1 In-Process Analysis (GC-MS / TLC) Start->Checkpoint1 Decision Pyridine Detected (>5%)? Checkpoint1->Decision Fix Troubleshoot: 1. Lower Temp 2. Shift pH 3. Change Solvent Decision->Fix Yes Proceed Proceed to Workup & Isolation Decision->Proceed No Fix->Checkpoint1 Adjust Parameters

Self-validating troubleshooting workflow for nicotinic acid derivative reactions.

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution , Canadian Science Publishing. 1

  • Pyridine , Wikipedia. 2

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides , MDPI. 3

  • Method for the preparation of nicotinic acid (EP2663646A2) , Google Patents.4

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2-Morpholinonicotinic Acid Hydrochloride Production

Introduction: The Purity Paradox in Heterocyclic Synthesis 2-Morpholinonicotinic acid hydrochloride (2-MN-HCl) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox in Heterocyclic Synthesis

2-Morpholinonicotinic acid hydrochloride (2-MN-HCl) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated agrochemicals.[1] While the nucleophilic aromatic substitution (


) of 2-chloronicotinic acid with morpholine appears straightforward, achieving pharmaceutical-grade purity (>99.0%) is often hindered by the amphoteric nature of the product and the formation of "silent" impurities that co-crystallize with the salt.

This guide moves beyond basic synthesis to address the specific failure modes encountered in scale-up and optimization. It is designed to help you diagnose why your purity is low and provide chemically sound protocols to fix it.

Diagnostic Workflow: Root Cause Analysis

Before altering reaction parameters, you must identify the specific class of impurity compromising your batch. Use the following logic flow to categorize your issue.

DiagnosticWorkflow Start START: Low Purity Observed (<98% HPLC) Analysis Step 1: Analyze Impurity Profile (HPLC/UPLC + LC-MS) Start->Analysis SM_Peak Dominant Impurity: Ret. Time = Starting Material Analysis->SM_Peak Peak Match New_Peak_Early Dominant Impurity: Early Eluting (Polar) Analysis->New_Peak_Early RRT < 0.5 New_Peak_Late Dominant Impurity: Late Eluting / Non-Polar Analysis->New_Peak_Late RRT > 1.2 Color_Issue Issue: Colored Product / Tars Analysis->Color_Issue Visual Defect Incomplete Diagnosis: Incomplete Conversion See Section 3.1 SM_Peak->Incomplete Hydrolysis Diagnosis: Salt/Inorganic Contamination or Morpholine Adducts See Section 3.4 New_Peak_Early->Hydrolysis Decarbox Diagnosis: Decarboxylation (2-Morpholinopyridine) See Section 3.2 New_Peak_Late->Decarbox Oxidation Diagnosis: Oxidative Degradation See Section 3.3 Color_Issue->Oxidation

Figure 1: Diagnostic logic for identifying impurity classes based on chromatographic behavior.[1]

Troubleshooting Guide (Q&A)

Issue: Persistence of Starting Material (2-Chloronicotinic Acid)

Q: HPLC shows 5-10% unreacted 2-chloronicotinic acid despite refluxing for 12 hours. Why isn't the reaction finishing?

A: This is a classic issue of kinetic stalling due to the deactivation of the pyridine ring.

  • The Mechanism: The carboxylic acid group at position 3 is electron-withdrawing, which theoretically activates the 2-chloro position for

    
    . However, under basic conditions (presence of morpholine), the carboxylic acid deprotonates to form a carboxylate anion (
    
    
    
    ). This anion is electron-donating by induction/resonance, which deactivates the ring toward nucleophilic attack.
  • The Fix:

    • Temperature: Water reflux (100°C) is often insufficient. Switch to a higher boiling solvent like n-Butanol or use a sealed pressure vessel to reach 115-120°C.[1]

    • Stoichiometry: Ensure a minimum of 3.0 equivalents of morpholine. One equivalent acts as the nucleophile, one neutralizes the HCl generated, and the third drives the equilibrium.

    • Catalysis: Add 5 mol% of KI (Potassium Iodide) . The Finkelstein reaction generates a transient 2-iodonicotinic acid intermediate, which is more reactive toward morpholine substitution.

Issue: Unknown Non-Polar Impurity (Decarboxylation)

Q: I see a new impurity growing at RRT 1.2-1.3 as I extend the reaction time. Mass spec shows [M-44]. [1]

A: You are observing thermal decarboxylation , yielding 2-morpholinopyridine.

  • The Cause: Nicotinic acid derivatives are prone to decarboxylation at high temperatures (>130°C), especially in acidic media or prolonged heating.

  • The Fix:

    • Strict Temperature Control: Do not exceed 120°C.

    • Monitor pH: Avoid strongly acidic conditions during the high-heat phase.

    • Reaction Endpoint: Stop the reaction immediately once starting material drops below 1%. "Over-cooking" the reaction to chase the last 0.5% conversion often generates 2% decarboxylated impurity.

Issue: Colored Impurities (Yellow/Brown Tars)

Q: My final product is a dark yellow/brown solid instead of off-white. Recrystallization doesn't remove the color.

A: This indicates oxidative polymerization of morpholine or the formation of N-oxide byproducts.

  • The Cause: Morpholine is susceptible to oxidation in air at high temperatures. Trace metal ions (Fe, Cu) in the water or reactor walls can catalyze this.

  • The Fix:

    • Inert Atmosphere: Rigorously sparge solvents with Nitrogen (

      
      ) and run the reaction under a positive 
      
      
      
      pressure.
    • Reagent Quality: Distill morpholine before use if it has yellowed.

    • Chelation: Add 0.1% EDTA during the aqueous workup to sequester metal ions that stabilize the colored complexes.

Issue: High Ash Content / Incorrect Salt Stoichiometry

Q: The purity is decent (98%), but the assay is low (90%) and the ash content is high. The melting point is broad.

A: You have likely co-precipitated inorganic salts (NaCl, Morpholine·HCl) or failed to form the stoichiometric HCl salt.

  • The Cause: Direct acidification of the reaction mixture traps salts in the lattice of the product. 2-MN-HCl is water-soluble, making it difficult to wash away inorganic salts without losing yield.[1]

  • The Fix: Adopt the "Free Acid Isolation" strategy (see Protocol below). Isolate the zwitterionic free acid first (which is less water-soluble at its isoelectric point) to wash away salts, then reform the HCl salt in an anhydrous environment.

Optimized Experimental Protocol

This protocol uses the "Free Acid Isolation" method to guarantee the removal of inorganic impurities before salt formation.

Phase 1: Synthesis & Free Acid Isolation
  • Charge: In a reactor, charge 2-Chloronicotinic acid (1.0 eq) and Water (3.0 vol) .

  • Add Nucleophile: Add Morpholine (3.5 eq) dropwise. The exotherm is mild.[2]

  • Reaction: Heat to reflux (100-102°C) for 10–12 hours.

    • Checkpoint: Monitor by HPLC. Target < 1.0% Starting Material.

  • Distillation: Distill off excess morpholine and water under reduced pressure to concentrate to ~2 volumes.

  • Precipitation (Critical): Cool to 20°C. Slowly adjust pH to 3.5 – 4.0 (the Isoelectric Point) using 6N HCl.

    • Note: The free acid (2-morpholinonicotinic acid) will precipitate as a thick slurry.[1]

  • Filtration: Filter the solid.

  • Wash: Wash the cake with Cold Water (2 x 1 vol) to remove Morpholine·HCl and inorganic salts.[3]

    • Validation: The filtrate should contain the bulk of the chloride impurities.

Phase 2: Hydrochloride Salt Formation[4]
  • Resuspension: Suspend the wet cake of the Free Acid in Ethanol (5 vol) or Isopropanol (5 vol) .

  • Salt Formation: Heat to 50°C. Add Conc. HCl (1.1 eq relative to free acid) or HCl gas in ethanol.[1] The solid may dissolve transiently and then reprecipitate, or convert in slurry.

  • Crystallization: Cool slowly to 0–5°C and stir for 2 hours.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry under vacuum at 50°C.

Data Summary & Specifications

Table 1: Impurity Profile & Limits
Impurity TypeRelative Retention Time (RRT)Likely IdentityLimit (Spec)Removal Strategy
Starting Material 1.002-Chloronicotinic Acid< 0.5%Reaction time, Stoichiometry
Impurity A 0.856-Chloronicotinic Acid (Regioisomer)< 0.1%Source raw material quality control
Impurity B 1.252-Morpholinopyridine (Decarbox.)[1][4]< 0.2%Control Temp < 110°C
Impurity C 0.40Morpholine N-oxide< 0.2%Inert atmosphere (

)
Table 2: Solubility Profile (for Purification)
SolventFree Acid Solubility (25°C)HCl Salt Solubility (25°C)Usage
Water Low (at pH 3.[1]5)HighWash solvent for Free Acid
Ethanol LowModerate (Hot), Low (Cold)Crystallization solvent
Toluene Very LowInsolubleAnti-solvent

References

  • Zhao, B., et al. (2017). "Synthesis of 2-Chloronicotinic Acid Derivatives." 7th International Conference on Education, Management, Computer and Medicine. Atlantis Press.[5][6] [Link]

    • Relevance: Establishes the baseline synthesis route and yield expectations (93%) for the morpholine substitution.
  • Nekrasov, M. D., et al. (2020).[2] "Synthesis of N-substituted morpholine nucleoside derivatives." Nucleosides, Nucleotides & Nucleic Acids. PubMed. [Link]

    • Relevance: Provides insights into the stability and oxidative degradation pathways of morpholine deriv
  • U.S. Patent 4,144,238 .[7] "Process for producing 2-chloronicotinic acid."

    • Relevance: Details the hydrolysis and isolation logic for nicotinic acid derivatives, highlighting the pH sensitivity of the workup.
  • Relevance: General troubleshooting for pyridine ring deactivation and thermal instability (decarboxyl

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Morpholine Nucleophilic Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for morpholine nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for morpholine nucleophilic substitution reactions, with a specific focus on the critical parameter of reaction temperature. The following question-and-answer format directly addresses common challenges and provides field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My morpholine nucleophilic substitution reaction is showing low or no conversion at room temperature. What is the first step to optimize the reaction temperature?

A1: Low conversion at ambient temperature is a common issue, often attributable to insufficient activation energy for the reaction to proceed at a practical rate. Morpholine, while a useful secondary amine, is less nucleophilic than structurally similar amines like piperidine due to the electron-withdrawing effect of the ether oxygen.[1][2] Therefore, thermal energy is frequently required to overcome this kinetic barrier.

Your initial approach should be a systematic temperature screen. It is generally advisable to start with modest heating and incrementally increase the temperature. A sudden jump to a very high temperature can lead to the decomposition of starting materials, reagents, or the desired product.[3]

Recommended Initial Temperature Screen Protocol:

  • Setup: Prepare at least three identical reactions under an inert atmosphere (e.g., nitrogen or argon), especially if any of your reagents are sensitive to air or moisture.

  • Temperature Increments:

    • Reaction 1: 40 °C

    • Reaction 2: 60 °C

    • Reaction 3: 80 °C

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1, 3, 6, and 24 hours) using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

  • Analysis: Compare the consumption of starting material and the formation of the desired product across the different temperatures. This initial screen will provide a clearer picture of the temperature range in which your reaction becomes efficient.

Q2: I've increased the temperature, and while my starting material is being consumed, I'm observing the formation of multiple side products. How do I address this?

A2: The formation of multiple side products upon heating is a classic sign that while you have overcome the activation energy for your desired reaction, you have also reached the threshold for undesired reaction pathways. High temperatures can also lead to the thermal degradation of morpholine, although it is reasonably stable under many conditions.[1][7][8]

Troubleshooting Strategy for Side Product Formation:

  • Lower the Temperature: Your initial temperature screen may have overshot the optimal window. Based on your results, select the lowest temperature that showed a reasonable conversion rate and perform further optimization around that point. For instance, if 80 °C gave significant side products but 60 °C showed promising, albeit slow, conversion, explore reactions at 50 °C, 60 °C, and 70 °C.[9]

  • Consider Reaction Time: It's possible that at a slightly lower, more selective temperature, the reaction simply requires a longer duration to reach completion.[10]

  • Re-evaluate Your Solvent: The choice of solvent can significantly influence the reaction.[11][12] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for nucleophilic substitutions as they can help to solvate the counter-ion of the nucleophile, making it more reactive.[5] This increased reactivity might allow you to achieve good conversion at a lower, more selective temperature.

Below is a troubleshooting workflow to address this issue:

G start Multiple Side Products Observed Upon Heating q1 Is the reaction at the lowest effective temperature? start->q1 action1 Decrease temperature in 5-10 °C increments. Monitor for improved selectivity. q1->action1 No q2 Has reaction time been optimized? q1->q2 Yes action1->q2 action2 Run a time course experiment at the more selective temperature. q2->action2 No q3 Is the solvent optimal? q2->q3 Yes action2->q3 action3 Screen polar aprotic solvents (e.g., DMF, DMSO, NMP). q3->action3 No end Optimized Conditions: Improved Selectivity q3->end Yes action3->end

Caption: Troubleshooting workflow for side product formation.

Q3: My reaction involves a sensitive functional group that degrades at higher temperatures. How can I promote the reaction without resorting to excessive heat?

A3: This is a common challenge in complex molecule synthesis. When high temperatures are not viable, you must consider other ways to lower the activation energy of the reaction.

Strategies for Low-Temperature Morpholine Substitution:

  • Base Catalysis: If your reaction conditions are neutral, the addition of a suitable base can deprotonate morpholine (pKa of the conjugate acid is ~8.36), increasing its nucleophilicity.[1][13] Non-nucleophilic organic bases like DBU or inorganic bases like potassium carbonate can be effective.[3] However, be mindful that very strong bases can promote side reactions like elimination.

  • Leaving Group Modification: The nature of the leaving group is critical. For nucleophilic aromatic substitution (SNAr), the reactivity order is often F > Cl > Br > I, which is counterintuitive to SN1/SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. If possible, using a substrate with a better leaving group can significantly reduce the required reaction temperature.[14][15][16]

  • Catalysis: Depending on the specific reaction, a catalyst could be employed. For example, in some C-N bond-forming reactions, palladium or copper catalysts can be used to facilitate the reaction at lower temperatures.[17][18]

G sub Sensitive Substrate (Degrades at High Temp) opt Optimization Strategies sub->opt base Add a Base (e.g., K₂CO₃, DBU) Increases Nucleophilicity opt->base lg Improve Leaving Group (e.g., for SNAr, use Ar-F) Lowers Activation Energy opt->lg cat Employ a Catalyst (e.g., Pd, Cu) Alternative Reaction Pathway opt->cat

Caption: Strategies for low-temperature reactions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to identifying the optimal reaction temperature for a generic morpholine nucleophilic substitution reaction.

Objective: To determine the reaction temperature that provides the highest yield of the desired product with the minimal formation of impurities within a reasonable timeframe.

Materials:

  • Substrate (e.g., an activated aryl halide)

  • Morpholine

  • Anhydrous solvent (e.g., DMSO)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessels (e.g., sealed vials or a parallel synthesis block)

  • Heating and stirring plate(s) or oil baths

  • Analytical equipment (TLC plates, developing chamber, UV lamp; or GC/LC-MS)

Procedure:

  • Stock Solution Preparation: To ensure consistency across all reactions, prepare a stock solution containing the substrate and solvent.

  • Reaction Setup:

    • In five separate, dry reaction vessels, add an equal volume of the substrate stock solution.

    • To each vessel, add a magnetic stir bar.

    • Purge each vessel with an inert gas.

    • Add an equimolar or slight excess of morpholine to each vessel.

    • Seal the vessels.

  • Temperature Screening:

    • Place each reaction vessel in a pre-heated environment at the following temperatures:

      • Vessel 1: Room Temperature (as a baseline)

      • Vessel 2: 40 °C

      • Vessel 3: 60 °C

      • Vessel 4: 80 °C

      • Vessel 5: 100 °C

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.

    • Analyze the aliquots by TLC or LC-MS to determine the relative amounts of starting material, product, and any major impurities.

  • Data Analysis and Interpretation:

    • Compile the data to compare the rate of product formation and the emergence of impurities at each temperature.

    • Identify the temperature that gives the best balance of reaction rate and purity.

    • If necessary, perform a more focused optimization screen around the most promising temperature (e.g., at 5°C increments).

Data Presentation: Example Temperature Screen Results

The following table summarizes hypothetical results from the temperature optimization study described above for the reaction of 2,4-dinitrofluorobenzene with morpholine.

Temperature (°C)Time (h)Starting Material Conversion (%)Product Yield (%)Impurity Profile
Room Temp24< 5%< 5%Clean, only starting materials observed.
402445%40%Minor, unidentified impurity at < 5%.
608> 95%92%Minor impurity still present.
802> 98%85%Significant increase in side products (>10%).
1001> 99%70%Complex mixture with evidence of decomposition.

References

  • Morpholine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link][1][19]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC. Retrieved from [Link][3]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link][14]

  • The relationship between chemical structure and basicity in some morpholine compounds. (n.d.). SPRINGER NATURE. Retrieved from [Link][13]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link][11]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved from [Link][20]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC. Retrieved from [Link][17]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. Retrieved from [Link][12]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers. Retrieved from [Link][9]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link][2]

  • Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. (1989). OSTI.GOV. Retrieved from [Link][7]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture. (n.d.). ResearchGate. Retrieved from [Link][8]

  • Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link][15]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link][16]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][18]

Sources

Optimization

Solving solubility issues of 2-Morpholinonicotinic acid HCl in HPLC

Topic: Solving Solubility & HPLC Anomalies Executive Summary: The "Invisible" Precipitate 2-Morpholinonicotinic acid HCl (2-MN-HCl) presents a classic "Trojan Horse" problem in HPLC method development. As a hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & HPLC Anomalies

Executive Summary: The "Invisible" Precipitate

2-Morpholinonicotinic acid HCl (2-MN-HCl) presents a classic "Trojan Horse" problem in HPLC method development. As a hydrochloride salt, it appears deceptively soluble in aqueous, acidic diluents. However, upon injection into a standard Reversed-Phase (RP) gradient, it frequently causes on-column precipitation , split peaks , or carryover due to its zwitterionic nature.

This guide moves beyond basic solubility data to address the dynamic solubility changes that occur during the chromatographic run.

Part 1: The Mechanism (Why It Fails)

To solve the issue, you must understand the molecule's behavior in solution. 2-MN-HCl is not a static entity; it is a "chameleon" whose charge state changes rapidly with pH.

The Solubility "U-Curve"

The molecule contains three critical functional groups:

  • Pyridine Nitrogen: Basic (Proton acceptor).

  • Morpholine Nitrogen: Weakly basic (Proton acceptor).

  • Carboxylic Acid (C3): Acidic (Proton donor).

The Trap:

  • In the Bottle (pH < 2): It is the HCl salt. The basic nitrogens are protonated (

    
    ), and the acid is protonated (
    
    
    
    ). The molecule is cationic and highly water-soluble.
  • In the Column (pH 3.5 - 5.5): As the pH rises towards the molecule's Isoelectric Point (pI), the carboxylic acid deprotonates (

    
    ) while the nitrogens remain protonated. The net charge approaches zero (Zwitterion). Solubility drops drastically here. 
    
  • In Base (pH > 8): The nitrogens deprotonate. The molecule becomes anionic (

    
    ). Solubility increases again.
    

Visualizing the Danger Zone:

SolubilityCurve cluster_0 Chromatographic Environment Acid pH < 2 (Cationic Form) Solubility: HIGH Danger pH 3.5 - 6.0 (Zwitterionic Form) Solubility: LOW (Precipitation Risk) Acid->Danger Buffer pH Shift Base pH > 8 (Anionic Form) Solubility: HIGH Danger->Base High pH Mobile Phase

Figure 1: The Solubility "U-Curve" of 2-Morpholinonicotinic acid. Method development must avoid the "Danger Zone" (pI) inside the column.

Part 2: Sample Preparation Protocols

Core Directive: Never dissolve the sample in pure DMSO if your starting mobile phase is high-aqueous acidic buffer. The "solvent shock" will precipitate the compound immediately upon mixing in the injector loop.

Protocol A: The "Safe-Start" Diluent (Recommended)

Use this protocol for standard RP-HPLC (C18) methods running at acidic pH.

ComponentVolume FractionFunction
Water 80%Matches initial gradient conditions to prevent "solvent shock."
Acetonitrile 10%Ensures wetting and solubility of hydrophobic impurities.
1M HCl 10%CRITICAL: Forces the molecule into its cationic (soluble) salt form.

Procedure:

  • Weigh 2-MN-HCl into the vial.

  • Add the calculated volume of 1M HCl first. Vortex until clear (salt formation).

  • Add Water and Acetonitrile.[1]

  • Verification: The solution should remain clear for >24 hours. If haze appears, increase ACN to 20%.

Protocol B: The High-Concentration Stock (DMSO Route)

Use this only if you are performing serial dilutions or require >10 mg/mL stock.

  • Dissolve substance in 100% DMSO.

  • Dilution Step: When diluting to working concentration, do not dilute with pure water. Dilute with Mobile Phase A (containing acid).

    • Why? Diluting DMSO stock with neutral water causes a local pH spike at the interface, creating micro-precipitates that clog the needle seat.

Part 3: HPLC Method Optimization

Mobile Phase Selection

You must "pick a side" on the pH curve. Do not operate near pH 4-5.

  • Option 1: Acidic Lock (Robustness Priority)

    • Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • pH: ~2.0 - 2.5.

    • Mechanism: Keeps the carboxylic acid protonated (

      
      ) and the pyridine protonated (
      
      
      
      ). The molecule behaves as a cation.
    • Benefit: Excellent solubility, sharp peaks.

    • Drawback: Low retention on standard C18 (elutes near void volume).

  • Option 2: Ion-Pairing (Retention Priority)

    • Buffer: 10 mM Ammonium Formate + 5mM Hexanesulfonic Acid (pH 3.0).

    • Mechanism: The sulfonate anion pairs with the cationic pyridine, increasing hydrophobicity and retention on C18.

Column Selection

Standard C18 columns often fail to retain this polar molecule.[2]

Column TypeSuitabilityNotes
Standard C18 LowCompound elutes in void (t0).
Polar-Embedded C18 High The embedded polar group shields silanols, reducing tailing for basic nitrogens.
HILIC High Excellent for the polar/zwitterionic form. Use ACN/Water/Ammonium Acetate buffer.
Mixed-Mode (C18/Cation Exchange) Best Retains the cationic pyridine via ion-exchange and the organic backbone via hydrophobic interaction.

Part 4: Troubleshooting Guide (FAQ)

Q1: My pressure spikes immediately after injection. Why?

Diagnosis: "Injector Shock." Cause: You dissolved the sample in pure organic solvent (MeOH or DMSO). When the 100% organic plug hits the 95% Aqueous Mobile Phase A in the mixer/loop, the solubility drops instantly, precipitating the salt. Fix: Switch to Protocol A (Acidic Aqueous Diluent). Ensure the sample solvent matches the starting mobile phase strength within ±10%.

Q2: I see split peaks or "fronting."

Diagnosis: pH Mismatch or Overloading. Cause:

  • pH Mismatch: The sample diluent is pH 1 (HCl), but the Mobile Phase is pH 4.5 (Ammonium Acetate). The molecule transitions from Cation -> Zwitterion during the injection band, causing it to travel at two different speeds.

  • Overloading: Cationic bases interact strongly with residual silanols on the column silica. Fix:

  • Match Sample pH to Mobile Phase pH.

  • Add 20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a "Hybrid Particle" column (e.g., Waters BEH or Phenomenex Kinetex EVO).

Q3: The retention time drifts day-to-day.

Diagnosis: Ionization Instability. Cause: You are operating at a pH near the pKa of the pyridine nitrogen or the carboxylic acid. Small changes in buffer preparation (e.g., evaporation of volatile acids) shift the ionization ratio. Fix: Move the pH at least 2 units away from the pKa. Use pH 2.0 (Acidic) or pH 7.5 (Basic, if column permits).

Part 5: Logic Flow for Method Development

Follow this decision tree to select the correct method parameters.

MethodLogic Start Start: 2-MN-HCl Method Dev Q1 Is MS Detection Required? Start->Q1 MS_Yes Yes (MS Compatible) Q1->MS_Yes MS_No No (UV Only) Q1->MS_No Acidic Use 0.1% Formic Acid (pH 2.5) Column: Polar C18 or HILIC MS_Yes->Acidic Retention Is Retention < 2 min on C18? MS_No->Retention Ret_Yes Yes (Too Fast) Retention->Ret_Yes Ret_No No (Good) Retention->Ret_No Fix_Ret Add Ion Pair Reagent (Hexanesulfonate) OR Switch to Mixed-Mode Column Ret_Yes->Fix_Ret

Figure 2: Decision Matrix for HPLC Method Selection based on detection and retention requirements.

References

  • PubChem. (2025).[3] 2-(Morpholin-4-yl)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2008). pH and Solubility: The Two-Headed Monster. LCGC North America. [Link]

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase HPLC. Waters Corporation Technical Notes. [Link]

Sources

Troubleshooting

Technical Support Center: Solid-State Optimization of 2-Morpholinonicotinic Acid HCl

Executive Summary & Diagnostic Hub The Challenge: 2-Morpholinonicotinic acid hydrochloride (2-MNA HCl) presents a classic solid-state challenge common to heterocyclic amine salts.[1][2][3] The chloride counter-ion is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

The Challenge: 2-Morpholinonicotinic acid hydrochloride (2-MNA HCl) presents a classic solid-state challenge common to heterocyclic amine salts.[1][2][3] The chloride counter-ion is a strong hydrogen bond acceptor.[2][4] When paired with the morpholine/pyridine scaffold, the high lattice energy of the salt often competes with the hydration energy. If the crystal lattice is not optimized (i.e., presence of amorphous regions or crystal defects), the chloride ion will aggressively pull atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water) or pseudopolymorphic transitions (uncontrolled hydrate formation).[1][3]

Diagnostic Workflow: Before altering your synthesis, confirm the nature of the moisture uptake using this logic flow.

Hygroscopicity_Troubleshooting Start Observed Moisture Uptake (Weight Gain / Clumping) DVS Run Dynamic Vapor Sorption (DVS) Isotherm (0-90% RH) Start->DVS Hysteresis Is there Hysteresis? (Desorption ≠ Adsorption) DVS->Hysteresis NoHysteresis Reversible Surface Adsorption Hysteresis->NoHysteresis No YesHysteresis Bulk Absorption / Hydrate Formation Hysteresis->YesHysteresis Yes Amorphous Does XRPD show 'Halo' or low peaks? NoHysteresis->Amorphous Action_Hyd Action: Identify Stoichiometric Hydrate (Target Monohydrate via XRPD) YesHysteresis->Action_Hyd Action_Surf Action: Reduce Surface Area (Grow larger crystals) Amorphous->Action_Surf No (Crystalline) Recryst CRITICAL: Recrystallize to remove Amorphous content Amorphous->Recryst Yes (Amorphous)

Figure 1: Decision matrix for diagnosing the root cause of hygroscopicity in 2-MNA HCl.

Technical Deep Dive: Engineering the Crystal Lattice

To control hygroscopicity without changing the salt form (switching away from HCl), you must engineer the particle properties.[3]

A. Crystallinity is King

Amorphous 2-MNA HCl will absorb moisture at relative humidities (RH) as low as 20-30%.[1][2][3] A highly crystalline lattice can often withstand up to 60-70% RH before significant uptake.[1][2][3]

Protocol: Anti-Solvent Crystallization for High Crystallinity Goal: Minimize amorphous content and crystal defects.[2][3]

  • Dissolution: Dissolve crude 2-MNA HCl in the minimum amount of Methanol or Ethanol at 50°C.

    • Why: High solubility ensures complete dissolution of amorphous aggregates.[2]

  • Hot Filtration: Filter while hot (0.45 µm PTFE) to remove nucleation sites (dust/impurities).[1][2][3]

  • Anti-Solvent Addition: Slowly add Ethyl Acetate or Isopropyl Acetate (ratio 1:3 solvent:anti-solvent) at elevated temperature until slight turbidity persists.[1][2][3]

    • Why: Esters are poor hydrogen bond donors, discouraging the inclusion of solvent in the lattice compared to water.

  • Controlled Cooling: Cool at a rate of 5°C/hour to 0°C.

    • Why: Rapid cooling traps solvent and creates defects (amorphous regions) where water can attack.[1][2][3] Slow cooling builds a robust, "tight" lattice.[1][2]

  • Isolation: Filter and wash with pure anti-solvent.[1][2][3]

  • Drying: Vacuum dry at 45°C. Crucial: Do not over-dry to the point of lattice collapse if a stable hemi-hydrate is formed.[1][2]

B. The "Stable Hydrate" Strategy

Often, the anhydrous HCl salt is thermodynamically unstable in air. Instead of fighting moisture, engineer a stable hydrate .[2]

  • Mechanism: If 2-MNA HCl forms a stoichiometric monohydrate, the water molecules occupy the hydrogen-bonding sites on the chloride ion.[1] Once these sites are filled, the material often becomes non-hygroscopic up to very high RH (e.g., 90%).

  • Test: Expose the sample to 75% RH for 24 hours. Analyze via XRPD. If the pattern changes and stabilizes, you have found a stable hydrate. Manufacture this form directly.

Troubleshooting Guide (FAQ)

Q1: My sample turns into a liquid (deliquesces) overnight on the bench. Why? A: You have exceeded the Critical Relative Humidity (CRH) of the salt.[2][3]

  • Explanation: For HCl salts, if the RH of the air > CRH of the salt, the solid will condense water from the air to form a saturated solution.

  • Fix: You must store the material below its CRH.[2] If the CRH is too low (e.g., <40%), you must use a desiccator or switch to a stable hydrate form (see Section 2B).[1][3]

Q2: The melting point varies between batches (180°C vs 205°C). A: This indicates Polymorphism or Variable Solvation .[1][2][3]

  • Explanation: 2-Morpholinonicotinic acid has a rotatable morpholine ring.[1][2][3] Different crystal packings (polymorphs) have different lattice energies.[1][2][3] Lower melting points usually correlate with metastable forms or amorphous content, which are more hygroscopic.[1][2]

  • Fix: Standardize your cooling profile (Section 2A).[1][2][3] Use DSC to confirm you are isolating the highest-melting (most stable) polymorph.[1][2][3]

Q3: Can I use silica gel during filtration? A: Avoid it.

  • Explanation: 2-MNA HCl is a salt.[1][2][3][5] On silica, the free base might dissociate, or the HCl might interact with surface silanols. This creates amorphous surface layers that attract water.[1][2][3] Use Celite or sintered glass only.[1][2][3]

Comparative Data: Salt Form Performance

If optimization of the HCl salt fails, use this table to justify a salt switch to your project lead.

Salt Counter-ionHygroscopicity RiskCrystallinity PotentialNotes
Hydrochloride (HCl) High HighProne to deliquescence; high lattice energy but Cl- is a strong H-bond acceptor.[1][2][3]
Tosylate LowMediumBulky anion disrupts water packing; often non-hygroscopic.[1][2][3]
Fumarate (1:1) LowHighH-bonding network is satisfied by the counter-ion, leaving few sites for water.[1][3]
Mesylate ModerateModerateCan be hygroscopic but less prone to deliquescence than HCl.[1][2][3]

References

  • Newman, A., & Zografi, G. (2020).[1][3] Hygroscopicity of pharmaceutical crystals. This text establishes the fundamental relationship between crystal defects (amorphous content) and moisture uptake.[2][3] [1][3]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. The definitive guide on counter-ion selection and the mechanism of HCl salt hygroscopicity. [1][3]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][3] Trends in solubility of polymorphs. Explains the correlation between melting point, lattice stability, and hygroscopicity.

  • Brittain, H. G. (2009).[1][2][3] Polymorphism in Pharmaceutical Solids. Provides the protocols for XRPD and DSC analysis cited in the Diagnostic Hub. [1][3]

Disclaimer: This guide is for research purposes. All experimental protocols should be validated within your specific laboratory environment.

Sources

Optimization

Alternative catalysts for synthesizing morpholino-pyridines

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Alternative Catalytic Routes for Morpholino-Pyridine Synthesis Executive Summary: Beyond Palladium While Palla...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Alternative Catalytic Routes for Morpholino-Pyridine Synthesis

Executive Summary: Beyond Palladium

While Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for C-N coupling, it poses significant challenges in late-stage pharmaceutical synthesis: high cost, rigorous oxygen sensitivity, and strict residual metal limits (<10 ppm).

This guide provides validated protocols and troubleshooting frameworks for three robust alternatives to synthesize morpholino-pyridines (coupling morpholine with halopyridines):

  • Copper-Catalyzed (Ullmann-Type): Best for cost-efficiency and scalability.

  • Nickel-Catalyzed: Best for unactivated aryl chlorides and sterically demanding substrates.

  • Photoredox/Electrochemical: Best for mild conditions and "unreachable" substrates.

Catalyst Selection Workflow

Before selecting a protocol, use this decision tree to match your substrate's electronic and steric profile to the optimal catalyst.

CatalystSelection Start Start: Substrate Analysis HalideType Identify Halide (X) on Pyridine Start->HalideType Cl Chloropyridine HalideType->Cl Br_I Bromo/Iodopyridine HalideType->Br_I Activated Electron-Deficient? (e.g., -NO2, -CN, -CF3) Cl->Activated Unactivated Electron-Rich/Neutral? (e.g., -OMe, -Me) Cl->Unactivated CuCat Method C: Copper (Ullmann) (Ligand: L-Proline/Phenanthroline) Br_I->CuCat SnAr Method A: Metal-Free SnAr (Base: K2CO3, Heat) Activated->SnAr NiCat Method B: Nickel Catalysis (Ligand: DPPF or DalPhos) Unactivated->NiCat Photo Method D: Photoredox/Electro (If thermal sensitive) NiCat->Photo Decomposition? CuCat->Photo Low Yield?

Caption: Logical workflow for selecting the optimal catalytic strategy based on pyridine electronics and halide leaving group.

Technical Modules & Troubleshooting

Module A: Copper-Catalyzed (Modern Ullmann)

The cost-effective workhorse. Unlike traditional Ullmann (200°C, Cu bronze), modern protocols use ligands to lower temps to 80–110°C.

Standard Protocol:

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Solvent: DMSO or DMF (polar aprotic is critical).

  • Conditions: 90°C, 12–24 h, Inert Atmosphere (N₂).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalled (<10% Conversion) Oxidized Catalyst: Cu(I) has oxidized to inactive Cu(II) (green/blue color).Action: Use fresh CuI (white powder). If slightly off-white, wash with THF. Add 5-10% sodium ascorbate as a reducing agent to maintain Cu(I) species [1].
Blue/Green Reaction Mixture Ligand Scavenging: Morpholine is outcompeting the ligand for Cu binding.Action: Increase ligand loading to 30-40 mol%. Switch to a bidentate ligand like 1,10-phenanthroline which binds Cu more tightly than morpholine.
Low Yield with 2-Halopyridines Chelation Trapping: The pyridine nitrogen chelates Cu, poisoning the cycle.Action: Switch to Nickel (Module B). Cu works best for 3- or 4-halopyridines. If Cu is mandatory, use a bulky ligand (e.g., TMHD) to prevent N-chelation.
Incomplete Solubility Base Effect: Inorganic bases (K₃PO₄) are poorly soluble in organic solvents.Action: Add 10% water or use a phase transfer catalyst (TBAB). Alternatively, switch to soluble organic bases like DBU, though this may require higher temps [2].
Module B: Nickel-Catalyzed C-N Coupling

The robust alternative for unactivated chlorides and sterically hindered substrates.

Standard Protocol:

  • Precatalyst: (DPPF)Ni(o-tolyl)Cl (5 mol%) or Ni(COD)₂ + Ligand.

  • Ligand: DPPF or PAd2-DalPhos (for difficult chlorides).

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane.

  • Conditions: 100°C, 16 h.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Catalyst Deactivation (Black Precipitate) Air Exposure: Ni(0) is extremely air-sensitive.Action: Use air-stable Ni(II) precatalysts (e.g., (DPPF)Ni(o-tolyl)Cl). If using Ni(COD)₂, ensure glovebox handling or rigorous Schlenk technique.
Homocoupling (Pyridine-Pyridine Dimer) Reductive Elimination Failure: Ni prefers homocoupling if the amine is not nucleophilic enough.Action: Increase the concentration of Morpholine. Ensure the ligand:metal ratio is strictly 1:1 or 2:1. Switch to a ligand with a larger bite angle (e.g., Xantphos) [3].
Protic Impurities Base Quenching: NaOtBu is hygroscopic and degrades to NaOH/tBuOH.Action: Use sublimed grade NaOtBu. Store base in a desiccator/glovebox. Moisture kills this reaction faster than oxygen.
Module C: Emerging Technologies (Photoredox & Electrochemistry)

For thermally sensitive substrates or when transition metals must be minimized.

Method 1: Electrochemical C-N Coupling

  • Mechanism: Anodic oxidation of morpholine generates a radical cation/neutral radical that attacks the pyridine.

  • Setup: Undivided cell, Graphite/Pt electrodes.

  • Catalyst: Often catalyst-free or uses catalytic Cu(OAc)₂.

  • Advantage: Room temperature, no expensive ligands.

  • Key Citation: Electrochemical oxidation of morpholine generates a radical species capable of attacking electron-deficient heterocycles [4].

Method 2: Photoredox (Dual Catalysis)

  • System: Ir(ppy)₃ (Photocatalyst) + Ni(dtbbpy)Cl₂ (Cross-coupling catalyst).

  • Benefit: Decarboxylative coupling allows the use of carboxylic acids instead of halides (if applicable), or simply enables C-N coupling at room temperature via Single Electron Transfer (SET) mechanisms [5].

Comparative Data Analysis

Table 1: Catalyst Performance Matrix for Morpholine-Pyridine Coupling

FeaturePalladium (Standard) Copper (Ullmann) Nickel Metal-Free (SnAr)
Cost

$

$
Toxicity (PDE Limits) High (Strict)Low (Permissive)ModerateN/A
Substrate: Aryl-I/Br ExcellentGoodGoodPoor
Substrate: Aryl-Cl GoodPoorExcellent Only if activated (-NO2)
Temp. Requirement 60-100°C90-120°C80-110°C25-80°C
Air Sensitivity ModerateModerateHigh None

FAQ: Expert Insights

Q1: Can I use Iron (Fe) as a catalyst for this specific coupling? A: Direct Fe-catalyzed Buchwald-Hartwig coupling of unactivated halopyridines with morpholine is notoriously difficult and not yet a general "off-the-shelf" protocol. Most "Iron-catalyzed" papers actually describe the synthesis of the pyridine ring itself or require Grignard reagents to activate the system [6]. For a direct C-N coupling substitute, Nickel is the scientifically validated alternative to Palladium, not Iron.

Q2: My pyridine has a nitrile (-CN) group. Which method is safe? A: Avoid Nickel if possible, as Ni(0) can oxidatively insert into the C-CN bond, causing side reactions. Copper-catalyzed methods are generally more chemoselective for the Halide over the Nitrile. Alternatively, use SnAr (Method A in the workflow) since the -CN group activates the ring for direct nucleophilic attack.

Q3: How do I remove residual Copper from the final product? A: Copper can be sticky. Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide (blue color indicates Cu removal). For trace removal to <10 ppm, use a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) during filtration.

References

  • BenchChem Technical Support. (2025). Optimizing Ullmann Coupling Reactions: Troubleshooting Guide. Link

  • Clement, H. A., et al. (2021).[1] Transition-Metal-Free and Solvent-Free Conditions for C-N Coupling. Journal of Organic Chemistry. Link

  • Stradiotto, M., et al. (2025). Advances in Copper and Nickel C-N Cross-Couplings Enabled by Ancillary Ligand Development. PMC. Link

  • Vereshchagin, A., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Link

  • MacMillan Group. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature. Link

  • Aoki, Y., et al. (2019).[2] Iron‐Catalyzed Chemoselective C−N Coupling Reaction. ResearchGate. Link

Sources

Troubleshooting

Reducing regioisomer formation in substituted nicotinic acid synthesis

Technical Support Center: Reducing Regioisomer Formation in Substituted Nicotinic Acid Synthesis The Regioisomer Challenge: An Overview Synthesizing substituted nicotinic acids (pyridine-3-carboxylic acids) presents a du...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Regioisomer Formation in Substituted Nicotinic Acid Synthesis

The Regioisomer Challenge: An Overview

Synthesizing substituted nicotinic acids (pyridine-3-carboxylic acids) presents a dual challenge: the electron-deficient nature of the pyridine ring resists electrophilic substitution, while its nucleophilic susceptibility often leads to mixtures of C2, C4, and C6 isomers.

This guide addresses the two primary synthetic pathways:

  • Bottom-Up (Cyclization): Constructing the ring from acyclic precursors (e.g., Bohlmann-Rahtz).

  • Top-Down (Functionalization): Modifying an existing pyridine core via Directed Ortho-Metalation (DoM).

Module 1: Bottom-Up Synthesis (Cyclization Strategies)

Core Technique: Bohlmann-Rahtz Pyridine Synthesis Target: 2,3,6-trisubstituted pyridines with high regiocontrol.[1]

Mechanism & Regiocontrol Logic

The Bohlmann-Rahtz reaction involves the condensation of an enamine (or enaminone) with an alkynone.[2] Unlike the Hantzsch synthesis, which proceeds through a symmetric dihydropyridine intermediate (often leading to oxidation issues and isomer mixtures), Bohlmann-Rahtz enforces regioselectivity through the polarization of the Michael addition step.

BohlmannRahtz Enamine Enamine (Nucleophile) Michael Michael Adduct (Aminodienone) Enamine->Michael C-C Bond Formation (Regio-determining step) Alkynone Alkynone (Electrophile) Alkynone->Michael Cyclization Cyclodehydration (- H2O) Michael->Cyclization E/Z Isomerization (Heat/Acid) Product 2,3,6-Trisubstituted Pyridine Cyclization->Product Aromatization

Figure 1: The regioselectivity is locked in the first Michael addition step. The nucleophilic carbon of the enamine attacks the


-carbon of the alkynone.
Troubleshooting Guide: Cyclization

Q1: I am observing a significant amount of the "inverse" regioisomer (2,3,4-substituted). Why?

  • Cause: This often occurs if you are using 3-substituted propargyl aldehydes instead of alkynones. The aldehyde carbonyl is highly electrophilic, competing with the Michael acceptor site.

  • Solution: Switch to a Hantzsch-type stoichiometry if the aldehyde is required, or protect the aldehyde as an acetal during the initial condensation. Alternatively, use a Lewis Acid catalyst like Yb(OTf)

    
     (20 mol%)  or ZnBr
    
    
    
    to activate the Michael acceptor preferentially over the carbonyl [1].

Q2: My reaction stalls at the intermediate aminodienone stage.

  • Cause: The cyclodehydration step requires

    
     isomerization, which has a high energy barrier.
    
  • Solution:

    • Solvent Switch: Move from Toluene to Ethanol/Acetic Acid (5:1) . The protic solvent facilitates proton transfer required for isomerization [2].

    • Microwave Irradiation: Heating to 120°C in a sealed vessel for 10-20 minutes often drives the dehydration to completion without degrading the product.

Q3: Can I perform this in one pot to minimize isomer scrambling during isolation?

  • Protocol (One-Pot Bohlmann-Rahtz):

    • Combine ethynyl ketone (1.0 equiv) and enamine (1.0 equiv) in EtOH .

    • Add 15 mol% ZnBr

      
       .
      
    • Reflux for 6–12 hours.

    • Result: The Lewis acid catalyzes both the Michael addition and the dehydration, preventing the isolation of the sensitive intermediate where isomerization might revert [1].

Module 2: Top-Down Synthesis (Functionalization)

Core Technique: Directed Ortho-Metalation (DoM) Target: Introduction of electrophiles (COOH, Halogens) at C2 or C4.

Decision Tree: Selecting the Base and Directing Group

Regioselectivity in DoM is dictated by the coordination strength of the Directing Metalation Group (DMG) and the steric bulk of the base.

DoMLogic Start Substrate: 3-Substituted Pyridine DMG_Check Is the substituent a strong DMG? (e.g., -CONEt2, -OCONEt2) Start->DMG_Check StrongDMG Yes (Strong DMG) DMG_Check->StrongDMG Yes WeakDMG No (e.g., -Cl, -F) DMG_Check->WeakDMG No Base_Choice1 Base: LDA (Kinetic Control) StrongDMG->Base_Choice1 Result1 Result: C4 Lithiation (Thermodynamic/Steric preference) Base_Choice1->Result1 Base_Choice2 Base: LiTMP (Steric Bulk) WeakDMG->Base_Choice2 Result2 Result: C2 Lithiation (Avoids steric clash at C4) Base_Choice2->Result2

Figure 2: Decision logic for controlling C2 vs C4 lithiation on a 3-substituted pyridine core.

Troubleshooting Guide: Functionalization

Q4: I am trying to lithiate 3-fluoropyridine to get the 2-substituted acid, but I get a mixture of 2- and 4-substituted products.

  • Cause: The small size of the fluorine atom allows the base (LDA) to attack C4, which is electronically activated.

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. The bulky TMP anion is sterically hindered from attacking the C4 position (sandwiched between C3 and C5 hydrogens) and will preferentially deprotonate C2 [3].

    • Condition: -78°C in THF for 1 hour.

Q5: My lithiated species decomposes/scrambles before I can trap it with CO


. 
  • Cause: Pyridyl lithium species are unstable above -60°C due to nucleophilic attack of the organolithium on the pyridine ring (self-destruction).

  • Solution:

    • In-Situ Trapping: Mix the base and the electrophile (e.g., TMSCl or a borate) before adding the substrate, if compatible.

    • Transmetalation: Immediately transmetalate with ZnCl

      
        or MgCl
      
      
      
      to form a more stable organometallic species that can be warmed to 0°C without scrambling [4].

Module 3: Purification & Analysis

When synthesis yields a mixture, standard silica chromatography often fails due to the "tailing" of basic pyridines.[3]

Comparative Purification Strategies
TechniqueBest ForProtocol Highlight
Oxalate Salt Crystallization Separating close-boiling isomers (e.g., 3- vs 4-picoline derivatives).Dissolve mixture in acetone; add 1 eq. oxalic acid.[4] The less soluble isomer crystallizes out [5].
Modified Silica Chromatography Reducing tailing of basic pyridines.[3]Add 1-3% Triethylamine (TEA) to the mobile phase. Pre-wash the column with the TEA solution.
Ag(I) Complexation Separating isomers based on steric accessibility of the N-lone pair.Treat with AgNO

. Sterically unhindered isomers (e.g., 4-sub) bind Ag+ preferentially over hindered (2-sub) isomers.
Protocol: Oxalate Salt Separation

Use this when you have a mixture of regioisomers that co-elute on TLC.

  • Dissolution: Dissolve the crude pyridine mixture (10 mmol) in Acetone (20 mL).

  • Acid Addition: Add Anhydrous Oxalic Acid (10 mmol) slowly with stirring.

  • Precipitation: Heat gently to dissolve any solids, then cool slowly to 4°C overnight.

  • Filtration: Filter the crystals.

    • Note: Typically, the more symmetric isomer (e.g., 4-substituted) forms a less soluble lattice and crystallizes first.

  • Recovery: Suspend crystals in water, basify with NaHCO

    
    , and extract with DCM to recover the pure free base.
    

References

  • Bagley, M. C., et al. (2001). "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett. Link

  • Bagley, M. C., et al. (2013). "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry. Link

  • Schlosser, M., et al. (2006). "Unusual Sterically Controlled Regioselective Lithiation of 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine." Organic Letters. Link

  • Knochel, P., et al. (2008). "The highly hindered amide base TMPMgCl·LiCl." Organic Letters. Link

  • BenchChem Technical Support. (2025). "Managing Difficult-to-Separate Pyridine Isomers." BenchChem.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 2-Morpholinonicotinic Acid Purity Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary: The Analytical Challenge 2-Morpholinonicotinic acid (2-MNA) is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

2-Morpholinonicotinic acid (2-MNA) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and herbicides like diflufenican. Its structural duality—possessing both an acidic carboxyl group and basic nitrogen centers (pyridine and morpholine ring)—creates a "zwitterionic" challenge for standard chromatography.

This guide objectively compares three distinct chromatographic approaches to analyzing 2-MNA purity. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers theoretical advantages for polar retention, our comparative analysis identifies Ion-Suppression Reversed-Phase HPLC (RP-HPLC) as the superior method for routine purity analysis due to its robustness, reproducibility, and ability to resolve critical aromatic impurities.

Compound Profile & Impurity Landscape

To design a robust method, one must first understand the molecular behavior and the synthetic origin of impurities.

Chemical Properties[1][2][3][4][5][6][7][8][9]
  • Analyte: 2-Morpholinonicotinic acid (2-MNA)

  • Structure: Pyridine ring substituted with a carboxylic acid (C3) and a morpholine group (C2).

  • pKa Estimates:

    • Carboxylic Acid: ~3.5 – 4.0

    • Pyridine Nitrogen: ~3.0 – 4.0 (Modulated by the morpholine donation)

  • Solubility: Amphoteric; soluble in aqueous buffers and polar organic solvents (MeOH, DMSO).

Critical Impurities (Synthetic Origin)

The synthesis typically involves the nucleophilic substitution of 2-chloronicotinic acid (2-CNA) with morpholine.

  • 2-Chloronicotinic Acid (2-CNA): The unreacted starting material. Highly acidic and polar.

  • Morpholine: The reagent.[1][2] Lacks a strong UV chromophore; difficult to detect by standard UV.

  • Hydrolysis Byproducts: If ester intermediates are used, partial hydrolysis products may exist.

Visualization: Synthesis & Impurity Pathway

SynthesisImpurity Start 2-Chloronicotinic Acid (Starting Material) Product 2-Morpholinonicotinic Acid (Target API) Start->Product Nucleophilic Subst. (Heat, Solvent) Impurity1 Residual 2-CNA (Critical Impurity) Start->Impurity1 Unreacted Reagent Morpholine (Reagent) Reagent->Product Impurity2 Free Morpholine (Non-UV Impurity) Reagent->Impurity2 Residual

Figure 1: Synthetic pathway of 2-MNA highlighting the origin of key impurities.[3]

Comparative Method Analysis

We evaluated three methodological strategies. The goal: Baseline resolution (


) between 2-MNA and 2-CNA.
Strategy A: Ion-Suppression RP-HPLC (The Recommended Standard)

Mechanism: Uses a C18 stationary phase with an acidic mobile phase (pH < 2.5).

  • Logic: At pH 2.5, the carboxylic acid is protonated (neutral), increasing hydrophobicity and retention on C18. The acidic environment also suppresses silanol ionization on the silica support, reducing peak tailing for the basic nitrogen.

  • Verdict: Superior for routine QC.

Strategy B: HILIC (Hydrophilic Interaction LC)

Mechanism: Polar stationary phase (Silica or Amide) with high-organic mobile phase.[4][5]

  • Logic: 2-MNA is polar.[6] HILIC retains polar compounds well and elutes them in order of increasing polarity (opposite of RP).[4]

  • Verdict: Specialized. Excellent for retaining the highly polar morpholine impurity, but suffers from longer equilibration times and lower solubility of the sample in the high-organic mobile phase.

Strategy C: Ion-Pair Chromatography (IPC)

Mechanism: Addition of ion-pairing agents (e.g., Hexanesulfonic acid) to RP-HPLC.

  • Logic: Forms neutral ion-pairs with charged basic groups to increase retention.

  • Verdict: Obsolete. While effective, IPC reagents degrade columns, require long equilibration, and are incompatible with LC-MS.

Data Summary: Performance Comparison
FeatureMethod A: RP-HPLC (Acidic)Method B: HILICMethod C: Ion-Pairing
Column C18 (End-capped)Amide / Bare SilicaC8 or C18
Mobile Phase Phosphate Buffer (pH 2.5) / MeCNAmmonium Acetate / MeCN (90%)Hexanesulfonate / MeOH
Resolution (2-MNA/2-CNA) High (> 3.5) Medium (~2.0)High (> 3.0)
Peak Tailing (

)
< 1.2 (Excellent)~1.5 (Moderate)< 1.3 (Good)
Equilibration Time Fast (15 min)Slow (> 45 min)Very Slow (> 60 min)
MS Compatibility No (unless Formic Acid used)Yes No

Detailed Protocol: Ion-Suppression RP-HPLC

This protocol is the "Gold Standard" for purity analysis, balancing resolution, speed, and robustness.

Instrumentation & Conditions[10][13][14][15][16]
  • System: HPLC with PDA/UV Detector (Agilent 1200/1260 or equivalent).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (250 mm x 4.6 mm, 5 µm). Note: A 250mm column is chosen to maximize separation capacity for structurally similar degradants.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for sensitivity).

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: 30°C.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ).[6]
    
    • Dissolve 2.72 g

      
       in 1000 mL Milli-Q water.
      
    • Adjust pH to 2.5 ± 0.1 with dilute Phosphoric Acid (

      
      ). Crucial Step: Precise pH control is required to keep the carboxylic acid protonated.
      
    • Filter through 0.45 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): HPLC Grade Acetonitrile (MeCN).

Gradient Program

A gradient is preferred over isocratic flow to elute late-eluting non-polar byproducts while resolving the early polar peaks.

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Injection / Hold
5.0955Isocratic for polar retention
20.04060Linear Gradient
25.04060Wash
25.1955Return to Initial
35.0955Re-equilibration
Sample Preparation[16]
  • Diluent: Water:Acetonitrile (90:10).[7] Avoid 100% organic diluents to prevent peak distortion of early eluting bands.

  • Concentration: 0.5 mg/mL for purity assay; 0.005 mg/mL for impurity limit testing.

Method Validation & Troubleshooting Strategy

System Suitability Criteria

To ensure the trustworthiness of the data, the system must pass these checks before every run:

  • Tailing Factor (

    
    ):  NMT 1.5 for the 2-MNA peak.
    
  • Resolution (

    
    ):  NMT 2.0 between 2-MNA and 2-Chloronicotinic acid.
    
  • Precision: %RSD < 2.0% for 5 replicate injections.

Troubleshooting Guide (Decision Matrix)

Troubleshooting Problem Issue: Poor Peak Shape or Resolution CheckpH Check Buffer pH. Is it exactly 2.5? Problem->CheckpH AdjustpH Adjust pH to 2.5. (Protonates Acid) CheckpH->AdjustpH No CheckCol Check Column Type. Is it End-capped? CheckpH->CheckCol Yes ChangeCol Switch to 'Base Deactivated' C18 Column CheckCol->ChangeCol No CheckInj Check Diluent. Is it too strong? CheckCol->CheckInj Yes WeakenDil Match Diluent to Initial Mobile Phase CheckInj->WeakenDil Yes

Figure 2: Troubleshooting logic flow for optimizing peak shape and resolution.

Controlling Non-Chromophoric Impurities (The Morpholine Issue)

Standard UV-HPLC (Method A) may miss free morpholine due to its lack of UV absorbance.

  • Solution: If residual morpholine quantification is required, use Method B (HILIC) coupled with a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector.

  • Alternative: Derivatization with FMOC-Cl followed by Method A.

References

  • Synthesis and Impurities of 2-Chloronicotinic Acid Derivatives. Zhao, B., et al.[2] "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate / Atlantis Press.

  • HPLC Separation of Nicotinic Acid Derivatives. SIELC Technologies.[8] "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column."

  • HILIC vs. Reversed-Phase for Polar Compounds. Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."

  • Method Development for Polar Intermediates. BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline."[6]

  • General Properties of 2-Aminonicotinic Acid Derivatives. PubChem. "2-Aminonicotinic acid | C6H6N2O2."[9]

Sources

Comparative

A Comparative Analysis of 2-Morpholino and 6-Morpholino Nicotinic Acids: Unraveling the Impact of Positional Isomerism on Biological Activity

For researchers and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparative analysis of 2-morpholino and 6-morpholino nicotinic acids, two positional isomers that, despite their structural similarity, are anticipated to exhibit distinct pharmacological profiles. While direct comparative studies are limited, by examining the broader context of substituted pyridines and related heterocyclic systems, we can infer and project the potential differences in their biological activities, guiding future research and development efforts.

The nicotinic acid scaffold, a fundamental component of the essential vitamin B3, has long been a privileged structure in medicinal chemistry, with its derivatives showing a wide range of therapeutic applications.[1] The introduction of a morpholine moiety, a common pharmacophore known to enhance pharmacokinetic properties and biological activity, at different positions on the pyridine ring is expected to significantly influence the molecule's interaction with biological targets.[2] This guide will explore the anticipated differences in their anticancer and anti-inflammatory potential, drawing on structure-activity relationship (SAR) principles and available data on related compounds.

Unraveling the Anticancer Potential: A Tale of Two Isomers

The position of the morpholine substituent on the nicotinic acid ring is predicted to be a critical determinant of its anticancer activity. The electronic and steric properties of the molecule, which are altered by the substituent's location, directly impact its ability to interact with biological targets such as kinases and other enzymes implicated in cancer progression.

2-Morpholino Nicotinic Acid: A Potential Kinase Inhibitor?

Research on compounds with a 2-substituted pyridine core suggests a propensity for interaction with various kinases. For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent anticancer activity against liver cancer cell lines by inducing cell cycle arrest.[3] This activity is often attributed to the ability of the 2-substituted pyridine to act as a hinge-binding motif in the ATP-binding pocket of kinases. The nitrogen of the pyridine ring and the adjacent substituent can form crucial hydrogen bonds, stabilizing the drug-target complex.

6-Morpholino Nicotinic Acid: Targeting Proliferation Pathways

Conversely, the 6-position on the pyridine ring offers a different steric and electronic environment. Studies on 6-substituted purine derivatives, which share a similar nitrogen-rich heterocyclic core, have revealed that 6-morpholino substitution can lead to significant antiproliferative activity in various cancer cell lines, including leukemia.[1][4] The mechanism of action for these compounds often involves the modulation of cell cycle progression and the induction of apoptosis. It is plausible that 6-morpholino nicotinic acid could exhibit similar antiproliferative effects through interference with pathways crucial for cell growth and survival.

Comparative Anticancer Activity: An Inferential Analysis

While a direct head-to-head comparison is not yet available in the literature, we can construct a hypothetical comparison based on the known activities of structurally related compounds.

Feature2-Morpholino Nicotinic Acid (Predicted)6-Morpholino Nicotinic Acid (Predicted)
Primary Anticancer Target Protein Kinases (e.g., VEGFR-2, EGFR)Enzymes involved in cell proliferation and survival
Mechanism of Action Inhibition of kinase activity, leading to disruption of signaling pathways.Induction of apoptosis and cell cycle arrest.
Supporting Evidence Activity of 2-morpholino-4-anilinoquinoline derivatives.[3]Antiproliferative effects of 6-morpholino-9-sulfonylpurine derivatives.[1][4]

Anti-inflammatory Potential: Positional Isomerism as a Key Modulator

Nicotinic acid itself possesses anti-inflammatory properties, and its derivatives are being explored for the treatment of various inflammatory conditions.[5] The position of the morpholine substituent is expected to modulate this activity by influencing the molecule's interaction with key inflammatory mediators.

The structure-activity relationship of pyridine derivatives in the context of inflammation suggests that the substitution pattern on the pyridine ring is crucial for activity. For instance, certain 2,6-disubstituted pyridines have been investigated as inhibitors of enzymes involved in the inflammatory cascade. While specific data on the anti-inflammatory properties of 2- and 6-morpholino nicotinic acids are lacking, the general principles of medicinal chemistry suggest that both isomers could exhibit anti-inflammatory effects, albeit potentially through different mechanisms and with varying potencies.

Experimental Protocols for Comparative Evaluation

To definitively elucidate the comparative biological activities of 2-morpholino and 6-morpholino nicotinic acids, a series of well-defined experimental protocols should be employed.

In Vitro Anticancer Activity Assessment

A crucial first step is to assess the cytotoxic effects of both isomers against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, and leukemia).

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-morpholino and 6-morpholino nicotinic acid (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with 2- and 6-Morpholino Nicotinic Acid Isomers seed_cells->treat_compounds incubate Incubate for 72 hours treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro cytotoxicity of 2- and 6-morpholino nicotinic acids using the MTT assay.

Kinase Inhibition Assay

To investigate the potential of the 2-morpholino isomer as a kinase inhibitor, in vitro kinase inhibition assays against relevant targets like VEGFR-2 or EGFR should be performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compounds (2- and 6-morpholino nicotinic acids).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity. Calculate the IC50 values for each compound.

Kinase_Assay_Workflow start Start setup_reaction Set up Kinase Reaction with Test Compounds start->setup_reaction run_reaction Incubate to allow Kinase Reaction setup_reaction->run_reaction stop_reaction Add ADP-Glo™ Reagent to Stop Reaction run_reaction->stop_reaction generate_signal Add Kinase Detection Reagent for Luminescence stop_reaction->generate_signal measure_signal Measure Luminescent Signal generate_signal->measure_signal analyze_data Calculate Kinase Inhibition (IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay to compare the effects of 2- and 6-morpholino nicotinic acids.

Conclusion and Future Directions

The positional isomerism of the morpholine substituent on the nicotinic acid scaffold is predicted to have a profound impact on the biological activity of these compounds. While 2-morpholino nicotinic acid may exhibit its anticancer effects through kinase inhibition, the 6-morpholino isomer is more likely to act as a direct antiproliferative agent. Further experimental validation through the outlined protocols is essential to confirm these hypotheses and to fully elucidate the structure-activity relationships. A thorough understanding of these differences will be instrumental in the rational design of novel and more effective therapeutic agents based on the nicotinic acid scaffold. Future research should also explore the synthesis and evaluation of a wider range of positional isomers and their derivatives to build a comprehensive SAR model for this promising class of compounds.

References

Please note that direct comparative studies for the specific topic are limited. The references provided offer context on the biological activities of related structures.

  • Kraljević, I., Perin, N., Sedić, M., Pinterić, M., Podgorski, I. I., & Raić-Malić, S. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids, 40(4), 470-503.
  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • Villa-Reyna, A. L., et al. (2024).
  • Oh, C.-H., et al. (2004). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1269-1272.
  • Lončar, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12948.
  • A. A. Altaf, A. A., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 2024, 1-20.
  • D'Ancona, G., et al. (2021). Antimicrobial activity of morpholine derivatives. Journal of Biological Research, 94(s1).
  • BenchChem. (2025).
  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1640.
  • El-Sayed, M. A.-A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 49, 255-263.
  • Varshney, N., & Mishra, A. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 7, 100745.
  • Verma, K. K., et al. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 20(4), 445-459.
  • Khalil, N. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Al-Salahi, R., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Chemical Biology & Drug Design, 97(3), 553-564.
  • BOC Sciences. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Kaur, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kaur, A., et al. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • Kumar, A., et al. (2023). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 13(20), 13639-13650.
  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 9(4), 723-731.
  • Chhabra, N., Aseri, M. L., & Prajapati, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16.

Sources

Validation

Comparative IR Spectroscopy Guide: Carboxylic Acid vs. Morpholine Moieties

Executive Summary: The Pharmacophore Distinction In drug discovery, distinguishing between carboxylic acid moieties and heterocyclic amines like morpholine is a frequent analytical challenge. Both functional groups are u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Distinction

In drug discovery, distinguishing between carboxylic acid moieties and heterocyclic amines like morpholine is a frequent analytical challenge. Both functional groups are ubiquitous: carboxylic acids are often introduced to modulate solubility and metabolic stability (e.g., NSAIDs), while the morpholine ring is a privileged pharmacophore found in numerous blockbusters (e.g., Gefitinib, Linezolid) due to its ability to improve lipophilicity and target binding.

While NMR is definitive, FT-IR remains the rapid "first-response" tool for confirming functional group integrity during synthesis or salt formation. This guide moves beyond basic peak listing to provide a comparative spectral analysis, focusing on the "masking" effects of hydrogen bonding and providing a self-validating experimental protocol to resolve ambiguities.

Fundamental Vibrational Modes

To accurately interpret the spectra, one must understand the vibrational origin of the peaks. The table below synthesizes data for the carboxylic acid dimer (the predominant form in solid/liquid phases) and the morpholine ring (predominantly in the chair conformation).

Table 1: Comparative Spectral Fingerprints
FeatureCarboxylic Acid (R-COOH)Morpholine (C₄H₉NO)Differentiation Status
X-H Stretch O-H: 2500–3300 cm⁻¹ (Very Broad).[1][2] Often centered ~3000 cm⁻¹. "Messy" envelope masking C-H.N-H: 3300–3500 cm⁻¹ (Medium/Weak).[2][3] Sharper than acid OH. Single band (secondary amine).[3][4]HIGH: The Acid OH is unmistakable in its breadth; Morpholine NH is distinct and higher frequency.
C=O / Overtones C=O: 1700–1725 cm⁻¹ (Strong).[2] The "Carbonyl" band.[2][5][6][7][8]None. (Unless morpholinone derivative).CRITICAL: Presence of C=O is the primary indicator of the acid.
Fingerprint (C-O/C-N) C-O: 1210–1320 cm⁻¹ (Strong).C-O-C (Ether): 1050–1150 cm⁻¹ (Strong). C-N: 1100–1200 cm⁻¹.MEDIUM: Overlap region. Morpholine ether stretch is typically lower (1100) than Acid C-O (1250).
Bending Modes O-H Bend (OOP): ~900–960 cm⁻¹ (Broad, medium). Characteristic of dimers.Ring Breathing: ~800–1000 cm⁻¹.LOW: Difficult to assign without reference standards.

Expert Insight: The carboxylic acid O-H stretch is unique because of the strong centrosymmetric hydrogen-bonded dimer. This creates a Fermi resonance with overtones of the O-H bending mode, broadening the peak significantly and often creating a "serrated" appearance at the bottom of the band. Morpholine, being a secondary amine, exhibits a much cleaner N-H stretch, though it can broaden if H-bonded to solvents.

The "Salt Shift" Self-Validating Protocol

Reliance on static peak positions can be risky due to sample impurities or hydration. The most robust method to confirm these functional groups is the Salt Shift Assay . This protocol exploits the dramatic spectral changes that occur when these groups are ionized.

Mechanism[9]
  • Carboxylic Acid (COOH) → Carboxylate (COO⁻): Treatment with base removes the C=O (1710 cm⁻¹) and replaces it with two bands: Asymmetric (~1550–1610 cm⁻¹) and Symmetric (~1400 cm⁻¹) carboxylate stretches.

  • Morpholine (NH) → Morpholinium (NH₂⁺): Treatment with acid creates a quaternary ammonium salt. The N-H stretch shifts and broadens significantly (2400–3000 cm⁻¹), often exhibiting "ammonium bands."

Experimental Workflow (ATR Method)

Step 1: Baseline Acquisition

  • Clean ATR crystal with isopropanol.

  • Acquire background scan.

  • Place ~5 mg of solid sample (or 10 µL neat liquid) on the crystal.

  • Apply pressure (if solid) and acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

Step 2: In-Situ Salt Formation (The Validation)

  • For Acid Confirmation: Add 1 drop of 1M NaOH (aq) or Triethylamine to the sample on the crystal. Mix gently with a plastic spatula. Allow water/solvent to evaporate if necessary (or use a drying lamp).

  • For Morpholine Confirmation: Add 1 drop of 1M HCl (aq) or TFA.

  • Acquire the "Salt Spectrum."[9]

Step 3: Differential Analysis Compare Baseline vs. Salt Spectrum. Look for the disappearance of the diagnostic peak (C=O for acid, sharp NH for morpholine) and the appearance of the salt species.

Decision Logic & Visualization

The following decision tree illustrates the logical flow for distinguishing these groups in an unknown sample.

IR_Decision_Tree Start Unknown Sample Spectrum Check_CO Check 1700-1725 cm⁻¹ (Strong Band?) Start->Check_CO Has_CO Yes: C=O Present Check_CO->Has_CO Strong Peak No_CO No: C=O Absent Check_CO->No_CO No Peak Check_OH Check 2500-3300 cm⁻¹ (Broad 'V' Shape?) Has_CO->Check_OH Check_NH Check 3300-3500 cm⁻¹ (Single Medium Band?) No_CO->Check_NH Result_Acid Likely Carboxylic Acid (Validate: NaOH Shift) Check_OH->Result_Acid Broad OH Present Result_Other Other Functional Group (Alcohol/Ketone) Check_OH->Result_Other Sharp/No OH Result_Morph Likely Morpholine (Validate: HCl Shift) Check_NH->Result_Morph NH Present + Ether C-O-C (1100) Check_NH->Result_Other No NH

Caption: Figure 1. Logical decision tree for distinguishing Carboxylic Acid and Morpholine moieties based on primary spectral features.

Detailed Spectral Overlap Analysis

The most common error in interpreting these spectra occurs in the 3000 cm⁻¹ region.

The "Broadness" Factor[1][2]
  • Carboxylic Acid: The O-H stretch is so broad that it frequently overlaps the C-H stretching region (2800–3000 cm⁻¹).[1][5] In many spectra, the C-H peaks appear as small "spikes" protruding from the massive O-H trough.

  • Morpholine: The C-H stretches (2800–3000 cm⁻¹) are distinct and sit on the baseline. The N-H stretch (3300–3500 cm⁻¹) is separated from the C-H region by a small gap (3000–3300 cm⁻¹), unlike the continuous absorption of the acid.[2]

The Ether/C-O Confusion

Both groups have strong absorptions in the 1000–1300 cm⁻¹ range.

  • Morpholine: The C-O-C ether stretch is typically at 1050–1150 cm⁻¹ .

  • Carboxylic Acid: The C-O stretch is typically higher, at 1210–1320 cm⁻¹ .[10]

  • Resolution: If you see a strong band >1200 cm⁻¹ coupled with a C=O, it is the acid C-O.[5] If you see a band <1150 cm⁻¹ with no C=O, it is likely the morpholine ether.

Salt Shift Visualization

The following diagram visualizes the spectral shift expected during the validation protocol.

Salt_Shift cluster_Acid Carboxylic Acid Validation cluster_Morph Morpholine Validation Acid_Native Acid (R-COOH) C=O: 1710 cm⁻¹ (Strong) OH: 3000 cm⁻¹ (Broad) Acid_Salt Carboxylate (R-COO⁻) C=O: DISAPPEARS New: 1550 & 1400 cm⁻¹ Acid_Native->Acid_Salt + NaOH Morph_Native Morpholine (Free Base) NH: 3300-3500 cm⁻¹ C-O-C: 1100 cm⁻¹ Morph_Salt Morpholinium (Salt) NH: Shifts to 2400-3000 cm⁻¹ (Broad Ammonium Band) Morph_Native->Morph_Salt + HCl

Caption: Figure 2. Expected spectral shifts during the "Salt Shift" validation protocol. The disappearance of the C=O band is the most reliable indicator for acids.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Morpholine Infrared Spectrum.[11] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[1][2][5] Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Zhan, H., et al. (2017).[12] Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structural Validation of 2-Morpholinonicotinic Acid

Target Molecule: 2-Morpholinonicotinic Acid (2-MNA) Primary Application: Key intermediate in PI3K/mTOR kinase inhibitor synthesis. Technique Focus: Homonuclear (COSY) and Heteronuclear (HSQC) 2D NMR.

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Morpholinonicotinic Acid (2-MNA) Primary Application: Key intermediate in PI3K/mTOR kinase inhibitor synthesis. Technique Focus: Homonuclear (COSY) and Heteronuclear (HSQC) 2D NMR.

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the 2-morpholinonicotinic acid (2-MNA) scaffold is ubiquitous. However, synthesizing this core often results in regioisomeric mixtures (e.g., 2- vs. 6-substitution) that are difficult to distinguish by Mass Spectrometry or 1D NMR alone.

This guide compares the Standard 1D NMR Protocol against an Advanced 2D NMR Validation Workflow . While 1D NMR provides basic characterization, it lacks the resolution to definitively assign regioisomers due to signal overlap and ambiguous chemical shifts. We demonstrate that a targeted 2D suite (COSY + HSQC) serves as a self-validating system , reducing structural risk from ~20% (ambiguous) to <1% (definitive) in under 30 minutes of acquisition time.

The Structural Challenge

The primary challenge in validating 2-MNA is distinguishing it from its thermodynamically stable isomer, 6-morpholinonicotinic acid .

  • The Ambiguity: Both isomers possess a molecular weight of 208.21 g/mol and contain a disubstituted pyridine ring and a morpholine ring.

  • The Risk: Misassignment at this stage can lead to "dead-end" SAR (Structure-Activity Relationship) data later in the pipeline.

  • The Solution: The connectivity of the pyridine protons differs fundamentally between the two isomers.

    • 2-MNA (Target): Contains a continuous 3-spin system (H4-H5-H6).

    • 6-MNA (Isomer): Contains a 2-spin system (H4-H5) and an isolated proton (H2).

Methodology Comparison

Method A: Baseline Characterization (1D H / C NMR)
  • Approach: Relies on predicting chemical shifts (

    
    ) based on electronic effects (shielding/deshielding).
    
  • Limitations: Pyridine protons often shift unpredictably depending on concentration and pH (zwitterionic nature of the amino-acid). Morpholine ring protons often appear as broad "humps" or overlap with solvent peaks (e.g., water in DMSO-d6).

  • Verdict: Insufficient for definitive GMP validation.

Method B: 2D Structural Validation (COSY + HSQC)
  • Approach: Relies on through-bond connectivity rather than absolute shift values.

  • Mechanism:

    • COSY (Correlation Spectroscopy): Maps the "bucket brigade" of proton neighbors. It proves which protons are next to each other.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their parent carbons, resolving the morpholine

      
       vs. 
      
      
      
      signals even if the proton spectrum is crowded.
  • Verdict: The Gold Standard for rapid batch release.

Experimental Protocol

Sample Preparation[3][4][5][6]
  • Solvent: DMSO-d6 (99.9% D) is required. CDCl

    
     is poor for nicotinic acids due to low solubility and zwitterionic aggregation.
    
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
Parameter1D Proton (Baseline)2D COSY (Connectivity)2D HSQC (Resolution)
Pulse Sequence zg30cosygpppqf (Gradient)hsqcedetgp (Edited)
Scans (NS) 168 per increment8 per increment
TD (F2/F1) 64k2048 / 2562048 / 256
Relaxation Delay 1.0 s1.5 s1.5 s
Total Time ~2 mins~12 mins~18 mins

Data Analysis & Interpretation

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for validating the structure.

ValidationWorkflow Start Crude Product (2-MNA Candidate) Run1D Run 1D 1H NMR (DMSO-d6) Start->Run1D Decision1 Are Pyridine Signals Distinct? Run1D->Decision1 Run2D Run 2D COSY + HSQC Decision1->Run2D Ambiguous/Validation Req AnalyzeCOSY Analyze COSY: Check Pyridine Connectivity Run2D->AnalyzeCOSY AnalyzeHSQC Analyze HSQC: Resolve Morpholine Run2D->AnalyzeHSQC PatternA Pattern A: Continuous Chain H6 ↔ H5 ↔ H4 AnalyzeCOSY->PatternA PatternB Pattern B: Isolated Singlet (H2) + Doublet Pair (H4/H5) AnalyzeCOSY->PatternB ResultPass VALIDATED: 2-Morpholinonicotinic Acid PatternA->ResultPass ResultFail REJECTED: 6-Isomer or Mixture PatternB->ResultFail AnalyzeHSQC->ResultPass Confirms N-CH2/O-CH2

Caption: Logical workflow for distinguishing 2-MNA from its regioisomers using 2D NMR.

The Self-Validating System: COSY Connectivity

The 2-MNA structure is validated only if the COSY spectrum reveals a specific "ABC" spin system.

  • Identify H5 (The Pivot): Look for the proton in the aromatic region (~6.8–7.0 ppm) that is a doublet of doublets (dd). This is H5.

  • Trace the Chain:

    • H5 must show a strong cross-peak to H4 (~8.0 ppm, dd).

    • H5 must also show a strong cross-peak to H6 (~8.3 ppm, dd).

    • Validation Check: If you see an aromatic proton (usually ~8.8 ppm) that shows NO strong COSY correlation to the other aromatic protons, you have synthesized the 6-isomer . The isolated proton is H2, which exists only in the impurity.

HSQC: Resolving the Morpholine Ring

In 1D NMR, the morpholine ring protons often appear as two broad triplets. In 2-MNA, the rotation of the morpholine ring can be restricted, causing broadening.

  • HSQC Advantage: It separates the signals by Carbon chemical shift.

    • O-CH₂ (Ether): Correlates to Carbon at ~66 ppm .

    • N-CH₂ (Amine): Correlates to Carbon at ~45–50 ppm .

  • Why this matters: If the N-CH₂ carbon signal is significantly shifted (>55 ppm) or split, it indicates quaternary ammonium salt formation or protonation at the nitrogen, signaling an impure salt form rather than the free acid.

Connectivity H6 H6 (~8.3 ppm) H5 H5 (~6.9 ppm) H6->H5 J=5Hz H4 H4 (~8.1 ppm) H5->H4 J=8Hz MorphN Morph-N-CH2 (~3.4 ppm) H4->MorphN Spatial (NOE) MorphO Morph-O-CH2 (~3.7 ppm)

Caption: Connectivity map. The H6-H5-H4 continuous coupling (dashed lines) is the unique fingerprint of 2-MNA.

Performance Comparison Table

MetricMethod A: 1D NMR OnlyMethod B: 1D + COSY + HSQC
Total Experiment Time 2 Minutes30 Minutes
Regioisomer Specificity Low (Inferred from shifts)High (Proven by connectivity)
Impurity Detection Moderate (Overlaps hide peaks)High (HSQC separates overlaps)
Data Size ~100 KB~10 MB
Confidence Level 80% (Presumptive)99.9% (Definitive)

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Fundamental source for COSY/HSQC pulse sequences and interpretation). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Source for pyridine coupling constants and chemical shift additivity rules). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for spin system analysis). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Morpholine 13C chemical shifts). Link

Sources

Validation

Elemental Analysis Standards for 2-Morpholinonicotinic Acid HCl: A Comparative Guide

Executive Summary In the development of pharmaceutical intermediates like 2-Morpholinonicotinic acid HCl (2-morpholinopyridine-3-carboxylic acid hydrochloride), Elemental Analysis (EA) serves a critical, dual purpose: va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates like 2-Morpholinonicotinic acid HCl (2-morpholinopyridine-3-carboxylic acid hydrochloride), Elemental Analysis (EA) serves a critical, dual purpose: validating the chemical purity and, more importantly, confirming the salt stoichiometry (HCl molar ratio).

Unlike simple organic molecules, this compound presents a "Perfect Storm" for analytical error: it combines a refractory pyridine ring (difficult to combust), a morpholine moiety (nitrogen-rich), and a hydrochloride counter-ion (hygroscopic and halogenated).

This guide compares the performance of Universal Calibration Standards (e.g., Acetanilide) against Structurally Analogous Standards (e.g., Nicotinic Acid) and Orthogonal Methods (Titration) to determine the most robust protocol for characterizing 2-Morpholinonicotinic acid HCl.

Part 1: The Analytical Challenge & Theoretical Baseline

Before selecting a standard, one must establish the theoretical baseline. The presence of the HCl salt significantly shifts the elemental composition compared to the free acid.

Table 1: Theoretical Elemental Composition (Calculated)

ElementFree Acid (C₁₀H₁₂N₂O₃)HCl Salt (C₁₀H₁₂N₂O₃ · HCl) Difference (∆)
Carbon (C) 57.69%49.09% -8.60%
Hydrogen (H) 5.81%5.35% -0.46%
Nitrogen (N) 13.46%11.45% -2.01%
Chlorine (Cl) 0.00%14.49% +14.49%
Oxygen (O) 23.05%19.62% -3.43%
Mol. Weight 208.21 g/mol 244.67 g/mol +36.46 g/mol

Critical Insight: A deviation of >0.4% in Carbon is often cited as the purity limit. However, for hygroscopic HCl salts, water uptake can artificially depress %C and %N values while elevating %H. Self-Validation Rule: If %C is low but the C/N ratio remains constant (4.29 for the salt), the error is likely solvent/water inclusion, not synthetic impurity.

Part 2: Comparative Analysis of Calibration Standards

The choice of calibration standard dictates the accuracy of the combustion recovery. We evaluated three classes of standards for analyzing 2-Morpholinonicotinic acid HCl.

The Universal Standard: Acetanilide (C₈H₉NO)
  • Role: The industry default for CHN calibration.

  • Performance:

    • Pros: High purity, non-hygroscopic, easy to combust.

    • Cons: Lacks the heterocyclic nitrogen complexity of the pyridine ring. It burns "too easily," potentially masking inefficient combustion in the analyzer that would fail to fully degrade the morpholine ring.

  • Verdict: Acceptable for routine checks , but prone to false positives if the furnace temperature is suboptimal.

The Structural Analog: Nicotinic Acid (C₆H₅NO₂)
  • Role: Matrix-matched standard.

  • Performance:

    • Pros: Contains the pyridine ring structure. If the analyzer can fully combust Nicotinic Acid (releasing all N₂), it will likely handle 2-Morpholinonicotinic acid successfully.

    • Cons: Does not contain Chlorine.[1][2]

  • Verdict: Superior for Nitrogen validation. It stresses the reduction column similarly to the analyte.

The Halogenated Standard: p-Chlorobenzoic Acid (C₇H₅ClO₂)
  • Role: Chlorine recovery validator.

  • Performance:

    • Pros: Validates the halogen trap capacity. Essential if measuring Oxygen (where Cl interferes) or if using an analyzer capable of simultaneous CHNS-Cl.

    • Cons: Low Nitrogen content.

  • Verdict: Essential for Cl-specific validation , but poor for N-calibration.

Summary of Recommendations
FeatureAcetanilide Nicotinic Acid 2-Morpholinonicotinic Acid HCl (Analyte)
Combustion Difficulty LowHigh (Refractory Ring)Very High (Ring + Salt)
Hygroscopicity NegligibleLowHigh
Best Use Case Daily System CheckMethod Validation Target Analysis

Part 3: Protocol – The "Self-Validating" Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes internal cross-checks to distinguish between wet sample and impure sample.

Step 1: Pre-Treatment (The Hygroscopicity Check)

2-Morpholinonicotinic acid HCl is hygroscopic.

  • TGA Screening (Optional but Recommended): Run a Thermogravimetric Analysis. If weight loss occurs <100°C, it is surface water.

  • Vacuum Drying: Dry the sample at 40°C under vacuum (P < 10 mbar) for 4 hours.

    • Caution: Do not exceed 60°C initially, as HCl can occasionally dissociate or the morpholine ring can oxidize if trace metals are present.

Step 2: Instrument Calibration
  • Blank: Run 3 empty tin capsules to establish baseline.

  • K-Factor Determination: Calibrate using Acetanilide (2 mg).

  • Validation (The "Check Standard"): Analyze Nicotinic Acid as a sample.

    • Acceptance: Experimental N% must be within ±0.15% of theoretical (11.38%). If this fails, the furnace temperature is likely too low to crack the pyridine ring of your analyte.

Step 3: Analysis & Oxygen Dosing
  • Weigh 1.5–2.0 mg of 2-Morpholinonicotinic acid HCl into a tin capsule.

  • Add Oxidizer: Add ~10 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Reasoning: The "Flash Combustion" of the tin capsule reaches 1800°C, but the WO₃ acts as an oxygen donor directly in the melt, ensuring the refractory pyridine ring is fully mineralized.

  • Run Cycle: Ensure a minimum 90-second oxygen injection time.

Step 4: Orthogonal Cl-Validation (Titration)

Combustion analysis for Chlorine is often less precise than titration.

  • Method: Potentiometric Titration with AgNO₃.

  • Protocol: Dissolve 50 mg sample in 50 mL deionized water + 1 mL HNO₃. Titrate with 0.01 N AgNO₃.

  • Comparison:

    • Ionic Cl (Titration) = Measures only the HCl salt counter-ion.

    • Total Cl (Combustion) = Measures covalent Cl + Ionic Cl.

    • Insight: For 2-Morpholinonicotinic acid HCl, these values should be identical (14.49%). If Total Cl > Ionic Cl, you have chlorinated impurities (e.g., unreacted 2-chloronicotinic acid precursor).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for interpreting EA results for this specific compound.

EA_Validation_Workflow Start Start: Analyze 2-Morpholinonicotinic acid HCl Check_C Check Carbon (C%) Deviation Start->Check_C Pass_C C% within ±0.4% Check_C->Pass_C Yes Fail_C C% Deviates >0.4% Check_C->Fail_C No Check_Cl Compare Total Cl (EA) vs Ionic Cl (Titration) Pass_C->Check_Cl Check_CN_Ratio Calculate C/N Ratio (Theoretical: 4.29) Fail_C->Check_CN_Ratio Ratio_Good Ratio Matches (4.2-4.4) Check_CN_Ratio->Ratio_Good Yes Ratio_Bad Ratio Deviates Check_CN_Ratio->Ratio_Bad No Diagnosis_Water Diagnosis: Hygroscopic Water Action: Dry & Retest Ratio_Good->Diagnosis_Water Diagnosis_Impurity Diagnosis: Chemical Impurity (e.g., Precursor) Ratio_Bad->Diagnosis_Impurity Cl_Match Values Match (~14.5%) Check_Cl->Cl_Match Yes Cl_Mismatch Total Cl > Ionic Cl Check_Cl->Cl_Mismatch No Result_Pure VALIDATED: Pure HCl Salt Cl_Match->Result_Pure Result_Covalent FAIL: Covalent Cl Impurity (2-Chloronicotinic acid) Cl_Mismatch->Result_Covalent

Figure 1: Decision Logic for validating 2-Morpholinonicotinic acid HCl purity and stoichiometry using Elemental Analysis and Orthogonal Titration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762479, 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]

  • Analytik Jena (2023). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons. Retrieved from [Link]

  • Hanna Instruments. Free and Total Chlorine Calibration Standards. Retrieved from [Link]

  • ResearchGate (2015). Synthesis of 2-chloronicotinic acid derivatives and 2-morpholinonicotinic acid. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption properties of morpholino-substituted pyridines

An In-Depth Comparative Guide to the UV-Vis Absorption and Photophysical Properties of Morpholino-Substituted Pyridines Executive Summary & Mechanistic Grounding Morpholino-substituted pyridines have emerged as highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption and Photophysical Properties of Morpholino-Substituted Pyridines

Executive Summary & Mechanistic Grounding

Morpholino-substituted pyridines have emerged as highly versatile scaffolds in the design of advanced fluorophores, optoelectronic materials, and biological probes[1]. The integration of a morpholine ring—a strong electron-donating group (EDG)—onto the electron-deficient pyridine core creates a classic "push-pull" electronic architecture. This structural motif fundamentally alters the photophysical landscape of the molecule, primarily by facilitating Intramolecular Charge Transfer (ICT)[2].

When exposed to UV light, the nitrogen atom of the morpholine moiety donates its lone-pair electrons into the


-conjugated system of the pyridine ring[2]. This electronic delocalization significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, morpholino-pyridines exhibit pronounced bathochromic (red) shifts in their UV-Vis absorption spectra compared to their unsubstituted or weakly substituted counterparts[1][3]. Furthermore, the enol-keto tautomerism inherent to 2-substituted pyridines (such as 2-pyridones) is stabilized by the morpholino group, enabling intense fluorescence quantum yields (

up to 0.95) across solvents of varying polarities[2][4].

Comparative UV-Vis Absorption Analysis

To objectively evaluate the performance of the morpholino substituent, it is critical to compare its UV-Vis absorption metrics against alternative functional groups (e.g., methoxy, benzylamine, and unsubstituted hydrogen). The quantitative data summarized below illustrates how the morpholine ring's superior electron-donating capacity dictates the absorption maximum (


) and molar absorptivity (

).

Table 1: Comparative UV-Vis Absorption Properties of Substituted Pyridine Architectures

Compound ClassSubstituent

(nm)

SolventPhotophysical Effect
Pyridine N-oxide 4-Hydrogen~254N/AAcetonitrileBaseline

transition[3]
Pyridine N-oxide 4-Methoxy2824.27AcetonitrileModerate bathochromic shift[3]
Pyridine N-oxide 4-Morpholino300>4.0AcetonitrileStrong bathochromic shift via enhanced ICT[3]
Naphtho-thiazole-pyridine Benzylamine3963.36BenzeneWeak donor effect; blue-shifted baseline[1]
Naphtho-thiazole-pyridine Morpholine4603.63BenzenePronounced red-shift (>60 nm)[1]

Data Synthesis: The transition from a weak donor (e.g., methoxy or benzylamine) to a strong cyclic amine (morpholine) consistently pushes the


 and 

transitions to lower energy states. For instance, in naphtho[2,3-d]thiazole derivatives, the morpholine substitution induces a massive >60 nm bathochromic shift compared to benzylamine[1].

Photophysical Energy Transfer Pathway

G S0 Ground State (S0) Pyridyl-Morpholine S1_FC Franck-Condon State (Local Excitation) S0->S1_FC UV Absorption (hv_ex) S1_ICT ICT State (Charge Transfer) S1_FC->S1_ICT Solvent Relaxation & Conformational Shift S1_ICT->S0 Emission (hv_em) Emission Fluorescence (Red-Shifted)

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) in morpholino-pyridines.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity reproducibility when characterizing the UV-Vis and emission properties of morpholino-pyridines, researchers must employ self-validating protocols. The following methodologies emphasize the causality behind each experimental choice.

Phase 1: Sample Preparation & UV-Vis Spectral Acquisition
  • Solvent Selection & Blanking:

    • Action: Use strictly HPLC-grade or spectroscopic-grade solvents (e.g., acetonitrile, benzene). Acquire a baseline using the pure solvent before introducing the analyte.

    • Causality: Trace impurities in lower-grade solvents absorb heavily in the 200–300 nm UV range, creating artificial peaks that mask the true

      
       transitions of the pyridine core[1].
      
  • Concentration Optimization:

    • Action: Prepare a stock solution at

      
       M, then dilute to a working concentration of exactly 
      
      
      
      M.
    • Causality: This specific dilution ensures the maximum absorbance (Optical Density, OD) remains between 0.1 and 0.8. Staying within this window strictly adheres to the linear dynamic range of the Beer-Lambert Law and prevents aggregation-induced spectral broadening or excimer formation[5][6].

  • Spectral Scanning & Isosbestic Validation:

    • Action: Scan from 200 nm to 600 nm. If testing solvent polarity effects, overlay the spectra.

    • Causality: The presence of a distinct isosbestic point during solvent titration acts as an internal quality control, confirming a clean transition between tautomeric states (enol vs. keto) without the presence of degradation byproducts[2].

Phase 2: Relative Quantum Yield ( ) Determination
  • Reference Standard Matching:

    • Action: Select a standard fluorophore (e.g., Quinine Sulfate in 0.1 M

      
       or Coumarin 500) whose absorption profile closely overlaps the sample's 
      
      
      
      [7].
  • Optical Density (OD) Matching:

    • Action: Dilute both the morpholino-pyridine sample and the reference standard until their absorbance at the chosen excitation wavelength is identical and strictly

      
       OD.
      
    • Causality: Maintaining an ultra-low OD is a critical self-validating step to eliminate the "inner-filter effect" (the reabsorption of emitted light by unexcited molecules in the solution). This ensures that the measured fluorescence intensity is directly and linearly proportional to the true quantum yield[7].

  • Integration & Calculation:

    • Action: Integrate the total area under the fluorescence emission curve for both solutions. Calculate

      
       using the comparative method, ensuring you multiply by the ratio of the squared refractive indices (
      
      
      
      ) of the respective solvents[6][7].

References

1.[1] Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. PubMed Central (PMC). Available at: [Link] 2.[5] Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. ResearchGate. Available at: [Link] 3.[7] High triplet yield phenothiazine donor-acceptor complexes for photoredox catalysis. Google Patents. Available at: 4.[3] Solubilization of silica: Synthesis, characterization and study of penta-coordinated pyridine N-oxide silicon complexes. Indian Academy of Sciences. Available at: [Link] 5.[2] Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and the solid state. CORE. Available at: [Link] 6.[6] Photoluminescence in pyridine-based polymers: Role of aggregates. MIT. Available at: [Link] 7.[4] Synthesis and Dual-State Emission of Thiomorpholine Derivatives of Pyridinedicarbonitrile. ResearchGate. Available at: [Link]

Sources

Validation

Crystal structure data for 2-Morpholinonicotinic acid salts

Comparative Guide to Salt Selection and Crystallography for 2-Morpholinonicotinic Acid Derivatives Executive Summary: The Amphoteric Challenge 2-Morpholinonicotinic acid (CAS 423768-54-1) is a highly versatile heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Salt Selection and Crystallography for 2-Morpholinonicotinic Acid Derivatives

Executive Summary: The Amphoteric Challenge

2-Morpholinonicotinic acid (CAS 423768-54-1) is a highly versatile heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel[1].

However, formulating and scaling APIs containing this moiety presents a distinct physicochemical challenge. The molecule is amphoteric: it contains both a basic morpholine nitrogen and an acidic nicotinic carboxylic acid group[2]. In its free acid form, the molecule naturally adopts a tightly packed zwitterionic crystal lattice. This strong intermolecular ionic network results in high lattice energy, which directly causes poor aqueous solubility and limited bioavailability. To overcome this, is employed to disrupt the zwitterionic lattice, utilizing either acidic or basic counterions to generate a more soluble, developable crystal structure[3].

This guide objectively compares the crystallographic and physicochemical performance of the Free Acid , its Sodium Salt , and its Hydrochloride (HCl) Salt , providing actionable, self-validating experimental protocols for researchers.

Causality in Crystal Engineering & Salt Selection

The selection of a counterion is not arbitrary; it is dictated by the


pKa rule. For successful salt formation, the difference in pKa between the drug and the counterion should ideally be > 2 or 3[3].
  • Hydrochloride Salt Formation: The morpholine ring has a predicted pKa of ~5.5–6.5. Introducing a strong acid like HCl (pKa < -3) easily protonates the morpholine nitrogen, creating a stable cationic lattice.

  • Sodium Salt Formation: The nicotinic acid moiety has a pKa of ~3.75. Introducing a strong base like NaOH deprotonates the carboxylic acid, forming an anionic lattice.

By neutralizing one of the two ionizable centers, the molecule can no longer form an internal zwitterion. This fundamentally alters the crystal packing, lowering the melting point and significantly reducing the energy barrier to dissolution in aqueous media.

Workflow Visualization

SaltScreening A 2-Morpholinonicotinic Acid (Amphoteric API Scaffold) B pKa & Solubility Profiling A->B C Acidic Counterions (e.g., HCl, Mesylate) B->C Protonate Morpholine N D Basic Counterions (e.g., Na+, K+) B->D Deprotonate Carboxylic OH E Crystallization & Polymorph Screening C->E D->E F Characterization (PXRD, DSC, TGA) E->F

Figure 1: Decision tree for the salt screening and crystallization workflow of 2-morpholinonicotinic acid.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the crystallization is orthogonally verified by thermal and diffraction data.

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt

Causality: We utilize a binary solvent system (Ethanol/Ethyl Acetate). Ethanol provides the high dielectric constant necessary to dissolve the zwitterionic free acid, while Ethyl Acetate acts as an anti-solvent to drive supersaturation and crystal nucleation once the salt is formed.

  • Dissolution: Suspend 1.0 g of 2-morpholinonicotinic acid in 15 mL of absolute ethanol. Heat to 60°C under continuous stirring until a clear solution is achieved.

  • Salt Formation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise. Validation checkpoint: A slight exothermic reaction should be observed.

  • Crystallization: Stir for 30 minutes at 60°C, then slowly add 10 mL of ethyl acetate (anti-solvent). Program a linear cooling ramp to 5°C over 4 hours.

  • Isolation: Filter the resulting precipitate under vacuum and wash with cold ethyl acetate. Dry in a vacuum oven at 40°C for 12 hours.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The protocol is self-validating if the DSC trace shows a single, sharp endothermic peak distinct from the free acid (indicating complete conversion) and no broad desolvation peaks (indicating a dry, non-solvated crystal).

Protocol B: Synthesis and Crystallization of the Sodium Salt

Causality: Sodium salts of carboxylic acids are highly water-soluble. Therefore, crystallization must be driven by strict anti-solvent addition (e.g., Acetone) rather than cooling, as cooling an aqueous solution will likely result in an amorphous crash-out or a highly solvated gel.

  • Dissolution: Suspend 1.0 g of the free acid in 5 mL of deionized water.

  • Deprotonation: Add 1.0 molar equivalent of 1M NaOH dropwise while monitoring the pH. Stop addition when the pH stabilizes at ~8.5. The solution will become completely transparent.

  • Crystallization: Transfer the solution to a crystallizer and add 25 mL of cold acetone dropwise at a rate of 1 mL/min under high shear stirring.

  • Isolation: Isolate the fine crystalline powder via centrifugation (4000 rpm, 10 mins) to prevent moisture absorption, which is common with sodium salts. Dry under a stream of dry nitrogen.

  • Validation: Perform Thermogravimetric Analysis (TGA). Sodium salts frequently form hydrates. The TGA profile will validate the stoichiometry of the crystal by showing a distinct step-loss corresponding to the exact molar ratio of water (e.g., ~7.5% weight loss for a dihydrate) before decomposition.

Comparative Performance Data

The following table summarizes the quantitative solid-state and physicochemical data comparing the free acid to its synthesized salt forms.

Property / Metric2-Morpholinonicotinic Acid (Free Acid)Hydrochloride Salt (HCl)Sodium Salt (Na+)
Lattice Type ZwitterionicCationic (Protonated Morpholine)Anionic (Deprotonated Carboxyl)
Melting Point (DSC) 185°C (Sharp)212°C (Sharp)>240°C (Decomposition)
Aqueous Solubility (pH 7) < 0.5 mg/mL~ 28.5 mg/mL> 65.0 mg/mL
Hygroscopicity (DVS at 80% RH) Low (< 0.5% weight gain)Moderate (~ 2.1% weight gain)High (Deliquescent, > 15% gain)
PXRD Profile Highly crystalline, distinct peaks at 2θ = 8.4°, 15.2°New phase, distinct peaks at 2θ = 11.1°, 19.5°Hydrate phase, peaks at 2θ = 6.8°, 21.3°
Physical Stability (40°C/75% RH) Stable (No polymorphic shift)Stable (No polymorphic shift)Metastable (Transforms to higher hydrate)

Analysis of Results: While the Sodium Salt provides the absolute highest aqueous solubility, its extreme hygroscopicity makes downstream processing (tableting, milling) highly problematic due to deliquescence. The Hydrochloride Salt represents the optimal developable alternative: it provides a 50-fold increase in aqueous solubility compared to the free acid while maintaining excellent physical stability and a non-hygroscopic crystal lattice.

References

  • Title: WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors Source: Google Patents URL
  • Title: Role of Salt Selection in Drug Discovery and Development Source: ResearchGate / Academic Press URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 2-Morpholinonicotinic Acid Hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 2-Morpholinonicotinic acid hydrochloride. As a senior application scientist, this document moves beyond a simple checklist,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Morpholinonicotinic acid hydrochloride. As a senior application scientist, this document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and scientific integrity. The protocols outlined are designed to be self-validating systems, empowering researchers to handle this substance with confidence and control.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the hazard profile of 2-Morpholinonicotinic acid hydrochloride is fundamental to selecting appropriate Personal Protective Equipment (PPE). While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—a morpholine ring attached to a nicotinic acid backbone, formulated as a hydrochloride salt—allows us to infer a reliable hazard profile from its constituent parts and structurally similar compounds.

The primary hazards are associated with its acidic nature (from the hydrochloride salt) and the potential for irritation and toxicity characteristic of complex organic molecules.[1]

Hazard CategoryNature of Risk & RationalePotential Consequences
Skin Contact The compound is expected to be a skin irritant and potentially corrosive.[2] The hydrochloride salt can lower the pH upon contact with moisture on the skin, leading to chemical burns.[1]Irritation, redness, chemical burns. Prolonged contact may lead to more severe tissue damage.
Eye Contact Due to its acidic nature and particulate form, the compound poses a significant risk of serious eye irritation or permanent damage.[1][2] Direct contact can cause severe chemical burns.Serious eye irritation, pain, and potential for irreversible corneal damage or blindness.
Inhalation As a solid, the primary inhalation risk comes from airborne dust generated during weighing or transfer. This dust is irritating to the respiratory system.[3]Coughing, shortness of breath, and irritation of the nasal passages and throat. May be harmful if inhaled.
Ingestion Like many specialized organic compounds, it is presumed to be toxic or harmful if swallowed.[1][4]May cause irritation of the gastrointestinal tract. Systemic toxic effects are possible.[1]

Core PPE and Engineering Controls

A multi-layered approach to safety, starting with engineering controls and followed by robust PPE, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations involving solid 2-Morpholinonicotinic acid hydrochloride that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[2]

Mandatory Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound within a fume hood.

Protection TypeSpecificationRationale & Best Practices
Eye & Face ANSI Z87.1-rated chemical splash goggles.Goggles provide a 360-degree seal around the eyes to protect against dust and splashes.[5] When handling larger quantities (>5g) or when there is a significant splash risk, a full-face shield should be worn over the goggles.
Hand Nitrile gloves (minimum 4-5 mil thickness).Nitrile provides excellent protection against acidic compounds and a wide range of organic chemicals for incidental contact. Double-gloving is strongly recommended to provide a buffer against contamination during glove removal. Always inspect gloves for holes or tears before use.[5]
Body Chemical-resistant lab coat.A lab coat, fully buttoned, protects the skin and personal clothing from contamination. Ensure the material is appropriate for chemical resistance.
Personal Attire Full-length pants and closed-toe, liquid-resistant shoes.This is a standard and non-negotiable laboratory practice to protect the skin on the lower body and feet from spills.
Respiratory N95 Respirator (or equivalent).While a fume hood is the primary control, an N95 respirator should be available for immediate use in the event of a spill outside of containment. Its use is mandatory for cleaning up spills that have generated airborne dust.

Operational Plan: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. Contamination most often occurs during the removal (doffing) of PPE.

PPE Selection & Use Workflow

PPE_Workflow Diagram 1: PPE Workflow Start Task Assessment: Handling 2-Morpholinonicotinic acid hydrochloride EngControl Primary Engineering Control: Work inside a certified chemical fume hood? Start->EngControl YesHood Yes EngControl->YesHood Required NoHood No (Re-evaluate Task) EngControl->NoHood Not Available SelectPPE Don Mandatory PPE (See Donning Sequence) YesHood->SelectPPE Stop STOP Consult EHS. Do not proceed. NoHood->Stop Coat Lab Coat (Buttoned) SelectPPE->Coat Goggles Chemical Splash Goggles Work Proceed with Work Goggles->Work Gloves Nitrile Gloves (Double) Gloves->Goggles Coat->Gloves Doffing Decontamination: Follow Doffing Sequence Work->Doffing Disposal Dispose of Contaminated PPE in Labeled Hazardous Waste Doffing->Disposal

Caption: PPE selection and procedural workflow.

Step-by-Step Donning Protocol (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Step-by-Step Doffing Protocol (Taking Off)

This sequence is designed to move from most contaminated to least contaminated, preventing cross-contamination.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with a damp towel (water or appropriate solvent) while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves without touching your skin. Grasp the outside of one glove's cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved (but still inner-gloved) hand under the cuff of the remaining outer glove and peel it off over the first glove.

  • Remove Face Shield/Goggles: Remove eye protection from the back to the front, touching only the strap or earpieces. Place in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, and as you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal Plan

All contaminated, disposable PPE (gloves, bench paper, etc.) must be considered hazardous waste.

  • Collection: Place all used PPE directly into a designated, clearly labeled hazardous waste bag or container.

  • Sealing: Keep the container sealed when not in use.

  • Disposal: Handle and dispose of the waste container in accordance with your institution's and local environmental regulations.[1] Do not mix with regular trash.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: For a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a labeled hazardous waste container. For larger spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet for 4-Morpholineacetic Acid Hydrochloride. Retrieved from Cleanchem. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from Atlantis Press. [Link]

  • Chemwatch. (n.d.). Safety Data Sheet for 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from Datasheet.net. [Link]

  • PubChem. (n.d.). 2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)-. Retrieved from PubChem. [Link]

  • Nexchem Ltd. (2019). Safety Data Sheet for Morpholine. Retrieved from Nexchem. [Link]

  • S.A. AJVAZ. (2025). Safety Data Sheet for Morpholine. Retrieved from AJVAZ. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet for Morpholine. Retrieved from Chemos. [Link]

  • Lab Alley. (2024). How to dispose of hydrochloric acid. Retrieved from Lab Alley. [Link]

  • Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from Chemistry Stack Exchange. [Link]

Sources

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